Product packaging for saxagliptin monohydrate(Cat. No.:)

saxagliptin monohydrate

Cat. No.: B1264215
M. Wt: 333.4 g/mol
InChI Key: AFNTWHMDBNQQPX-ZBMKVBKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saxagliptin Monohydrate is a highly potent, selective, and reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), intended for research applications in the study of type 2 diabetes mellitus. As a key enzyme responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), DPP-4 plays a critical role in glucose homeostasis. By inhibiting DPP-4, this compound increases the concentration and activity of these endogenous incretins, which stimulates glucose-dependent insulin secretion from pancreatic beta-cells and suppresses glucagon release from alpha-cells . This mechanism provides a targeted approach to improving glycemic control, with a low inherent risk of hypoglycemia in research models, and is weight-neutral . The core research value of this compound lies in its high selectivity for DPP-4 and its pharmacokinetic profile. In vitro studies demonstrate that its inhibitory potency for DPP-4 is 400-fold greater than for DPP-8 and 75-fold greater than for DPP-9, indicating a high degree of specificity . Following administration, Saxagliptin is metabolized primarily by the CYP3A4/5 enzyme system to form a major active metabolite, 5-hydroxy Saxagliptin, which also possesses DPP-4 inhibitory activity, albeit with approximately half the potency of the parent compound . This active metabolite contributes to the sustained pharmacological effect observed in research settings. The parent compound and its metabolite are primarily eliminated via renal excretion . Researchers should note that the metabolism of Saxagliptin indicates the potential for pharmacokinetic interactions with strong inhibitors or inducers of CYP3A4 in experimental systems . This compound is supplied as a high-purity solid for research use only. It is strictly for application in laboratory studies and is not intended for diagnostic, therapeutic, or human consumption of any kind. Researchers should handle this compound in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27N3O3 B1264215 saxagliptin monohydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate

InChI

InChI=1S/C18H25N3O2.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H2/t10-,11+,12-,13+,14+,15-,17?,18?;/m1./s1

InChI Key

AFNTWHMDBNQQPX-ZBMKVBKGSA-N

SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N.O

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Saxagliptin Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Saxagliptin (B632), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the discovery and synthetic pathways of saxagliptin monohydrate. It details the key chemical intermediates, reaction schemes, and experimental protocols. Furthermore, this document elucidates the mechanism of action of saxagliptin by diagramming the DPP-4 signaling pathway. Quantitative data from various synthetic routes are summarized for comparative analysis, offering valuable insights for process optimization and future drug development endeavors.

Discovery and Development

Saxagliptin, initially identified as BMS-477118, was discovered by scientists at Bristol-Myers Squibb.[1][2] The discovery and preclinical profile of this highly potent, long-acting, and orally active DPP-4 inhibitor were first disclosed in the Journal of Medicinal Chemistry in 2005.[1][2] The development of saxagliptin was a strategic effort to improve upon earlier DPP-4 inhibitors by enhancing both potency and duration of action.

Early development was conducted solely by Bristol-Myers Squibb. In 2007, a strategic collaboration was formed with AstraZeneca to co-develop and co-commercialize saxagliptin, bringing the drug through final clinical trials and to the global market.[3] Saxagliptin, sold under the brand name Onglyza, received FDA approval in 2009 for the treatment of type 2 diabetes.[3]

The core innovation in the molecular structure of saxagliptin is the incorporation of a cyanopyrrolidine moiety which binds to the active site of the DPP-4 enzyme, and a unique adamantylglycine side chain that contributes to its high potency and extended duration of action.

Mechanism of Action: The DPP-4 Signaling Pathway

Saxagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, saxagliptin increases the circulating levels of active GLP-1 and GIP.

These incretin hormones play a crucial role in glucose homeostasis. Elevated levels of active GLP-1 and GIP stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon (B607659) secretion from pancreatic α-cells. This dual action leads to improved glycemic control.

DPP4_Signaling_Pathway cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Active GLP-1 & GIP Active GLP-1 & GIP Incretin Release (GLP-1, GIP)->Active GLP-1 & GIP DPP4 DPP-4 Enzyme Active GLP-1 & GIP->DPP4 Degradation Pancreatic β-cells Pancreatic β-cells Active GLP-1 & GIP->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Active GLP-1 & GIP->Pancreatic α-cells Inhibits Inactive GLP-1 & GIP Inactive GLP-1 & GIP DPP4->Inactive GLP-1 & GIP Saxagliptin Saxagliptin Saxagliptin->DPP4 Inhibition Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Increases Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Decreases Saxagliptin_Synthesis_Pathway A (S)-N-Boc-3-hydroxyadamantylglycine C N-Boc-Saxagliptin Amide Intermediate A->C Amide Coupling (e.g., EDC, HOBt or T3P) B (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide B->C D N-Boc-Saxagliptin C->D Dehydration (e.g., TFAA or POCl3) E Saxagliptin D->E Boc Deprotection (e.g., HCl) F This compound E->F Hydration

References

An In-depth Technical Guide to the Physicochemical Properties of Saxagliptin Monohydrate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of saxagliptin (B632) monohydrate, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, formulation, and analysis of this active pharmaceutical ingredient (API).

Chemical and Physical Properties

Saxagliptin monohydrate is a white to light yellow or light brown, non-hygroscopic, crystalline powder.[1] It is the monohydrate form of saxagliptin, a potent and selective reversible inhibitor of dipeptidyl peptidase-4.[2]

PropertyValueReference
Chemical Name (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile monohydrate[3]
Molecular Formula C₁₈H₂₅N₃O₂ · H₂O[4]
Molecular Weight 333.43 g/mol [3][4]
CAS Number 945667-22-1[4]
Appearance White to light yellow or light brown crystalline powder[1]
Hygroscopicity Non-hygroscopic[1]
pKa (estimated) 7.90[1]
LogP (calculated) Data not available in the searched literature.

Solubility Profile

The solubility of saxagliptin and its salts has been determined in various solvents, which is crucial for formulation development and analytical method design.

CompoundSolventSolubilityReference
This compoundWater (24 °C)Sparingly soluble[1]
Ethyl AcetateSlightly soluble[1]
MethanolSoluble[1]
EthanolSoluble[1]
Isopropyl AlcoholSoluble[1]
Acetonitrile (B52724)Soluble[1]
AcetoneSoluble[1]
Polyethylene Glycol 400Soluble[1]
DMSO2 mg/mL (clear)[4]
Saxagliptin HydrochlorideEthanol~10 mg/mL[5]
DMSO~20 mg/mL[5]
Dimethylformamide (DMF)~20 mg/mL[5]
PBS (pH 7.2)~2 mg/mL[5]

Solid-State Characterization

The solid-state properties of an API are critical for its stability, dissolution, and bioavailability. This compound exists in a specific crystalline form designated as Form H-1.

X-ray Powder Diffraction (XRPD)

The crystalline form H-1 of this compound is characterized by the following main peaks in its X-ray powder diffraction pattern, expressed in degrees 2-theta (±0.1°).[5][6][7]

Peak Position (°2θ)
12.4
13.3
13.6
14.7
16.2
18.2
19.9
20.9
21.9
22.4
Thermal Analysis

Thermal analysis techniques are essential for determining the melting point, water content, and thermal stability of a hydrated crystalline solid.

  • Differential Scanning Calorimetry (DSC): A DSC thermogram of the crystalline saxagliptin free base monohydrate (form H-1) is available in the literature, however, the specific melting endotherm temperature is not explicitly stated in the provided search results.[8]

  • Thermogravimetric Analysis (TGA): TGA is used to determine the water content of the hydrate. For saxagliptin hydrochloride, various hydrated forms have been identified with water content measured by TGA.[8] However, a specific TGA curve or quantitative water loss value for this compound form H-1 was not found in the search results. Theoretically, the water content of a monohydrate of saxagliptin (MW 333.43 g/mol ) is approximately 5.4%.

Stability Profile

Understanding the stability of this compound under various stress conditions is crucial for determining appropriate storage conditions and predicting its shelf-life. Forced degradation studies have shown that saxagliptin is susceptible to degradation under certain conditions.

Stress ConditionStabilityObservationsReference
Acidic Hydrolysis LabileSignificant degradation observed.[9]
Alkaline Hydrolysis LabileSignificant degradation observed.[9]
Neutral Hydrolysis LabileDegradation observed.[9]
Oxidative Stress LabileSignificant degradation observed.[9]
Thermal Stress StableStable under thermolytic stress conditions.[9]
Photolytic Stress StableStable under photolytic stress conditions.[9]

The primary degradation pathway for saxagliptin involves an intramolecular cyclization to form a therapeutically inactive cyclic amidine.[10] The kinetics of this conversion are influenced by solvent and can be autocatalytic.[10]

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this guide.

X-ray Powder Diffraction (XRPD)
  • Objective: To identify the crystalline form of this compound.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source.

  • Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

  • Data Collection: The sample is scanned over a 2θ range, typically from 3° to 40°, with a defined step size and time per step.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for characteristic peak positions.

XRPD_Workflow cluster_prep Sample Preparation cluster_analysis XRPD Analysis cluster_data Data Processing Sample This compound Powder Holder Pack into Sample Holder Sample->Holder Instrument X-ray Diffractometer Holder->Instrument Scan Scan (e.g., 3-40° 2θ) Instrument->Scan Diffractogram Generate Diffractogram Scan->Diffractogram Analysis Identify Peak Positions Diffractogram->Analysis

Fig. 1: General workflow for XRPD analysis.
Thermal Analysis (DSC and TGA)

  • Objective: To determine the thermal properties, including melting point and water content.

  • Instrumentation: A differential scanning calorimeter and a thermogravimetric analyzer, or a simultaneous thermal analyzer (STA).

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 2-10 mg) is placed in an aluminum pan. For DSC, the pan is often hermetically sealed. For TGA, an open pan or a pan with a pinhole lid is used.

  • DSC Protocol: The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to the sample is measured as a function of temperature.

  • TGA Protocol: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The change in mass is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed for endothermic and exothermic events, such as melting. The TGA curve is analyzed to quantify mass loss, which corresponds to the loss of water in the case of a hydrate.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample This compound Weigh Weigh Sample (2-10 mg) Sample->Weigh Pan Place in Pan Weigh->Pan DSC DSC Analysis Pan->DSC TGA TGA Analysis Pan->TGA DSC_Data Melting Endotherm DSC->DSC_Data TGA_Data Mass Loss (Water) TGA->TGA_Data

Fig. 2: Workflow for DSC and TGA.
Stability-Indicating HPLC Method

  • Objective: To quantify saxagliptin and its degradation products to assess stability.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Around 210 nm.

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable diluent. For forced degradation studies, the drug is subjected to stress conditions (acid, base, peroxide, heat, light) before dilution.

  • Data Analysis: The chromatogram is analyzed to determine the retention time and peak area of saxagliptin and any degradation products. The percentage of degradation is calculated based on the reduction in the peak area of the parent drug.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample This compound Stress Apply Stress Conditions (Acid, Base, etc.) Sample->Stress Dissolve Dissolve in Diluent Stress->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Peaks Chromatogram->Quantify

Fig. 3: General workflow for a stability-indicating HPLC method.

Mechanism of Action: DPP-4 Inhibition

Saxagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[7][11] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] By inhibiting DPP-4, saxagliptin increases the levels of active incretins, which in turn leads to a glucose-dependent increase in insulin (B600854) secretion from pancreatic β-cells and a decrease in glucagon (B607659) secretion from pancreatic α-cells.[4][7]

DPP4_Inhibition_Pathway Food Food Intake Incretins Release of Incretin Hormones (GLP-1, GIP) Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose ↓ Hepatic Glucose Production Saxagliptin Saxagliptin Saxagliptin->DPP4 Inhibition

Fig. 4: Signaling pathway of saxagliptin-mediated DPP-4 inhibition.

References

Early Preclinical Studies of Saxagliptin Monohydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical studies of saxagliptin (B632) monohydrate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The document details the pharmacological, pharmacokinetic, and toxicological profile of saxagliptin, presenting key quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex biological and experimental processes.

Introduction

Saxagliptin is a therapeutic agent developed for the management of type 2 diabetes mellitus. Its mechanism of action centers on the inhibition of the DPP-4 enzyme, which is responsible for the rapid inactivation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, saxagliptin increases the circulating levels of active GLP-1 and GIP, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, ultimately leading to improved glycemic control.[1][2] This document synthesizes the foundational preclinical research that characterized the efficacy, safety, and metabolic fate of saxagliptin.

Pharmacological Profile

Mechanism of Action

Saxagliptin is a competitive, reversible inhibitor of the DPP-4 enzyme.[3] The primary pharmacodynamic effect of saxagliptin is the dose-dependent inhibition of plasma DPP-4 activity, leading to a 1.5- to 3.0-fold increase in plasma GLP-1 concentrations after a meal in preclinical models.[3] This enhancement of incretin levels improves beta-cell function and reduces postprandial glucagon secretion, contributing to lower fasting and postprandial glucose levels.[3][4]

cluster_0 Physiological Response to Food Intake cluster_1 Saxagliptin's Mechanism of Action cluster_2 Downstream Effects on Glucose Homeostasis Food Intake Food Intake Intestinal L-cells Intestinal L-cells Food Intake->Intestinal L-cells stimulates GLP-1 (active) GLP-1 (active) Intestinal L-cells->GLP-1 (active) secretes DPP-4 Enzyme DPP-4 Enzyme GLP-1 (active)->DPP-4 Enzyme degrades Pancreatic Beta-cells Pancreatic Beta-cells GLP-1 (active)->Pancreatic Beta-cells stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells GLP-1 (active)->Pancreatic Alpha-cells inhibits Saxagliptin Saxagliptin Saxagliptin->DPP-4 Enzyme inhibits GLP-1 (inactive) GLP-1 (inactive) DPP-4 Enzyme->GLP-1 (inactive) Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes in peripheral tissues Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion decreases Liver Liver Glucagon Secretion->Liver Hepatic Glucose Production Hepatic Glucose Production Liver->Hepatic Glucose Production reduces

Figure 1: Signaling pathway of saxagliptin's mechanism of action.

In Vitro Potency and Selectivity

Saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, are potent inhibitors of the human DPP-4 enzyme. The inhibitory potency (Ki) and selectivity against other dipeptidyl peptidases, such as DPP-8 and DPP-9, were determined in in vitro enzymatic assays.

CompoundTarget EnzymeKi (nM) at 37°CSelectivity vs. DPP-4
Saxagliptin DPP-41.3-
DPP-8~520~400-fold
DPP-9~98~75-fold
5-hydroxy saxagliptin DPP-42.6-
DPP-8~2470~950-fold
DPP-9~416~160-fold

Table 1: In Vitro Potency and Selectivity of Saxagliptin and its Active Metabolite.[5][6]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

Objective: To determine the inhibitory potency (IC50 and Ki) of saxagliptin and its metabolites on DPP-4 activity.

Materials:

  • Recombinant human DPP-4 enzyme.

  • Fluorogenic substrate: Gly-Pro-AMC (Glycyl-prolyl-7-amino-4-methylcoumarin).

  • Saxagliptin monohydrate and 5-hydroxy saxagliptin.

  • Assay buffer: Tris-HCl buffer (50 mM, pH 8.0).

  • 96-well microplates.

  • Microplate reader capable of fluorescence detection (excitation ~360 nm, emission ~460 nm).

Procedure:

  • Prepare serial dilutions of saxagliptin and 5-hydroxy saxagliptin in DMSO.

  • In a 96-well microplate, add 26 µL of the test compound dilutions and 24 µL of DPP-4 enzyme solution (1.73 mU/mL in Tris-HCl buffer).[7]

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate (200 µM in Tris-HCl buffer).[7]

  • Monitor the fluorescence signal kinetically for 30 minutes at 37°C using a microplate reader.

  • Calculate the rate of reaction (ΔFLU/min) from the linear portion of the kinetic curve.

  • Determine the percent inhibition relative to a vehicle control (DMSO).

  • Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

  • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, with the known Km of the substrate.

Pharmacokinetic Profile

The pharmacokinetic properties of saxagliptin were evaluated in several preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterRatDogMonkey
Oral Bioavailability (%) 50-7550-7550-75
Plasma Clearance (mL/min/kg) 1159.314.5
Plasma Elimination Half-life (h) 2.1 - 4.42.1 - 4.42.1 - 4.4
Volume of Distribution (L/kg) 1.3 - 5.21.3 - 5.21.3 - 5.2
In Vitro Serum Protein Binding (%) ≤30≤30≤30

Table 2: Pharmacokinetic Parameters of Saxagliptin in Preclinical Species.[8]

The primary metabolic pathway for saxagliptin involves the formation of a pharmacologically active hydroxylated metabolite, 5-hydroxy saxagliptin (M2).[8]

Experimental Protocol: Bioanalytical Method for Saxagliptin and 5-hydroxy saxagliptin in Plasma

Objective: To quantify the concentrations of saxagliptin and its active metabolite in plasma samples from preclinical studies.

Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[9]

Sample Preparation (Protein Precipitation):

  • To 50 µL of rat plasma, add 10 µL of an internal standard working solution (e.g., vildagliptin, 150 ng/mL).[9]

  • Add 250 µL of acetonitrile (B52724) to precipitate plasma proteins.[9]

  • Vortex the mixture for 3 minutes and centrifuge at 13,500 rpm for 10 minutes at 4°C.[9]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 500 µL of the mobile phase, vortex, and centrifuge.

  • Inject 10 µL of the supernatant for UPLC-MS/MS analysis.[9]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable C18 analytical column.

  • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium (B1175870) formate/formic acid (pH 2.5).[9]

  • Flow Rate: 0.35 mL/min.[9]

  • Ionization Mode: Positive electrospray ionization (ESI+).[9]

  • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for saxagliptin, 5-hydroxy saxagliptin, and the internal standard.[9]

Efficacy Studies

The in vivo efficacy of saxagliptin was primarily assessed through its ability to improve glucose tolerance in diabetic animal models. The oral glucose tolerance test (oGTT) was a key experiment in these evaluations.

cluster_0 Animal Preparation cluster_1 Dosing and Glucose Challenge cluster_2 Blood Sampling and Analysis Animal Model Diabetic Animal Model (e.g., Zucker fa/fa rat) Fasting Overnight Fasting (16-18 hours) Animal Model->Fasting Dosing Oral Administration of Saxagliptin or Vehicle Fasting->Dosing Glucose Challenge Oral Gavage of Glucose Solution Dosing->Glucose Challenge 30-60 min post-dose Blood Sampling Serial Blood Sampling (e.g., 0, 15, 30, 60, 120 min) Glucose Challenge->Blood Sampling Glucose Measurement Plasma Glucose Concentration Measurement Blood Sampling->Glucose Measurement Data Analysis Area Under the Curve (AUC) Calculation and Comparison Glucose Measurement->Data Analysis

Figure 2: Experimental workflow for an oral glucose tolerance test (oGTT).

Experimental Protocol: Oral Glucose Tolerance Test (oGTT) in Rodents

Objective: To evaluate the effect of saxagliptin on glucose tolerance in a diabetic rodent model.

Animal Model: Zucker fatty (fa/fa) rats or streptozotocin-induced diabetic mice.[10][11]

Procedure:

  • Fast the animals overnight for 16-18 hours with free access to water.

  • Administer saxagliptin or vehicle orally by gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes). Doses in preclinical studies ranged from 0.1 mg/kg/day to 17.5 mg/kg/day.[12]

  • Collect a baseline blood sample (t=0) from the tail vein.

  • Administer a glucose solution (e.g., 2 g/kg) orally by gavage.

  • Collect blood samples at specified time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

  • Measure plasma glucose concentrations using a validated method (e.g., glucose oxidase assay).

  • Calculate the area under the curve (AUC) for the plasma glucose concentration-time profile for each treatment group.

  • Compare the glucose AUC between the saxagliptin-treated and vehicle-treated groups to assess the improvement in glucose tolerance.

Toxicology and Safety Pharmacology

A comprehensive set of toxicology and safety pharmacology studies were conducted to evaluate the safety profile of saxagliptin.

General Toxicology

Repeat-dose toxicity studies were performed in rats, dogs, and monkeys.

SpeciesDurationDosing RegimenKey Findings
Rat 2 years50, 250, and 600 mg/kg/day (oral)No drug-related tumors observed.[13]
Mouse 2 years50, 250, and 600 mg/kg/day (oral)No drug-related tumors observed.[13]
Dog 12 monthsUp to 10 mg/kg/day (oral)No drug-related effects on ECG, blood pressure, or heart rate.[14]
Monkey -≥3.4 mg/kg (IV)Decreased blood pressure at high exposures.[14]

Table 3: Summary of General Toxicology Studies.

Safety Pharmacology

Safety pharmacology studies focused on the cardiovascular system. In vitro assessments showed no meaningful effects of saxagliptin or 5-hydroxy saxagliptin on a panel of receptors and ion channels, including those involved in cardiac function.[14] In vivo studies in rats and dogs showed no adverse effects on cardiovascular parameters at doses significantly higher than the therapeutic exposure.[14]

Reproductive and Developmental Toxicology

Embryofetal development studies were conducted in rats and rabbits. No evidence of teratogenicity was observed at doses up to 500 mg/kg in rats and 200 mg/kg in rabbits.[13]

cluster_0 In Vitro Studies cluster_1 In Vivo Studies Preclinical Safety Assessment Preclinical Safety Assessment Receptor Binding Assays Receptor Binding Assays Preclinical Safety Assessment->Receptor Binding Assays Ion Channel Assays Ion Channel Assays Preclinical Safety Assessment->Ion Channel Assays General Toxicology General Toxicology Preclinical Safety Assessment->General Toxicology Safety Pharmacology Safety Pharmacology Preclinical Safety Assessment->Safety Pharmacology Reproductive Toxicology Reproductive Toxicology Preclinical Safety Assessment->Reproductive Toxicology Genotoxicity Genotoxicity Preclinical Safety Assessment->Genotoxicity Carcinogenicity Carcinogenicity Preclinical Safety Assessment->Carcinogenicity

Figure 3: Logical relationship of preclinical safety assessment components.

Conclusion

The early preclinical studies of this compound established its profile as a potent, selective, and orally bioavailable DPP-4 inhibitor. The comprehensive pharmacological, pharmacokinetic, and toxicological evaluations in various in vitro and in vivo models provided a strong scientific foundation for its clinical development as a treatment for type 2 diabetes mellitus. The data demonstrated a clear mechanism of action, favorable pharmacokinetic properties across species, and a safety profile with adequate margins at therapeutic exposures. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug development, offering detailed insights into the preclinical assessment of a key anti-diabetic agent.

References

Spectroscopic Analysis of Saxagliptin Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic analysis of saxagliptin (B632) monohydrate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, offering valuable data and experimental protocols for researchers and professionals in drug development and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of saxagliptin monohydrate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the compound's identity and purity.

Quantitative NMR Data

The following tables summarize the chemical shift assignments for this compound.

Table 1: ¹H NMR Chemical Shift Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.25dd1H-
4.93dd1H-
3.55-3.50m1H-
3.35s1H-
2.45ddd1H-
2.25dd1H-
2.18-2.10m2H-
1.83-1.42m15HAdamantane protons
1.40-1.27m3H-
1.0-0.87m2H-

Data obtained in CD₂Cl₂ at 400 MHz.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Chemical Shift (δ) ppmAssignment
173.43C=O
120.15C≡N
68.83C-O
60.90-
46.57-
45.51-
45.08-
45.01-
41.62-
38.15-
37.92-
37.35-
35.88-
30.98-
30.93-
30.80-
18.00-
13.69-

Data obtained in CD₂Cl₂ at 100 MHz.[1]

Experimental Protocol for NMR Analysis

A general protocol for the NMR analysis of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in an appropriate deuterated solvent (e.g., CD₂Cl₂, CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.5-0.7 mL.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

    • Filter the solution if any particulate matter is present to avoid compromising spectral quality.

  • Instrument Parameters:

    • Acquire spectra on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.

    • For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C isotope.

    • Use a standard internal reference, such as tetramethylsilane (B1202638) (TMS), or reference the spectrum to the residual solvent peak.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts based on known values and correlation spectroscopy (e.g., COSY, HSQC) if necessary.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Spectrometer (e.g., 400 MHz) transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase integrate Integration & Assignment phase->integrate report report integrate->report Final Spectrum & Data Table

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Quantitative IR Data

The characteristic IR absorption peaks for saxagliptin are summarized in the table below.

Table 3: FT-IR Absorption Peaks for Saxagliptin

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3450.12N-H StretchingAmine/Amide
3301O-H StretchingHydroxyl, Water
2912.61C-H StretchingAlkane
1614.47C=N StretchingNitrile
1255.70C-O StretchingTertiary Alcohol

Data corresponds to solid-state analysis.[2]

Experimental Protocol for FT-IR Analysis

A standard protocol for solid-state FT-IR analysis of this compound is as follows:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Set the spectral range, typically from 4000 to 400 cm⁻¹.

    • Select an appropriate number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

    • Set the resolution to 4 cm⁻¹ or better.

  • Data Acquisition and Analysis:

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption peaks.

    • Compare the obtained spectrum with a reference spectrum of this compound for confirmation.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis clean Clean ATR Crystal apply_sample Apply Solid Sample clean->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure background Collect Background apply_pressure->background sample_scan Scan Sample background->sample_scan process Generate Spectrum sample_scan->process identify Identify Peaks process->identify compare Compare to Reference identify->compare report report compare->report Final IR Spectrum & Peak Table

FT-IR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of saxagliptin, which is essential for its identification and for pharmacokinetic studies. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is commonly employed for the quantitative analysis of saxagliptin in biological matrices.

Quantitative MS Data

The key mass spectrometric parameters for saxagliptin are presented below.

Table 4: Mass Spectrometry Data for Saxagliptin

ParameterValue
Molecular FormulaC₁₈H₂₅N₃O₂
Molecular Weight315.41 g/mol
Ionization ModeElectrospray Ionization (ESI), Positive
Parent Ion (m/z)316.2
Major Product Ion (m/z)180.1

The parent ion corresponds to [M+H]⁺.[3][4]

Experimental Protocol for LC-MS/MS Analysis

A typical protocol for the quantification of saxagliptin in a biological matrix (e.g., plasma) is as follows:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Pre-treat plasma samples with an appropriate acid (e.g., formic acid) to dissociate any protein binding.

    • Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol (B129727) followed by water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with an appropriate solvent to remove interferences.

    • Elute saxagliptin from the cartridge using a suitable elution solvent (e.g., methanol with ammonium (B1175870) hydroxide).

    • The eluate can be injected directly or evaporated and reconstituted in the mobile phase.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column (e.g., ACQUITY HSS C18, 1.7 µm, 2.1 x 100 mm) is commonly used.[3]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3]

    • Flow Rate: A typical flow rate is around 0.4 mL/min.[3]

    • Column Temperature: Maintain the column at a constant temperature, for instance, 40 °C.[3]

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition from the parent ion (m/z 316.2) to the product ion (m/z 180.1).[3]

    • Optimize ion source parameters such as capillary voltage, desolvation temperature, and gas flows to maximize the signal intensity.

Mechanism of Action: Signaling Pathway

Saxagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, saxagliptin increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppresses glucagon (B607659) secretion from pancreatic α-cells. This leads to improved glycemic control.

Saxagliptin_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake Incretins GLP-1 & GIP (Incretin Hormones) Food->Incretins stimulates release BetaCells β-Cells Incretins->BetaCells stimulates AlphaCells α-Cells Incretins->AlphaCells inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Insulin Insulin Secretion BetaCells->Insulin Glucagon Glucagon Secretion AlphaCells->Glucagon Glucose_Uptake Increased Glucose Uptake by Tissues Insulin->Glucose_Uptake Hepatic_Glucose Reduced Hepatic Glucose Production Glucagon->Hepatic_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Saxagliptin Saxagliptin Saxagliptin->DPP4 inhibits Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Mechanism of Action of Saxagliptin

References

An In-Depth Technical Guide to the Solubility of Saxagliptin Monohydrate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of saxagliptin (B632) monohydrate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Understanding the solubility of this active pharmaceutical ingredient (API) in various solvents is critical for a wide range of research and development activities, including formulation development, analytical method development, and in vitro and in vivo studies.

Executive Summary

Saxagliptin monohydrate exhibits a range of solubilities in common laboratory solvents. It is sparingly soluble in aqueous media and demonstrates higher solubility in various organic solvents. This guide summarizes the available quantitative and qualitative solubility data, provides detailed experimental protocols for solubility determination, and presents a visualization of the compound's mechanism of action.

Data Presentation: Solubility of this compound and Hydrochloride

The following tables summarize the known solubility of this compound and its hydrochloride salt. While quantitative data for the monohydrate form is limited in publicly available literature, the provided information offers valuable insights for solvent selection and experimental design.

Table 1: Solubility of this compound

SolventIUPAC NameSolubilityTemperature (°C)
WaterWaterSparingly soluble[1]24[1]
DMSODimethyl sulfoxide2 mg/mL (clear solution)Not Specified
Ethanol, anhydrousEthanolSolubleNot Specified
MethanolMethanolFreely Soluble[2]Room Temperature[2]
EthanolEthanolFreely Soluble[2]Room Temperature[2]
Isopropyl alcoholPropan-2-olSoluble[1]Not Specified
AcetonitrileAcetonitrileSoluble[1][3]Not Specified
AcetonePropan-2-oneSoluble[1][3]Not Specified
Polyethylene glycol 400Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-Soluble[1][3]Not Specified
Ethyl acetateEthyl acetateSlightly soluble[1][2]Room Temperature[2]
0.1 N Hydrochloric acidSoluble[2]Room Temperature[2]
0.1 N Sodium HydroxideSparingly Soluble[2]Room Temperature[2]

Table 2: Solubility of Saxagliptin Hydrochloride (for comparison)

SolventIUPAC NameSolubilityTemperature (°C)
EthanolEthanol~10 mg/mL[4]Not Specified
DMSODimethyl sulfoxide~20 mg/mL[4]Not Specified
DMFN,N-Dimethylformamide~20 mg/mL[4]Not Specified
PBS (pH 7.2)Phosphate-Buffered Saline~2 mg/mL[4]Not Specified

Experimental Protocols

The determination of solubility is a fundamental aspect of pre-formulation studies. The following protocols outline the methodologies for equilibrium and kinetic solubility assays.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

1. Materials:

  • This compound (pure, crystalline solid)

  • Selected solvents (HPLC grade or equivalent)

  • Volumetric flasks

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

6. Data Analysis:

  • Calculate the solubility in mg/mL or other appropriate units based on the concentration of the saturated solution and the dilution factor.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.

1. Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplates (UV-transparent for analysis)

  • Plate reader with UV-Vis capabilities

  • Automated liquid handler (optional)

2. Procedure:

  • Preparation of Compound Plate:

    • Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.

  • Assay Plate Preparation:

    • Add the aqueous buffer to the wells of a new 96-well plate.

    • Transfer a small volume of the DMSO stock solutions from the compound plate to the corresponding wells of the assay plate. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.

  • Incubation and Precipitation:

    • Mix the contents of the assay plate and incubate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours). During this time, the compound may precipitate out of the solution if its solubility limit is exceeded.

  • Measurement:

    • Measure the turbidity of the solutions in each well using the plate reader by detecting light scattering at a specific wavelength (e.g., 620 nm).

    • Alternatively, for a direct concentration measurement, the plate can be centrifuged to pellet the precipitate, and the absorbance of the supernatant can be measured at the λmax of saxagliptin.

5. Data Analysis:

  • The kinetic solubility is often defined as the highest concentration at which no significant precipitation is observed.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of saxagliptin and a typical workflow for equilibrium solubility determination.

G cluster_0 Mechanism of Action of Saxagliptin Food_Intake Food Intake Incretin_Release Incretin Hormones (GLP-1, GIP) Release Food_Intake->Incretin_Release Pancreas Pancreas Incretin_Release->Pancreas Stimulates DPP4 DPP-4 Enzyme DPP4->Incretin_Release Inactivates Saxagliptin Saxagliptin Saxagliptin->DPP4 Inhibits Insulin_Secretion Increased Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion Decreased Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Uptake Increased Glucose Uptake by Tissues Insulin_Secretion->Glucose_Uptake Hepatic_Glucose Decreased Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose Blood_Glucose Lowered Blood Glucose Levels Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: Mechanism of action of saxagliptin as a DPP-4 inhibitor.

G cluster_1 Experimental Workflow for Equilibrium Solubility Determination Start Start Prep_Solutions Prepare Supersaturated Solutions Start->Prep_Solutions Equilibration Equilibrate (e.g., 24-72h) with Agitation Prep_Solutions->Equilibration Phase_Separation Phase Separation (Centrifugation) Equilibration->Phase_Separation Sample_Collection Collect and Filter Supernatant Phase_Separation->Sample_Collection Dilution Dilute Sample for Analysis Sample_Collection->Dilution Analysis Analyze by HPLC-UV or UV-Vis Dilution->Analysis Calculation Calculate Solubility Analysis->Calculation End End Calculation->End

Caption: Workflow for the shake-flask method of solubility determination.

References

An In-depth Technical Guide on the Crystalline Structure and Polymorphism of Saxagliptin Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Saxagliptin (B632) is a potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] Marketed under the trade name ONGLYZA®, it improves glycemic control by increasing the concentrations of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) release and suppress glucagon (B607659) secretion in a glucose-dependent manner.[2][4][5] The active pharmaceutical ingredient (API) can exist in various solid-state forms, a phenomenon known as polymorphism.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[6][7] These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. Consequently, polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, stability, and hygroscopicity.[6][8][9] These properties are critical in drug development as they can significantly impact the bioavailability, manufacturability, and stability of the final dosage form.[8][9]

This technical guide provides a comprehensive overview of the known crystalline structures and polymorphism of saxagliptin, with a core focus on its monohydrate form. It consolidates key characterization data, details the experimental protocols used for analysis, and illustrates the relationships between different polymorphic forms.

Known Crystalline Forms of Saxagliptin and its Salts

Research and patent literature have disclosed several crystalline forms of saxagliptin and its hydrochloride salt. These forms include hydrates, anhydrates, and solvates. The primary form used in the commercial product is the saxagliptin monohydrate.[10][11]

The identified forms of saxagliptin free base include:

  • Form H-1 (Monohydrate): A key crystalline form of saxagliptin.[6][7][12]

  • Form H0.5-2 (Hemihydrate): A hydrated form containing a half mole of water.[6][7]

  • Form N-3 (Anhydrous): An anhydrous crystalline form.[6][7]

  • Form F1: Another distinct polymorphic form.[7][12]

Additionally, numerous polymorphic forms of saxagliptin hydrochloride have been identified, including various hydrates and anhydrous forms such as H2-1 (dihydrate), I-S, HT-S, and IV-S.[1][6][13] While this guide focuses on the saxagliptin free base monohydrate, comparative data for other relevant forms are included for context.

Data Presentation: Physicochemical Characterization

The distinct crystalline structures of saxagliptin polymorphs are primarily differentiated using Powder X-ray Diffraction (PXRD), which provides a unique fingerprint for each form based on its crystal lattice. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide further information on melting points, desolvation, and thermal stability.

Powder X-ray Diffraction (PXRD) Data

The following table summarizes the characteristic PXRD peaks for various known crystalline forms of saxagliptin, providing a basis for their identification and differentiation.

Crystalline FormCharacteristic PXRD Peaks (2-theta ± 0.1-0.2°)Reference
This compound (Form H-1) 12.4, 13.3, 13.6, 14.7, 16.2, 18.2, 19.9, 20.9, 21.9, 22.4[6][7][12]
Saxagliptin Hemihydrate (Form H0.5-2) 11.2, 12.6, 14.0, 16.6, 19.5[12]
Saxagliptin Form F1 7.4, 8.6, 15.3, 17.1, 18.0[7][12]
Saxagliptin HCl Dihydrate (Form H2-1) 6.8, 11.1, 13.7, 14.6, 15.2, 16.4, 17.0, 20.2, 21.1[6]
Saxagliptin HCl (Form K) 6.4, 11.4, 12.8, 15.7, 19.4[6][8]
Saxagliptin HCl (Form I-S) 6.7, 14.6, 15.2, 16.6, 17.9[1]
Saxagliptin HCl (Form HT-S) 6.6, 11.5, 13.3, 16.7, 17.6[1]
Thermal Analysis Data (DSC & TGA)

Thermal analysis is crucial for understanding the stability, hydration state, and phase transitions of different polymorphs.

Crystalline FormTechniqueKey ObservationsReference
Saxagliptin HCl (Form D) TGAWater content of approximately 6.3% w/w.[8]
Sitagliptin Phosphate Monohydrate (Analogous DPP-4 Inhibitor)DSC/TGADehydration event confirmed by TGA between 101°C and 136°C, with a corresponding endotherm in DSC. This indicates a crystalline transition upon water loss.[9]
Generic HCl Salt Monohydrate (Illustrative)TGA-DSCWeight loss corresponding to one mole of water, with a matching endothermic event in the DSC curve, is typical for a monohydrate.[14]

Note: Specific DSC/TGA data for this compound (Form H-1) is not detailed in the provided search results, but the behavior of analogous compounds illustrates the expected analytical outcomes.

Experimental Protocols

The characterization of saxagliptin polymorphs relies on standardized analytical techniques. The methodologies described in the literature are detailed below.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying and distinguishing crystalline polymorphs.

  • Instrumentation: A conventional X-ray powder diffractometer is used.

  • Radiation Source: Copper (Cu) Kα radiation with a wavelength of 1.54184 Å is commonly employed.[6]

  • Sample Preparation: The crystalline powder sample is gently packed into a sample holder to ensure a flat, uniform surface.

  • Data Collection: The diffractometer scans the sample over a specific range of 2-theta (2θ) angles, measuring the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, shows a series of peaks. The position (2θ angle) and relative intensity of these peaks are characteristic of a specific crystal structure.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting, crystallization, and solid-solid transitions.

  • Instrumentation: A DSC instrument (e.g., PerkinElmer Pyris STA 9) is used.[14]

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and sealed in an aluminum pan.

  • Experimental Conditions:

    • Heating Rate: A controlled heating rate, often 10°C/min, is applied.[9][14]

    • Atmosphere: The experiment is typically run under an inert nitrogen purge gas (e.g., 30-50 mL/min) to prevent oxidative degradation.[9][14]

    • Temperature Range: The sample is heated across a temperature range expected to encompass thermal events of interest (e.g., 30°C to 350°C).[14]

  • Data Analysis: The DSC thermogram shows endothermic (heat absorbing, e.g., melting) or exothermic (heat releasing, e.g., decomposition) peaks. The peak temperature (Tpeak) and the enthalpy change (ΔH) are key parameters.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is particularly useful for quantifying the water or solvent content in hydrates and solvates.

  • Instrumentation: A TGA instrument, often coupled with DSC (Simultaneous Thermal Analyzer - STA), is used.[14]

  • Sample Preparation: A small, accurately weighed sample (e.g., 4-12 mg) is placed in a tared pan (e.g., alumina (B75360) ceramic).[14]

  • Experimental Conditions: The conditions (heating rate, atmosphere) are typically matched to the accompanying DSC experiment for direct correlation of thermal and mass change events.

  • Data Analysis: The TGA curve plots mass percentage versus temperature. A step-wise loss of mass indicates the loss of volatile components like water. The percentage of mass loss can be used to determine the stoichiometry of the hydrate.[14]

Visualizations: Workflows and Relationships

Polymorphic Relationships of Saxagliptin

The following diagram illustrates the known forms of saxagliptin free base and their potential relationships, such as the conversion between hydrated and anhydrous forms.

G cluster_freebase Saxagliptin Free Base H1 Form H-1 (Monohydrate) H05_2 Form H0.5-2 (Hemihydrate) H1->H05_2 Partial Dehydration N3 Form N-3 (Anhydrous) H1->N3 Dehydration H05_2->N3 Dehydration N3->H1 Hydration F1 Form F1

Caption: Interrelationships between different polymorphic forms of saxagliptin free base.

Experimental Workflow for Polymorph Characterization

This diagram outlines the logical flow of experiments used to identify and characterize a new crystalline form of an active pharmaceutical ingredient like saxagliptin.

G start Sample Preparation (Crystallization, Grinding, etc.) pxrd Powder X-ray Diffraction (PXRD) - Identify Crystalline Form - Determine Lattice Parameters start->pxrd thermal Simultaneous Thermal Analysis (TGA-DSC) start->thermal spectroscopy Spectroscopic Analysis (FTIR, ssNMR) start->spectroscopy stability Stability & Hygroscopicity Studies pxrd->stability Identified Form tga TGA: Quantify Water/Solvent Content thermal->tga dsc DSC: Determine Melting Point & Phase Transitions thermal->dsc thermal->stability Thermal Behavior spectroscopy->stability Structural Confirmation end Full Physicochemical Profile stability->end

Caption: Standard experimental workflow for solid-state characterization of a polymorph.

Conclusion

The solid-state chemistry of saxagliptin is complex, with multiple known crystalline forms for both the free base and its hydrochloride salt. The monohydrate form (Form H-1) is a critical entity in the pharmaceutical development of ONGLYZA®. A thorough understanding and rigorous control of polymorphism are essential for ensuring the consistent quality, stability, and efficacy of the final drug product. The application of a suite of analytical techniques, primarily PXRD and thermal analysis, allows for the unambiguous identification and characterization of these different solid-state forms. This guide provides drug development professionals with a foundational understanding of the key data and methodologies pertinent to the crystalline structure and polymorphism of this compound.

References

An In-depth Technical Guide to the Molecular Binding Interactions of Saxagliptin with DPP-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular interactions between the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin (B632), and its target enzyme. The content herein is curated for professionals in the fields of biochemistry, pharmacology, and drug development, offering a detailed examination of the binding kinetics, thermodynamics, and structural basis of this interaction.

Executive Summary

Saxagliptin is a potent, selective, and reversible inhibitor of DPP-4, an enzyme crucial in glucose homeostasis. Its mechanism of action involves the formation of a covalent adduct with the catalytic serine residue of DPP-4, leading to prolonged inhibition. This guide elucidates the key binding interactions, including covalent bonding, hydrogen bonding, and hydrophobic interactions, that contribute to the high affinity and specificity of saxagliptin for DPP-4. Quantitative binding data and detailed experimental methodologies are presented to provide a thorough understanding of this clinically significant enzyme-inhibitor complex.

Molecular Binding Interactions

The binding of saxagliptin to the active site of DPP-4 is a multi-faceted process, characterized by a combination of covalent and non-covalent interactions. These interactions collectively account for the high potency and selectivity of the inhibitor.

Covalent Bond Formation

A key feature of saxagliptin's interaction with DPP-4 is the formation of a reversible covalent bond.[1][2][3][4][5] The nitrile group of saxagliptin is attacked by the hydroxyl group of the catalytic serine residue, Ser630, within the enzyme's active site.[1][2][5][6] This nucleophilic attack is facilitated by the catalytic dyad residue, His740, which acts as a general base to deprotonate the serine hydroxyl, thereby increasing its nucleophilicity.[1][2] The resulting covalent imidate adduct is stable, yet reversible, contributing to the prolonged duration of action of saxagliptin.[1][2][3][4][5] X-ray crystal structures of the saxagliptin-DPP-4 complex have confirmed this covalent attachment, with a measured distance of less than 1.3 Å between the serine oxygen and the inhibitor's nitrile carbon.[1][2][4][5][6] Mutagenesis studies have underscored the critical roles of both Ser630 and His740 in this covalent interaction; mutation of Ser630 to alanine (B10760859) completely abolishes saxagliptin binding, while mutation of His740 to glutamine results in a significant reduction in binding affinity.[1][2]

Hydrogen Bonding Network

In addition to the covalent bond, a network of hydrogen bonds stabilizes the saxagliptin-DPP-4 complex. The primary amine of saxagliptin forms crucial hydrogen bonds with the side chains of Glu205, Glu206, and Tyr662.[1] This interaction anchors the inhibitor within the active site. The adamantane (B196018) hydroxyl group of saxagliptin forms a hydrogen bond with the side-chain hydroxyl of Tyr547.[1][7] Furthermore, the carbonyl oxygen of saxagliptin engages in a hydrogen bond with the side-chain NH2 of Asn710.[1] These hydrogen bonds are critical for the high affinity and specificity of saxagliptin.[4]

Hydrophobic Interactions

The adamantyl group of saxagliptin fits snugly into the hydrophobic S2 pocket of DPP-4, while the 4,5-methanopyrrolidine ring occupies the S1 pocket.[1][7] The S1 pocket is lined with hydrophobic residues including Val711, Val656, Tyr662, Tyr666, Trp659, and Tyr547, which form extensive van der Waals interactions with the inhibitor.[1] These hydrophobic interactions contribute significantly to the overall binding affinity.

Quantitative Binding Data

The affinity of saxagliptin for DPP-4 has been quantified using various biophysical and biochemical techniques. The following tables summarize the key quantitative data.

ParameterValueMethodSpeciesReference
Kd < 5 nMIsothermal Titration Calorimetry (ITC)Human[1]
Ki 1.3 nM (at 37°C)Enzyme Inhibition AssayHuman[8]
IC50 1.4 nMEnzyme Inhibition AssayHuman[3]
Dissociation t1/2 50 minutes (at 37°C)Enzyme Inhibition AssayHuman[8]

Table 1: Binding Affinity and Kinetic Parameters of Saxagliptin for DPP-4

Interacting ResidueType of Interaction
Ser630 Covalent Bond
His740 Catalysis of Covalent Bond
Glu205 Hydrogen Bond
Glu206 Hydrogen Bond
Tyr662 Hydrogen Bond
Tyr547 Hydrogen Bond, Hydrophobic
Asn710 Hydrogen Bond
Val711 Hydrophobic
Val656 Hydrophobic
Tyr666 Hydrophobic
Trp659 Hydrophobic

Table 2: Key Amino Acid Residues in the DPP-4 Active Site Interacting with Saxagliptin

Experimental Protocols

The following sections detail the methodologies used to characterize the molecular interactions between saxagliptin and DPP-4.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the saxagliptin-DPP-4 complex and visualize the binding interactions.

Methodology:

  • Protein Expression and Purification: The soluble domain of human DPP-4 (residues 39-766) is expressed in a suitable expression system, such as baculovirus-infected insect cells, and purified to homogeneity using chromatographic techniques.[1]

  • Crystallization: The purified DPP-4 is co-crystallized with saxagliptin. Crystals are typically grown using the hanging drop vapor diffusion method by mixing the protein-inhibitor complex solution with a precipitant solution.[9]

  • Data Collection: The crystals are cryo-cooled and subjected to X-ray diffraction using a synchrotron radiation source.

  • Structure Determination and Refinement: The diffraction data is processed, and the structure is solved by molecular replacement using a previously determined DPP-4 structure as a search model. The model is then refined to fit the experimental data.[1]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

Methodology:

  • Sample Preparation: Purified DPP-4 is dialyzed against a suitable buffer (e.g., 50 mM HEPES, pH 7.5).[1] Saxagliptin is dissolved in the same buffer, often with a small percentage of DMSO to aid solubility.[1]

  • Titration: The ITC experiment is performed using a microcalorimeter. A solution of saxagliptin is titrated into the sample cell containing the DPP-4 solution in a series of small injections.[1]

  • Data Analysis: The heat change associated with each injection is measured. The resulting data is fitted to a single-site binding model to determine the Kd, ΔH, and stoichiometry of binding.[1]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P1 Purify and dialyze DPP-4 protein E1 Load DPP-4 into sample cell P1->E1 P2 Dissolve saxagliptin in dialysis buffer E2 Load saxagliptin into injection syringe P2->E2 E3 Titrate saxagliptin into DPP-4 solution E1->E3 E2->E3 E4 Measure heat change per injection E3->E4 A1 Plot heat change vs. molar ratio E4->A1 A2 Fit data to a binding model A1->A2 A3 Determine Kd, ΔH, ΔS, and stoichiometry A2->A3

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Enzyme Inhibition Assay

Objective: To determine the inhibitory potency of saxagliptin (Ki and IC50).

Methodology:

  • Reagents: Purified human DPP-4, a chromogenic or fluorogenic substrate (e.g., Gly-Pro-pNA or Gly-Pro-AMC), and saxagliptin are required.[8][10][11]

  • Assay Procedure: The assay is performed in a microplate format. A fixed concentration of DPP-4 is incubated with varying concentrations of saxagliptin for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The rate of product formation is monitored over time by measuring the change in absorbance or fluorescence.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Signaling Pathways

DPP-4 plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1).[1][7] By inhibiting DPP-4, saxagliptin prevents the degradation of GLP-1, thereby prolonging its biological activity.

DPP4_Signaling cluster_pathway Incretin Signaling Pathway Food Food Intake GLP1 Active GLP-1 (Glucagon-Like Peptide-1) Food->GLP1 stimulates release of Inactive_GLP1 Inactive GLP-1 GLP1->Inactive_GLP1 degrades Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-4 Enzyme Insulin Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose Saxagliptin Saxagliptin Saxagliptin->DPP4 inhibits

Caption: DPP-4's Role in Incretin Hormone Degradation and Inhibition by Saxagliptin.

Conclusion

The interaction of saxagliptin with DPP-4 is a well-characterized example of mechanism-based enzyme inhibition. The formation of a reversible covalent bond with the catalytic Ser630, stabilized by a network of hydrogen bonds and extensive hydrophobic interactions, underpins its high potency and prolonged duration of action. The detailed understanding of these molecular interactions, supported by robust quantitative data and experimental methodologies, provides a solid foundation for the rational design of next-generation DPP-4 inhibitors and other therapeutic agents targeting serine proteases.

References

An In-Depth Technical Guide to the Enzymatic Assay for Determining Saxagliptin Monohydrate Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic assay used to determine the potency of saxagliptin (B632), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The document outlines the underlying biochemical principles, detailed experimental protocols for assessing inhibitory activity, and relevant kinetic data.

Introduction: The Role of Saxagliptin and DPP-4

Saxagliptin is an orally active hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1] Its therapeutic effect stems from its function as a highly potent, selective, and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][3][4][5] DPP-4 is the primary enzyme responsible for the degradation of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5][6] By inhibiting DPP-4, saxagliptin slows the inactivation of these incretins, leading to increased levels of their active forms.[7] This enhancement of incretin activity results in glucose-dependent stimulation of insulin (B600854) secretion and suppression of glucagon (B607659) release, thereby improving glycemic control.[4][8]

The potency of saxagliptin is a critical quality attribute, and it is typically quantified by its ability to inhibit DPP-4 activity in an enzymatic assay. This is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Saxagliptin is a slow-binding inhibitor that forms a covalent, yet reversible, complex with the active site of the DPP-4 enzyme, which contributes to its prolonged pharmacodynamic effect.[3][9][10]

DPP-4 Signaling Pathway and Mechanism of Inhibition

The mechanism of action for saxagliptin is centered on the incretin pathway. In a healthy individual, the ingestion of food stimulates the release of GLP-1 and GIP from the gut. These hormones then act on pancreatic islets to regulate blood glucose. However, DPP-4 rapidly cleaves and inactivates these peptides. Saxagliptin's inhibition of DPP-4 preserves the active forms of GLP-1 and GIP, amplifying their natural glucose-lowering effects.

DPP4_Pathway cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food Intake->Incretins Insulin ↑ Insulin Release (β-cells) Incretins->Insulin Stimulates Glucagon ↓ Glucagon Release (α-cells) Incretins->Glucagon Inhibits DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme Substrate HGP ↓ Hepatic Glucose Production Glucagon->HGP Controls Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins Inactivates Saxagliptin Saxagliptin Saxagliptin->DPP4_Enzyme

Caption: Mechanism of Saxagliptin action on the DPP-4 and incretin pathway.

Quantitative Data: Potency and Kinetic Parameters

The potency of saxagliptin and its primary active metabolite, 5-hydroxy saxagliptin, has been well-characterized. Key quantitative parameters are summarized below for comparison.

Table 1: Inhibitory Potency of Saxagliptin and its Metabolite

Compound IC50 (nM) Ki (nM) Target Enzyme
Saxagliptin 0.5[1] 1.3[9][10] Human DPP-4

| 5-hydroxy saxagliptin | N/A | 2.6[9][10] | Human DPP-4 |

Table 2: Kinetic Parameters for DPP-4 Inhibitors (at 37°C)

Inhibitor Dissociation Half-Life (t½, minutes) Binding Characteristic
Saxagliptin 50[8][9][10] Slow, Reversible Covalent
5-hydroxy saxagliptin 23[8][9] Slow, Reversible Covalent
Vildagliptin 3.5[9][10] Rapid

| Sitagliptin | < 2[9][10] | Rapid |

Table 3: Kinetic Parameters of DPP-4 Substrates

Substrate Km (µM) Enzyme Source
Gly-Pro-pNA 180 ± 8 Human DPP-4
GLP-1 (7-36) 24 ± 16 Human DPP-4

Data from reference[10].

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This section details a standard protocol for determining the potency of saxagliptin monohydrate by measuring the inhibition of recombinant human DPP-4. The assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC).

4.1 Materials and Reagents

  • Recombinant Human DPP-4 (e.g., 1.73 mU/mL)

  • This compound reference standard

  • DPP-4 substrate: Gly-Pro-AMC

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • Solvent for inhibitor: Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence detection (Excitation: 350-360 nm, Emission: 450-465 nm)

  • Incubator set to 37°C

4.2 Reagent Preparation

  • Saxagliptin Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the saxagliptin stock solution in DMSO to create a range of inhibitor concentrations. These will be further diluted in the assay wells.

  • DPP-4 Working Solution: Dilute the recombinant DPP-4 enzyme stock to the desired final concentration (e.g., 0.84 mU/mL) in cold Tris-HCl Assay Buffer. Keep the enzyme on ice.

  • Substrate Solution: Prepare the Gly-Pro-AMC substrate solution in Tris-HCl Assay Buffer to the desired concentration (e.g., 200 µM).[11]

4.3 Assay Procedure

  • Plate Setup:

    • Blank/Background Wells: Add Assay Buffer and the same volume of solvent (DMSO) used for the inhibitor.

    • 100% Activity Control Wells: Add DPP-4 working solution, Assay Buffer, and solvent (DMSO).

    • Inhibitor (Saxagliptin) Wells: Add DPP-4 working solution, Assay Buffer, and the corresponding saxagliptin serial dilution.

  • Pre-incubation: Mix 24 µL of the DPP-4 working solution with 26 µL of the saxagliptin dilution (or DMSO for control) in the wells of the 96-well plate.[11]

  • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.[11] The final volume in each well should be 100 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader, pre-heated to 37°C. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 minutes.[11]

4.4 Data Analysis

  • Calculate Reaction Rate: Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence signal versus time plot (ΔFLU/min).

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of DPP-4 inhibition for each saxagliptin concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] x 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the saxagliptin concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of saxagliptin that produces 50% inhibition.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the enzymatic assay for determining saxagliptin potency.

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Prepare Saxagliptin Serial Dilutions in DMSO P2 Prepare DPP-4 Enzyme Working Solution P3 Prepare Gly-Pro-AMC Substrate Solution A1 Dispense DPP-4 and Saxagliptin/Control to Plate P3->A1 A2 Pre-incubate at 37°C (10 min) A1->A2 A3 Initiate Reaction: Add Substrate Solution A2->A3 A4 Measure Fluorescence Kinetically (30 min at 37°C) A3->A4 D1 Calculate Reaction Rates (ΔFLU/min) A4->D1 D2 Calculate % Inhibition vs. Control D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Step-by-step workflow for the DPP-4 enzymatic inhibition assay.

References

Methodological & Application

Application Notes and Protocols for In Vitro DPP-4 Inhibition Assay with Saxagliptin Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the inactivation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins potentiate glucose-dependent insulin (B600854) secretion. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.

Saxagliptin (B632) is a potent, selective, and reversible inhibitor of the DPP-4 enzyme.[1][2] It is used clinically as an oral hypoglycemic agent for the management of type 2 diabetes mellitus. Understanding the in vitro inhibitory activity of saxagliptin is fundamental for drug discovery and development, allowing for the characterization of its potency and mechanism of action.

These application notes provide detailed protocols for conducting both fluorometric and colorimetric in vitro DPP-4 inhibition assays using saxagliptin monohydrate. The protocols are designed to be robust and reproducible, enabling researchers to accurately determine the half-maximal inhibitory concentration (IC50) of saxagliptin.

Mechanism of DPP-4 Inhibition by Saxagliptin

DPP-4 cleaves N-terminal dipeptides from polypeptides that have a proline or alanine (B10760859) residue in the penultimate position. In the context of glucose metabolism, this action inactivates GLP-1 and GIP. Saxagliptin acts as a competitive, reversible inhibitor of DPP-4, binding to the active site of the enzyme and preventing the degradation of incretin hormones. This leads to prolonged incretin activity, enhanced insulin secretion, and suppressed glucagon (B607659) release in a glucose-dependent manner.

DPP4_Inhibition_Pathway cluster_0 Physiological State cluster_1 With Saxagliptin Active Incretins\n(GLP-1, GIP) Active Incretins (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Active Incretins\n(GLP-1, GIP)->DPP-4 Enzyme Cleavage Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Saxagliptin Saxagliptin DPP-4 Enzyme_inhibited DPP-4 Enzyme Saxagliptin->DPP-4 Enzyme_inhibited Inhibition Prolonged Active\nIncretins Prolonged Active Incretins Active Incretins\n(GLP-1, GIP)_2 Active Incretins (GLP-1, GIP) Active Incretins\n(GLP-1, GIP)_2->DPP-4 Enzyme_inhibited Fluorometric_Assay_Workflow Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Add Enzyme & Inhibitor Add Enzyme & Inhibitor Plate Setup->Add Enzyme & Inhibitor Pre-incubation Pre-incubation Add Enzyme & Inhibitor->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Incubation Incubation Initiate Reaction->Incubation Measure Fluorescence Measure Fluorescence Incubation->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis Data_Analysis_Pipeline Raw Data\n(Fluorescence/Absorbance) Raw Data (Fluorescence/Absorbance) Subtract Blank Subtract Blank Raw Data\n(Fluorescence/Absorbance)->Subtract Blank Calculate % Inhibition Calculate % Inhibition Subtract Blank->Calculate % Inhibition Log-transform Inhibitor Concentration Log-transform Inhibitor Concentration Calculate % Inhibition->Log-transform Inhibitor Concentration Non-linear Regression Non-linear Regression Log-transform Inhibitor Concentration->Non-linear Regression Determine IC50 Determine IC50 Non-linear Regression->Determine IC50

References

Application Note: Saxagliptin Monohydrate as a Tool Compound in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Saxagliptin (B632) is a potent, selective, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor used clinically to improve glycemic control in patients with type 2 diabetes mellitus (T2DM).[1][2] As a research tool, saxagliptin monohydrate is invaluable for investigating the intricacies of the incretin (B1656795) system and its role in glucose homeostasis and broader metabolic regulation. Its high selectivity and well-characterized pharmacokinetics make it an ideal compound for both in vitro and in vivo studies aimed at elucidating metabolic pathways and validating new therapeutic targets.[3][4] This document provides detailed application notes and protocols for utilizing saxagliptin as a tool compound in metabolic research.

Mechanism of Action Saxagliptin exerts its effects by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By preventing this degradation, saxagliptin increases the circulating concentrations of active GLP-1 and GIP.[5][7] This leads to several downstream metabolic effects in a glucose-dependent manner:

  • Enhanced Insulin (B600854) Secretion: Increased GLP-1 and GIP levels stimulate insulin synthesis and release from pancreatic β-cells when blood glucose is elevated.[8]

  • Suppressed Glucagon (B607659) Secretion: Elevated GLP-1 levels decrease glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[6][8]

This dual action on insulin and glucagon helps to lower fasting and postprandial glucose levels, making saxagliptin a powerful tool for studying the physiological roles of the incretin axis.[8][9]

cluster_0 Physiological Response to Meal cluster_1 DPP-4 Regulation cluster_2 Pancreatic Action & Glycemic Control Meal Food Intake Intestine Intestinal L-cells Meal->Intestine Incretins Active Incretins (GLP-1, GIP) Intestine->Incretins Release DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation by BetaCell Pancreatic β-cells Incretins->BetaCell Stimulates AlphaCell Pancreatic α-cells Incretins->AlphaCell Inhibits Inactive Inactive Metabolites DPP4->Inactive Saxagliptin Saxagliptin Saxagliptin->DPP4 Inhibition Insulin ↑ Insulin Secretion BetaCell->Insulin Glucagon ↓ Glucagon Secretion AlphaCell->Glucagon Glucose Improved Glycemic Control Insulin->Glucose Glucagon->Glucose via reduced hepatic glucose production

Figure 1. Mechanism of action of saxagliptin in the incretin pathway.

Data Presentation: Quantitative Properties

Quantitative data for saxagliptin is crucial for designing robust experiments. The following tables summarize key parameters from in vitro and preclinical studies.

Table 1: In Vitro Potency and Selectivity of Saxagliptin and its Active Metabolite

Compound Target Parameter Value Conditions Reference
Saxagliptin Human DPP-4 Ki 1.3 nM 37°C [4][10]
Saxagliptin Human DPP-4 IC50 0.5 nM Room Temp [11]
5-hydroxy saxagliptin Human DPP-4 Ki 2.6 nM 37°C [4][10]
Saxagliptin Human DPP-8 Selectivity vs DPP-4 ~400-fold 37°C [4]
Saxagliptin Human DPP-9 Selectivity vs DPP-4 ~75-fold 37°C [4]
Saxagliptin DPP-4 Dissociation t1/2 50 minutes 37°C [4][12]

| 5-hydroxy saxagliptin | DPP-4 Dissociation | t1/2 | 23 minutes | 37°C |[4][12] |

Table 2: Pharmacokinetic Parameters of Saxagliptin in Preclinical Species

Species Clearance (mL/min/kg) Plasma Half-life (h) Oral Bioavailability (%) Reference
Rat 115 2.1 - 4.4 50 - 75 [13]
Dog 9.3 2.1 - 4.4 50 - 75 [13]

| Monkey | 14.5 | 2.1 - 4.4 | 50 - 75 |[13] |

Table 3: Summary of Clinically Observed Metabolic Effects (5 mg dose)

Parameter Change from Baseline/Control Study Population Reference
HbA1c -0.5% to -0.9% Patients with T2DM [6][14]
Fasting Plasma Glucose (FPG) -13.78 mg/dL Patients with T2DM [15]
Postprandial Glucose (PPG) Significant Reduction Patients with T2DM [14]

| GLP-1 / GIP Levels | ~2 to 3-fold increase | Healthy Subjects & T2DM |[3][7][11] |

Experimental Protocols

Protocol 1: In Vitro DPP-4 Enzyme Inhibition Assay

This protocol details a fluorometric assay to determine the inhibitory activity of saxagliptin on purified DPP-4 enzyme.

Objective: To quantify the IC50 value of saxagliptin for DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • This compound

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (50 mM, pH 8.0)

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of saxagliptin in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, followed by a further dilution in Assay Buffer to achieve the desired final assay concentrations.

  • Enzyme and Substrate Preparation: Dilute DPP-4 enzyme and Gly-Pro-AMC substrate in Assay Buffer to the desired working concentrations. A typical final concentration for DPP-4 is ~1.7 mU/mL and for the substrate is 200 µM.[16]

  • Assay Procedure: a. Add 25 µL of Assay Buffer to all wells. b. Add 25 µL of diluted saxagliptin or vehicle (DMSO in buffer) to the appropriate wells. c. Add 25 µL of diluted DPP-4 enzyme solution to all wells except for the "no enzyme" control. Incubate the plate at 37°C for 10 minutes.[16] d. Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells. e. Incubate the plate at 37°C for 30 minutes, protected from light.[16]

  • Data Acquisition: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence (from "no enzyme" wells). Calculate the percent inhibition for each saxagliptin concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

start Start prep Prepare Reagents: - Saxagliptin Dilutions - DPP-4 Enzyme - Gly-Pro-AMC Substrate start->prep plate Plate Compounds & Enzyme prep->plate incubate1 Pre-incubate 10 min @ 37°C plate->incubate1 add_sub Add Substrate to Initiate Reaction incubate1->add_sub incubate2 Incubate 30 min @ 37°C add_sub->incubate2 read Measure Fluorescence incubate2->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Figure 2. Workflow for an in vitro DPP-4 inhibition assay.

Protocol 2: Cell-Based GLP-1 Receptor (GLP-1R) Signaling Assay

This protocol uses a reporter gene assay to measure the potentiation of GLP-1R signaling by saxagliptin in living cells.

Objective: To demonstrate that saxagliptin enhances GLP-1-mediated signaling by preventing its degradation.

Materials:

  • HEK293 or CHO cells stably expressing human GLP-1R and a cAMP Response Element (CRE) coupled to a luciferase reporter gene.[17][18]

  • Cell culture medium (e.g., Opti-MEM™)

  • GLP-1 (7-36) amide (the active form)

  • This compound

  • Fetal Bovine Serum (FBS, low DPP-4 activity, or use serum-free media)

  • White, clear-bottom 96-well cell culture plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase)

  • Luminometer

Methodology:

  • Cell Plating: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to attach overnight.[17]

  • Compound Preparation: a. Prepare a fixed, sub-maximal concentration of GLP-1 (e.g., at its EC20) in the assay medium. b. Prepare a serial dilution of saxagliptin in the assay medium.

  • Cell Treatment: a. Remove the growth medium from the cells. b. Add the saxagliptin dilutions to the wells. c. Immediately add the fixed concentration of GLP-1 to the wells. Include controls: medium only, GLP-1 alone, and saxagliptin alone. d. Incubate the plate at 37°C with 5% CO2 for 5 hours.[17]

  • Data Acquisition: a. Equilibrate the plate to room temperature. b. Add the luciferase reagent to each well and incubate for 15 minutes with gentle rocking.[17] c. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the "GLP-1 alone" control. Plot the fold-increase in luminescence against the saxagliptin concentration. This demonstrates saxagliptin's ability to protect the added GLP-1 from any residual DPP-4 activity, thereby potentiating the signal.

Protocol 3: In Vivo Study in a Diabetic Animal Model

This protocol describes the use of saxagliptin in a streptozotocin (B1681764) (STZ)-induced diabetic rat model to assess its effects on glycemic control.

Objective: To evaluate the efficacy of saxagliptin in lowering blood glucose in a model of type 1 diabetes characterized by beta-cell destruction.

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • This compound

  • Vehicle for oral gavage (e.g., distilled water)

  • Glucometer and test strips

  • Equipment for oral gavage and blood collection

Methodology:

  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Induction of Diabetes: a. Fast rats overnight. b. Induce diabetes with a single intraperitoneal (IP) injection of STZ (e.g., 35-65 mg/kg) freshly dissolved in cold citrate buffer.[19] Control animals receive buffer only. c. Confirm diabetes 48-72 hours post-injection. Rats with fasting blood glucose ≥ 200 mg/dL are considered diabetic and included in the study.[19]

  • Study Groups and Treatment: a. Randomly assign diabetic rats to groups (n=7-10 per group):

    • Group 1: Normal Control (Vehicle)
    • Group 2: Diabetic Control (Vehicle)
    • Group 3: Diabetic + Saxagliptin (e.g., 10 mg/kg)[19] b. Administer saxagliptin or vehicle once daily via oral gavage for the study duration (e.g., 4 weeks).

  • Monitoring and Endpoints: a. Monitor body weight and food/water intake weekly. b. Measure fasting blood glucose weekly from tail vein blood. c. At the end of the study, an Oral Glucose Tolerance Test (OGTT) can be performed. After an overnight fast, administer a glucose load (2 g/kg) by oral gavage and measure blood glucose at 0, 30, 60, 90, and 120 minutes.

  • Sample Collection: At study termination, collect blood for analysis of insulin, GLP-1, and HbA1c. Tissues like the pancreas and liver can be collected for histological analysis.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare differences between groups.

cluster_0 Model Induction cluster_1 Treatment Phase cluster_2 Endpoint Analysis acclimate Animal Acclimatization induce Induce Diabetes (e.g., STZ Injection) acclimate->induce confirm Confirm Hyperglycemia (FBG > 200 mg/dL) induce->confirm group Randomize into Groups (Control, Saxagliptin) confirm->group treat Daily Oral Dosing (4 Weeks) group->treat monitor Weekly Monitoring (Weight, FBG) treat->monitor ogtt Perform Oral Glucose Tolerance Test (OGTT) monitor->ogtt collect Collect Blood and Tissue Samples ogtt->collect analyze Analyze Biomarkers (Insulin, HbA1c, etc.) collect->analyze

Figure 3. Experimental workflow for an in vivo study using saxagliptin.

Applications and Logical Relationships

Saxagliptin can be used as a tool to answer fundamental questions in metabolic research beyond simple glucose lowering.

Saxa Saxagliptin Administration DPP4_Inhib DPP-4 Inhibition Saxa->DPP4_Inhib Incretin_Inc ↑ Active Incretins (GLP-1, GIP) DPP4_Inhib->Incretin_Inc Insulin_Sec ↑ Glucose-Dependent Insulin Secretion Incretin_Inc->Insulin_Sec Glucagon_Sec ↓ Glucagon Secretion Incretin_Inc->Glucagon_Sec Other Investigate Non-Glycemic Incretin Effects Incretin_Inc->Other Glucose_Uptake ↑ Peripheral Glucose Uptake Insulin_Sec->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon_Sec->Hepatic_Glucose Glycemic_Control Improved Glycemic Control Hepatic_Glucose->Glycemic_Control Glucose_Uptake->Glycemic_Control Cardio Cardiovascular Function Other->Cardio Inflam Inflammation Other->Inflam Neuro Neuroprotection Other->Neuro

Figure 4. Logical relationships of saxagliptin's effects in metabolic research.

Research Applications:

  • Isolating Incretin Effects: By selectively amplifying endogenous GLP-1 and GIP signaling, saxagliptin allows researchers to study the roles of these hormones in various tissues (e.g., brain, heart, kidney) independent of exogenous agonist administration.

  • β-Cell Function Studies: The compound can be used to investigate mechanisms of incretin-potentiated insulin secretion and potential effects on β-cell proliferation and survival.[6]

  • Investigating Off-Target Effects: Comparing the physiological outcomes of saxagliptin with direct GLP-1R agonists can help differentiate between DPP-4 inhibition-mediated effects and direct receptor activation.

  • Model Validation: Saxagliptin can serve as a positive control in the development and validation of new anti-diabetic therapies targeting the incretin pathway.

Conclusion this compound is a potent and selective tool for the pharmacological manipulation of the incretin system. Its well-defined mechanism of action and extensive characterization provide a solid foundation for its use in a variety of in vitro and in vivo experimental settings. By following the detailed protocols and considering the quantitative data presented, researchers can effectively employ saxagliptin to explore complex metabolic pathways and advance the development of novel therapeutics.

References

Preparation of Saxagliptin Monohydrate Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxagliptin (B632) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used clinically to manage type 2 diabetes mellitus. In a research context, saxagliptin is a valuable tool for studying the physiological and pathophysiological roles of DPP-4 in various cell types. Accurate and reproducible in vitro studies rely on the correct preparation and application of stock solutions. These application notes provide a detailed protocol for the preparation, storage, and use of saxagliptin monohydrate stock solutions in cell culture experiments.

Mechanism of Action

Saxagliptin functions by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their breakdown, saxagliptin increases the circulating levels of active incretins. This leads to a glucose-dependent increase in insulin (B600854) secretion from pancreatic β-cells and a decrease in glucagon (B607659) secretion from pancreatic α-cells, thereby improving glycemic control. Beyond its effects on glucose metabolism, DPP-4 is known to be involved in various other cellular signaling pathways, including those related to immune regulation and cell differentiation.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation of this compound stock solutions.

ParameterValueReference
Molecular Weight 333.43 g/mol [1][2]
Solubility in DMSO ≥ 70 mg/mL (~210 mM)[3]
Solubility in Ethanol ~10 mg/mL
Solubility in Water Sparingly soluble[4]
Recommended Stock Concentration 10 mM - 50 mM in DMSO
Recommended Final Concentration in Media 1 µM - 100 µM (varies by cell type and assay)
Final DMSO Concentration in Media < 0.5% (ideally ≤ 0.1%)[5]
Storage of Stock Solution -20°C (short-term) or -80°C (long-term)[5]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile syringe filters (0.2 µm pore size, PTFE or nylon membrane)[6]

  • Sterile syringes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparation of a 10 mM this compound Stock Solution
  • Pre-handling and Safety: Before starting, read the Safety Data Sheet (SDS) for this compound and DMSO. Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.[7] Wear appropriate PPE.

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:

    Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 0.33343 g/mol = 3.3343 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder. For small quantities, it is advisable to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to ensure accuracy.

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile, anhydrous DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution if necessary.

  • Sterilization:

    • Draw the saxagliptin-DMSO solution into a sterile syringe.

    • Attach a sterile 0.2 µm syringe filter to the syringe.

    • Filter the solution into a new sterile microcentrifuge tube. This step is crucial for removing any potential microbial contaminants.[6][8]

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[5]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]

Protocol for Preparing Working Solutions
  • Thawing: Thaw a single aliquot of the saxagliptin stock solution at room temperature.

  • Dilution:

    • Prepare an intermediate dilution of the stock solution in sterile cell culture medium if necessary.

    • Further dilute the stock or intermediate solution directly into the final volume of cell culture medium to achieve the desired working concentration.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[5]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for Stock Solution Preparation cluster_prep Preparation cluster_sterile Sterilization cluster_store Storage & Use weigh 1. Weigh Saxagliptin Monohydrate Powder dissolve 2. Dissolve in Sterile DMSO weigh->dissolve filter 3. Sterile Filter (0.2 µm Syringe Filter) dissolve->filter aliquot 4. Aliquot into Single-Use Tubes filter->aliquot store 5. Store at -80°C (Long-Term) aliquot->store use 6. Thaw and Dilute in Culture Medium for Use store->use

Caption: Workflow for preparing this compound stock solutions.

dpp4_signaling_pathway Saxagliptin Mechanism of Action: DPP-4 Inhibition cluster_incretin Incretin System cluster_saxagliptin Intervention cluster_effects Cellular Effects glp1_gip GLP-1 and GIP (Active Incretins) dpp4 DPP-4 Enzyme glp1_gip->dpp4 Degradation increased_incretins Increased Active GLP-1 and GIP inactive_incretins Inactive Metabolites dpp4->inactive_incretins saxagliptin Saxagliptin saxagliptin->dpp4 Inhibition insulin_secretion ↑ Glucose-Dependent Insulin Secretion (Pancreatic β-cells) increased_incretins->insulin_secretion glucagon_secretion ↓ Glucagon Secretion (Pancreatic α-cells) increased_incretins->glucagon_secretion

Caption: Saxagliptin inhibits DPP-4, increasing active incretins.

References

Application Note: A Robust RP-HPLC Method for the Quantitative Analysis of Saxagliptin Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

AN-SAXA-HPLC-2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a sensitive, specific, and robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of saxagliptin (B632) monohydrate in bulk drug and pharmaceutical dosage forms. The developed method is validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision.

Introduction

Saxagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2][3] It works by increasing the levels of incretin (B1656795) hormones, which help to regulate blood glucose levels.[1] Given its critical role in diabetes management, it is imperative to have a reliable analytical method to ensure the quality and efficacy of saxagliptin formulations. This document provides a comprehensive protocol for the development and validation of an RP-HPLC method for saxagliptin monohydrate.

Physicochemical Properties of Saxagliptin

A thorough understanding of the physicochemical properties of saxagliptin is fundamental for developing a robust HPLC method.

  • Chemical Structure: (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile.[2][3]

  • Molecular Formula: C₁₈H₂₅N₃O₂.[2][3]

  • Molecular Weight: 315.41 g/mol .[2][3]

  • Solubility: Saxagliptin is sparingly soluble in water, and soluble in organic solvents such as methanol (B129727), ethanol, acetonitrile, and acetone.[3]

  • Stability: Saxagliptin can undergo intramolecular cyclization, and therefore, careful selection of excipients and storage conditions is crucial.[4]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ammonium (B1175870) acetate (B1210297) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • HPLC grade water

  • Commercially available saxagliptin tablets

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A summary of the instrumentation and optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV or PDA detector
Column C18 (e.g., Thermo Hypersil BDS C18, 150 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Ammonium acetate buffer (pH 5.0) and Methanol (47:53 v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 210 nm[5] or 223 nm[1]
Injection Volume 20 µL[1][6]
Column Temperature 30 °C[5]
Run Time Approximately 8 minutes[5]
Preparation of Solutions
  • Buffer Preparation (0.05 M Ammonium Acetate, pH 5.0): Dissolve approximately 3.85 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 5.0 with glacial acetic acid.[5]

  • Mobile Phase Preparation: Mix the ammonium acetate buffer and methanol in the ratio of 47:53 (v/v). Filter through a 0.45 µm membrane filter and degas.[5]

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the concentration range of 10-50 µg/mL using the mobile phase.[1][6][7]

  • Sample Preparation (from tablets): Weigh and crush 20 tablets to obtain a fine powder. Transfer an amount of powder equivalent to 10 mg of saxagliptin into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then make up the volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter.

Method Development Workflow

The development of a robust RP-HPLC method follows a systematic approach to achieve optimal separation and quantification.

MethodDevelopmentWorkflow A Literature Review & Physicochemical Properties B Selection of Initial Conditions (Column, Mobile Phase, Wavelength) A->B C Optimization of Mobile Phase (Organic Ratio, pH, Buffer) B->C D Optimization of Flow Rate C->D E System Suitability Testing D->E E->C If not suitable F Method Validation (as per ICH guidelines) E->F If suitable G Finalized RP-HPLC Method F->G

Caption: Workflow for RP-HPLC Method Development.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:

System Suitability

System suitability was evaluated by injecting six replicate injections of a standard solution. The acceptance criteria for various parameters are summarized in Table 2.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0[8]
Theoretical Plates ≥ 2000[8]
% RSD of Peak Area ≤ 2.0%[6]
Linearity

The linearity of the method was established by constructing a calibration curve over a concentration range of 10-50 µg/mL.[1][6][7] The correlation coefficient (r²) should be ≥ 0.999.[6]

Accuracy (% Recovery)

The accuracy of the method was determined by the standard addition method at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean percentage recovery should be within 98-102%.

Precision
  • Repeatability (Intra-day Precision): Assessed by analyzing six replicate injections of the standard solution on the same day.

  • Intermediate Precision (Inter-day Precision): Determined by analyzing the standard solution on different days.

For both repeatability and intermediate precision, the % RSD should be ≤ 2.0%.[6]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2%)

  • Column temperature (± 2 °C)

The % RSD of the results should be within acceptable limits.

Data Presentation

A summary of the validation data is presented in Table 3.

Table 3: Summary of Method Validation Data

Validation ParameterResult
Linearity Range 10 - 50 µg/mL[1][6][7]
Correlation Coefficient (r²) > 0.999[6]
Accuracy (% Recovery) 98.23% - 105.2%
Precision (% RSD) < 2.0%[6]
LOD 0.5815 µg/mL[1]
LOQ 1.7622 µg/mL[1]
Retention Time ~3.98 minutes[1]

Validation Parameters Relationship

The relationship between the key validation parameters ensures a comprehensive evaluation of the method's performance.

ValidationParameters Method Validated HPLC Method Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness LOD_LOQ LOD & LOQ Linearity->LOD_LOQ

Caption: Relationship of HPLC Validation Parameters.

Conclusion

The developed RP-HPLC method for the quantitative analysis of this compound is simple, precise, accurate, and robust. The method was successfully validated as per ICH guidelines and can be effectively used for routine quality control analysis of saxagliptin in bulk and pharmaceutical dosage forms.

References

Application Notes and Protocols for Saxagliptin Monohydrate Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration protocols for saxagliptin (B632) monohydrate in rodent studies, compiled from various preclinical investigations. The information is intended to guide researchers in designing and executing studies involving this dipeptidyl peptidase-4 (DPP-4) inhibitor.

Overview of Saxagliptin

Saxagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] By blocking DPP-4, saxagliptin prevents the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) secretion from pancreatic α-cells, ultimately leading to improved glycemic control.[2][3][4]

Data Presentation: Administration and Pharmacokinetics

The following tables summarize common dosage regimens and pharmacokinetic parameters of saxagliptin in various rodent models.

Table 1: Saxagliptin Administration Protocols in Rodent Studies

Animal ModelDosageAdministration RouteVehicleStudy DurationReference
Sprague-Dawley Rats10 mg/kgOral gavage0.5% Carboxymethyl cellulose-Na (CMC-Na)Single dose (PK study)[5][6][7]
Sprague-Dawley Rats10 mg/kg/dayOral gavageSaline8 weeks[8]
Zucker Diabetic Fatty RatsNot specifiedIntra-arterialNot specifiedNot specified[1]
C57BL/6J Mice (non-diabetic & STZ-induced diabetic)10 mg/kg/dayOral gavage0.5% CMC35 days[9]
Crl:CD-1®(ICR)BR Mice50, 250, 600 mg/kg/dayOral gavageAcidified water104 weeks (carcinogenicity)[10]
Diabetic Mice1 mg/kg/dayOral gavageSaline20 weeks[11]
Female TG9 Mice (dilated cardiomyopathy model)10 mg/kg/dayOral gavageNot specifiedStarted at 42 days of age[12]
Male Albino Rats (STZ-induced diabetic)10 mg/kg/dayOral gavageDistilled water1 month[13]

Table 2: Pharmacokinetic Parameters of Saxagliptin in Rats

ParameterValueAnimal ModelAdministrationReference
Bioavailability50-75%RatsOral[1][14]
Plasma Clearance115 ml/min/kgRatsNot specified[1]
Plasma Elimination Half-life2.1 - 4.4 hRatsNot specified[1]
Volume of Distribution1.3 - 5.2 L/kgRatsNot specified[1]
Tmax (Time to maximum concentration)0.11 hT2DM Rats10 mg/kg oral gavage[5][6][7]
Elimination Half-life (t1/2)6.13 hT2DM Rats10 mg/kg oral gavage[5][6][7]
Plasma Exposure (AUC)3282.06 ng*h/mLT2DM Rats10 mg/kg oral gavage[5][6][7]
Maximum DPP-4 Inhibition71.47%T2DM Rats10 mg/kg oral gavage[5][6]

Experimental Protocols

Vehicle Preparation

3.1.1. 0.5% Carboxymethyl Cellulose-Sodium (CMC-Na) Suspension This is a commonly used vehicle for oral administration of saxagliptin.

  • Materials:

    • Carboxymethyl cellulose (B213188) sodium salt (low viscosity)

    • Sterile, distilled, or deionized water

    • Magnetic stirrer and stir bar

    • Weighing scale and weigh boats

    • Graduated cylinder

  • Protocol:

    • Weigh the required amount of CMC-Na powder to prepare a 0.5% (w/v) solution (e.g., 0.5 g for 100 mL).

    • Heat approximately half of the total required volume of water to 60-70°C.

    • Slowly add the CMC-Na powder to the heated water while continuously stirring with a magnetic stirrer to prevent clumping.

    • Once the powder is dispersed, add the remaining volume of room temperature water and continue to stir until the CMC-Na is fully dissolved and the solution is clear and uniform.

    • Allow the solution to cool to room temperature before use.

    • Store at 2-8°C for up to one week.

3.1.2. Saline Solution For some studies, saxagliptin has been dissolved in saline.

  • Materials:

    • Saxagliptin monohydrate

    • Sterile 0.9% sodium chloride (saline) solution

    • Vortex mixer or sonicator

  • Protocol:

    • Weigh the required amount of this compound.

    • Add the powder to the appropriate volume of sterile saline.

    • Vortex or sonicate the mixture until the saxagliptin is completely dissolved. One study noted preparing the solution in a mortar.[11]

Drug Administration Protocol: Oral Gavage

Oral gavage is the most frequently reported route of administration for saxagliptin in rodent studies.[8][9][11][12]

  • Materials:

    • Appropriately sized rodent oral gavage needles (stainless steel, ball-tipped)

    • Syringes (1-3 mL)

    • Prepared saxagliptin formulation

    • Animal scale

  • Protocol:

    • Animal Handling: Acclimatize the animals to handling and the gavage procedure to minimize stress.

    • Dosage Calculation: Weigh each animal immediately before dosing to ensure accurate dose calculation based on body weight (mg/kg).

    • Preparation: Gently vortex the saxagliptin suspension before drawing it into the syringe to ensure homogeneity.

    • Gavage Technique:

      • Securely restrain the rodent.

      • Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).

      • Gently insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and reinsert.

      • Slowly administer the calculated volume of the drug formulation.

      • Carefully withdraw the gavage needle.

    • Monitoring: Observe the animal for a short period after administration for any signs of distress, such as choking or labored breathing.

    • Frequency: Administer once daily for chronic studies, as indicated by multiple sources.[8][9][11][13]

Mandatory Visualizations

Signaling Pathway of Saxagliptin

Saxagliptin_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Incretin Hormones (GLP-1, GIP)->Pancreatic α-cells Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Degraded by Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Decreases Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates Hepatic Glucose Production->Blood Glucose Increases Saxagliptin Saxagliptin Saxagliptin->DPP-4 Enzyme Inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins

Caption: Mechanism of action of saxagliptin via DPP-4 inhibition.

Experimental Workflow for a Rodent Study

Saxagliptin_Rodent_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Animal Acclimatization (e.g., 1 week) B Induction of Disease Model (e.g., STZ injection for diabetes) A->B C Baseline Measurements (Blood glucose, body weight) B->C D Randomization into Groups (Control, Vehicle, Saxagliptin) C->D E Daily Oral Gavage (Vehicle or Saxagliptin) D->E Begin Treatment F Regular Monitoring (Body weight, food/water intake, clinical signs) E->F G Terminal Blood Collection (Pharmacokinetics, Biomarkers) F->G End of Study I Data Analysis (Biochemical assays, Histopathology) G->I H Tissue Harvesting (Pancreas, Liver, Kidney) H->I

Caption: General experimental workflow for a saxagliptin rodent study.

References

Application Notes and Protocols: Measuring Saxagliptin's Effect on In Vivo GLP-1 Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the in vivo effects of the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin (B632), on glucagon-like peptide-1 (GLP-1) levels. This document includes detailed experimental protocols for both preclinical and clinical research, a summary of expected quantitative outcomes, and visualizations of the key biological and experimental processes.

Introduction

Saxagliptin is an oral hypoglycemic agent that acts by selectively inhibiting the DPP-4 enzyme.[1] This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, most notably GLP-1.[2] By inhibiting DPP-4, saxagliptin increases the circulating concentrations of active GLP-1.[3][4] Active GLP-1 plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) secretion, and slowing gastric emptying.[2] Accurate measurement of the in vivo increase in active GLP-1 levels following saxagliptin administration is critical for understanding its pharmacokinetic and pharmacodynamic properties and for the development of novel incretin-based therapies.

Mechanism of Action: Saxagliptin and GLP-1 Signaling

Saxagliptin's primary mechanism of action is the competitive and reversible inhibition of the DPP-4 enzyme. This inhibition prevents the cleavage of active GLP-1 (7-36)amide into its inactive form, GLP-1 (9-36)amide, thereby prolonging the half-life and increasing the bioavailability of active GLP-1 in the bloodstream. The elevated levels of active GLP-1 can then bind to its receptor (GLP-1R) on pancreatic β-cells, leading to a cascade of intracellular signaling events that ultimately enhance glucose-stimulated insulin secretion.

cluster_0 Saxagliptin's Mechanism of Action cluster_1 GLP-1 Signaling Pathway Saxagliptin Saxagliptin DPP4 DPP-4 Enzyme Saxagliptin->DPP4 Inhibits Inactive_GLP1 Inactive GLP-1 (9-36)amide DPP4->Inactive_GLP1 Produces Active_GLP1 Active GLP-1 (7-36)amide Active_GLP1->DPP4 Degradation GLP1R GLP-1 Receptor (on Pancreatic β-cell) Active_GLP1->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion Increased Insulin Secretion PKA->Insulin_Secretion Promotes cluster_workflow Experimental Workflow A Animal Acclimatization B Fasting A->B C Baseline Blood Sample (t=0) B->C D Oral Administration of Saxagliptin or Vehicle C->D E Optional: Oral Glucose Challenge D->E F Post-Treatment Blood Sampling (Multiple Time Points) D->F E->F G Plasma Separation (with DPP-4 Inhibitor) F->G H Active GLP-1 Measurement (ELISA) G->H I Data Analysis H->I

References

Application Notes and Protocols for Investigating the Off-Target Effects of Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the off-target effects of saxagliptin (B632), with a particular focus on its potential cardiotoxicity. The protocols outlined below leverage a multi-pronged approach, including broad-spectrum kinase profiling, cellular thermal shift assays, unbiased proteomics and transcriptomics, and targeted cell-based functional assays to elucidate saxagliptin's molecular interactions beyond its primary target, Dipeptidyl Peptidase-4 (DPP-4).

Introduction

Saxagliptin is an oral hypoglycemic agent of the dipeptidyl peptidase-4 (DPP-4) inhibitor class, used for the treatment of type 2 diabetes.[1] It works by slowing the inactivation of incretin (B1656795) hormones like GLP-1 and GIP, which increases insulin (B600854) secretion and decreases glucagon (B607659) secretion in a glucose-dependent manner.[2][3] While effective in glycemic control, clinical trials have raised concerns about a potential increased risk of hospitalization for heart failure.[4][5] This observation suggests possible off-target effects of saxagliptin, particularly within cardiac cells.

Recent studies indicate that saxagliptin, unlike other DPP-4 inhibitors such as sitagliptin (B1680988), may exert off-target effects by inhibiting Dipeptidyl Peptidase-9 (DPP9) in cardiomyocytes.[2][6] This inhibition has been linked to the downstream modulation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC) activity, pathways critical for cardiac contractility and electrophysiology.[2][6]

This document provides a detailed experimental design to systematically identify and validate the off-target profile of saxagliptin.

Experimental Objectives

  • To perform an unbiased screen of saxagliptin against a broad panel of human kinases to identify potential off-target interactions.

  • To identify the intracellular protein targets of saxagliptin in a relevant cellular context using proteomics.

  • To analyze global transcriptomic changes induced by saxagliptin in cardiomyocytes to understand downstream pathway perturbations.

  • To functionally validate the off-target effects of saxagliptin on cardiomyocyte viability, apoptosis, and key signaling pathways implicated in cardiotoxicity.

Overall Experimental Workflow

The proposed experimental workflow follows a tiered approach, starting with broad, unbiased screening methods and progressing to more focused, hypothesis-driven validation assays.

G cluster_0 Tier 1: Unbiased Off-Target Identification cluster_1 Tier 2: Hypothesis Generation cluster_2 Tier 3: Functional Validation in Cardiomyocytes Kinase Kinase Profiling Pathway Pathway Analysis Kinase->Pathway Identified Kinase Hits Proteomics Global Proteomics (CETSA/TPP) Proteomics->Pathway Identified Protein Targets Transcriptomics Transcriptomics (RNA-Seq) Transcriptomics->Pathway Differentially Expressed Genes DPP9 DPP8/9 Inhibition Assay Pathway->DPP9 Hypothesis: DPP9 is a key off-target CaMKII_PKC CaMKII/PKC Activity Assay Pathway->CaMKII_PKC Hypothesis: CaMKII/PKC pathways are affected DPP9->CaMKII_PKC Viability Cell Viability & Apoptosis Assays CaMKII_PKC->Viability Function Cardiomyocyte Function Assays CaMKII_PKC->Function

Figure 1: Tiered experimental workflow for saxagliptin off-target studies.

Key Signaling Pathway: Saxagliptin's On- and Off-Target Actions

Saxagliptin's primary therapeutic effect is mediated through the inhibition of DPP-4. However, evidence suggests an off-target interaction with DPP9 in cardiomyocytes, leading to downstream effects on CaMKII and PKC, which are critical regulators of cardiac function.

G cluster_0 On-Target Pathway (Systemic) cluster_1 Potential Off-Target Pathway (Cardiomyocyte) Saxagliptin_on Saxagliptin DPP4 DPP-4 Saxagliptin_on->DPP4 Inhibits Incretins Incretins (GLP-1, GIP) DPP4->Incretins Degrades Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibits gluconeogenesis Saxagliptin_off Saxagliptin DPP9 DPP9 Saxagliptin_off->DPP9 Inhibits CaMKII CaMKII Activity DPP9->CaMKII Modulates PKC PKC Activity DPP9->PKC Modulates Contractility ↓ Cardiac Contractility ↑ Arrhythmia Risk CaMKII->Contractility PKC->Contractility

Figure 2: On-target vs. potential off-target signaling pathways of saxagliptin.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of saxagliptin against a broad panel of recombinant human kinases.

Methodology: A radiometric or fluorescence-based in vitro kinase assay will be used.[7][8] The radiometric HotSpot assay is considered the gold standard.

Procedure:

  • Compound Preparation: Prepare a stock solution of saxagliptin in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to determine IC50 values. A typical starting concentration would be 100 µM.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase, a suitable substrate (protein or peptide), and cofactors in kinase buffer.

    • Add the diluted saxagliptin or vehicle control (DMSO).

    • Initiate the reaction by adding radioisotope-labeled ATP ([γ-³³P]ATP).

    • Incubate at 30°C for a specified time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each saxagliptin concentration relative to the vehicle control.

    • Plot the inhibition data against the logarithm of the saxagliptin concentration and fit to a sigmoidal dose-response curve to determine the IC50 value for any inhibited kinases.

Protocol 2: Global Proteomics for Target Deconvolution

Objective: To identify the direct and indirect protein targets of saxagliptin in an unbiased manner in intact cells.

Methodology: Cellular Thermal Shift Assay (CETSA) or Thermal Proteome Profiling (TPP) coupled with mass spectrometry (MS). This method is based on the principle that drug binding stabilizes target proteins against thermal denaturation.

Procedure:

  • Cell Culture and Treatment:

    • Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or H9c2 rat cardiomyoblasts.

    • Treat cells with saxagliptin (e.g., 1 µM, 10 µM) or vehicle (DMSO) for a defined period (e.g., 1-4 hours).

  • Thermal Denaturation:

    • Harvest the cells and lyse them.

    • Aliquot the cell lysate and heat each aliquot to a different temperature (e.g., 10 temperatures from 40°C to 70°C) for 3 minutes, followed by cooling.

  • Protein Extraction:

    • Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, non-denatured proteins.

  • Sample Preparation for MS:

    • Perform protein digestion (e.g., using trypsin) on the soluble fractions.

    • Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis:

    • Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify proteins across all temperature points and treatment conditions.

    • For each protein, generate a "melting curve" by plotting the relative soluble fraction against temperature.

    • Identify proteins that show a significant thermal shift (an increase in melting temperature) in the saxagliptin-treated samples compared to the vehicle control. These are potential direct or indirect targets.

Protocol 3: Transcriptomic Analysis (RNA-Seq)

Objective: To profile changes in gene expression in cardiomyocytes following saxagliptin treatment to identify perturbed cellular pathways.

Methodology: Whole-transcriptome sequencing (RNA-Seq).[9][10]

Procedure:

  • Cell Culture and Treatment:

    • Culture hiPSC-CMs in 6-well plates.

    • Treat cells with a clinically relevant concentration of saxagliptin (e.g., 1 µM) and a higher concentration (e.g., 10 µM), alongside a vehicle control (DMSO), for 24 hours. Perform in triplicate.

  • RNA Extraction:

    • Wash cells with PBS and lyse them directly in the well using a lysis buffer containing a chaotropic agent (e.g., from Qiagen RNeasy Kit).

    • Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a Bioanalyzer and Nanodrop.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from high-quality RNA samples (RIN > 8). This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription, and adapter ligation.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate at least 20 million paired-end reads per sample.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the human reference genome (e.g., GRCh38).

    • Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).

    • Identify differentially expressed genes (DEGs) between saxagliptin-treated and vehicle-treated groups (e.g., using DESeq2 or edgeR), applying a significance threshold (e.g., FDR < 0.05 and |log2(Fold Change)| > 1).

    • Perform pathway and gene ontology (GO) enrichment analysis on the list of DEGs to identify significantly affected biological processes and signaling pathways.

Protocol 4: Functional Cell-Based Assays

Objective: To validate the functional consequences of saxagliptin's off-target interactions in cardiomyocytes.

A. DPP8 and DPP9 Inhibition Assay

  • Methodology: Use a fluorogenic assay kit to measure the enzymatic activity of purified recombinant human DPP8 and DPP9.[11][12]

  • Procedure:

    • Reconstitute recombinant DPP8 or DPP9 enzyme and the fluorogenic substrate (e.g., H-Gly-Pro-AMC).

    • In a 96-well black plate, add assay buffer, serial dilutions of saxagliptin (and sitagliptin as a negative control), and the enzyme.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate.

    • Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission ~360/460 nm).

    • Calculate IC50 values by plotting the rate of reaction against inhibitor concentration.

B. CaMKII and PKC Activity Assay

  • Methodology: Western blot analysis of phosphorylation status of CaMKII and its substrate phospholamban (PLB), and a PKC activity assay.[2][6]

  • Procedure (Western Blot):

    • Treat hiPSC-CMs or H9c2 cells with saxagliptin (0.1, 1, 10 µM) for various time points (e.g., 5, 15, 30, 60 minutes).

    • Lyse cells and determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies against phospho-CaMKII (Thr286), total CaMKII, phospho-PLB (Thr17), total PLB, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein.

C. Cell Viability and Apoptosis Assays

  • Methodology: Use established assays to measure cell viability (e.g., CellTiter-Glo®) and apoptosis (e.g., Annexin V/Propidium Iodide staining with flow cytometry).[13][14][15]

  • Procedure (Apoptosis):

    • Seed H9c2 cells or hiPSC-CMs in 6-well plates.

    • Treat cells with increasing concentrations of saxagliptin (e.g., 1, 10, 50 µM) for 24 and 48 hours. Include a positive control for apoptosis (e.g., Doxorubicin).

    • Harvest cells (including any floating cells in the media).

    • Wash with cold PBS and resuspend in Annexin V binding buffer.

    • Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

    • Analyze the samples by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Kinase Selectivity Profile of Saxagliptin

Kinase Target Saxagliptin IC50 (µM) Staurosporine IC50 (µM) (Control)
DPP-4 Value N/A
Kinase Hit 1 Value Value
Kinase Hit 2 Value Value

| ... | ... | ... |

Table 2: Proteomic Hits Showing Thermal Stabilization by Saxagliptin

Protein Identified Gene Name ΔTm (°C) at 10 µM Saxagliptin p-value Putative Function
Dipeptidyl peptidase-9 DPP9 Value Value Serine protease
Protein Hit 2 Gene Value Value Function
Protein Hit 3 Gene Value Value Function

| ... | ... | ... | ... | ... |

Table 3: Top Differentially Expressed Genes in hiPSC-CMs (Saxagliptin 10 µM vs. Vehicle)

Gene Name log2(Fold Change) p-adj (FDR) Associated Pathway
Gene A Value Value Calcium Signaling
Gene B Value Value Apoptosis
Gene C Value Value Cardiac Hypertrophy

| ... | ... | ... | ... |

Table 4: Functional Validation of Off-Target Effects

Assay Endpoint Saxagliptin (10 µM) Sitagliptin (10 µM) (Control)
Enzymatic Assays DPP9 Inhibition (IC50, µM) Value >100
DPP8 Inhibition (IC50, µM) Value >100
Signaling p-CaMKII / Total CaMKII (% of Control) Value Value
p-PLB / Total PLB (% of Control) Value Value
Cell Health Apoptosis (% Annexin V+ cells at 48h) Value Value

| | Viability (% of Control at 48h) | Value | Value |

Conclusion

This comprehensive experimental plan provides a robust framework for elucidating the off-target profile of saxagliptin. By combining unbiased screening techniques with hypothesis-driven functional validation in a physiologically relevant cell model, this approach will generate critical data to understand the molecular mechanisms potentially underlying the observed cardiotoxicity. The findings will be invaluable for risk assessment and may inform the development of safer next-generation antidiabetic therapies.

References

Application Note and Protocol for the Quantification of Saxagliptin and its Active Metabolite in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxagliptin (B632) is an oral hypoglycemic agent that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2] It is used for the treatment of type 2 diabetes mellitus.[1] Saxagliptin works by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] This leads to increased insulin (B600854) secretion and decreased glucagon (B607659) levels in a glucose-dependent manner.[3][4] The primary active metabolite of saxagliptin is 5-hydroxy saxagliptin, which is also a potent DPP-4 inhibitor.[1] Accurate quantification of saxagliptin and 5-hydroxy saxagliptin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the simultaneous quantification of saxagliptin and 5-hydroxy saxagliptin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The analytical method described herein is based on the principle of reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the quantification of analytes in complex biological matrices. The general workflow involves sample preparation to extract the analytes of interest from the plasma matrix, followed by chromatographic separation and subsequent detection by a mass spectrometer. The analytes are ionized, and specific precursor-to-product ion transitions are monitored for accurate quantification.

Signaling Pathway of Saxagliptin

Saxagliptin's therapeutic effect is mediated through the inhibition of the DPP-4 enzyme. The following diagram illustrates the signaling pathway.

Saxagliptin Signaling Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream cluster_3 Systemic Effects Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Incretin Hormones (GLP-1, GIP)->Pancreatic α-cells Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increased Insulin Increased Insulin Insulin Secretion->Increased Insulin Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Decreased Glucagon Decreased Glucagon Glucagon Secretion->Decreased Glucagon Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Degradation Saxagliptin Saxagliptin Saxagliptin->DPP-4 Enzyme Inhibits Lowered Blood Glucose Lowered Blood Glucose Increased Insulin->Lowered Blood Glucose Decreased Glucagon->Lowered Blood Glucose

Diagram of the DPP-4 inhibition pathway by saxagliptin.

Experimental Protocols

Materials and Reagents
Sample Preparation

Several methods for sample preparation have been reported. The choice of method depends on the required sensitivity and laboratory resources.

Method 1: Solid-Phase Extraction (SPE) [5][6]

  • Pre-treatment: To a 300 µL aliquot of human plasma, add 300 µL of 2% formic acid in water and vortex.[5]

  • Conditioning: Condition an Oasis MCX 96-well µElution plate with methanol followed by water.[5]

  • Loading: Load the pre-treated plasma sample onto the SPE plate.

  • Washing: Wash the plate with 2% formic acid in water, followed by methanol.

  • Elution: Elute the analytes with a suitable elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Method 2: Protein Precipitation (PPT) [2]

  • To a known volume of plasma, add a precipitating agent like acetonitrile (typically in a 3:1 ratio of acetonitrile to plasma).[2]

  • Vortex the mixture vigorously for a few minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.

Method 3: Liquid-Liquid Extraction (LLE) [1]

  • To 400 µL of plasma, add 50 µL of the internal standard working solution and 50 µL of the saxagliptin working solution.[1]

  • Vortex the mixture for 30 seconds.[1]

  • Add 3 mL of dichloromethane and vortex for 3 minutes.[1]

  • Centrifuge at 4500 RPM for 5 minutes at 5°C.[1]

  • Evaporate the organic layer to dryness and reconstitute the residue in 150 µL of acetonitrile for injection.[1]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

  • LC System: UPLC or HPLC system

  • Column: A reversed-phase C18 column (e.g., ACQUITY HSS C18, 1.7 µm, 2.1 x 100 mm) is commonly used.[5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[7][8]

  • Flow Rate: 0.4 mL/min[5]

  • Column Temperature: 40°C[5]

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI) in positive mode.[6]

  • MRM Transitions:

    • Saxagliptin: m/z 316.22 > 180.19[5][6]

    • 5-hydroxy saxagliptin: m/z 332.30 > 196.20[5][6]

Quantitative Data Summary

The following tables summarize the quantitative performance of a representative LC-MS/MS method for the analysis of saxagliptin and 5-hydroxy saxagliptin in human plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Saxagliptin0.148 - 75≥ 0.9990.10 - 0.15
5-hydroxy saxagliptin0.195 - 100≥ 0.9990.20

Data compiled from multiple sources.[5][6][7][8]

Table 2: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
Saxagliptin Low~0.395 - 105< 10
Mid~3097 - 103< 8
High~6098 - 102< 5
5-hydroxy saxagliptin Low~0.496 - 104< 12
Mid~4098 - 103< 7
High~8099 - 101< 6

Representative data based on published methods.[5][6]

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Saxagliptin85.90 - 87.8491.0 - 110.0
5-hydroxy saxagliptin80.32 - 82.6991.0 - 110.0

Data from representative studies.[7][8]

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the quantification of saxagliptin and its active metabolite in biological samples.

Experimental Workflow cluster_0 Sample Collection & Handling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Processing & Analysis Biological Sample Collection (e.g., Plasma) Biological Sample Collection (e.g., Plasma) Sample Storage (-20°C or -80°C) Sample Storage (-20°C or -80°C) Biological Sample Collection (e.g., Plasma)->Sample Storage (-20°C or -80°C) Thawing and Vortexing Thawing and Vortexing Sample Storage (-20°C or -80°C)->Thawing and Vortexing Addition of Internal Standard Addition of Internal Standard Thawing and Vortexing->Addition of Internal Standard Extraction (SPE, PPT, or LLE) Extraction (SPE, PPT, or LLE) Addition of Internal Standard->Extraction (SPE, PPT, or LLE) Evaporation and Reconstitution Evaporation and Reconstitution Extraction (SPE, PPT, or LLE)->Evaporation and Reconstitution Injection into LC-MS/MS Injection into LC-MS/MS Evaporation and Reconstitution->Injection into LC-MS/MS Chromatographic Separation Chromatographic Separation Injection into LC-MS/MS->Chromatographic Separation Mass Spectrometric Detection (MRM) Mass Spectrometric Detection (MRM) Chromatographic Separation->Mass Spectrometric Detection (MRM) Peak Integration Peak Integration Mass Spectrometric Detection (MRM)->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation Data Reporting Data Reporting Concentration Calculation->Data Reporting

General workflow for sample analysis.

Conclusion

The LC-MS/MS methods described provide a robust and reliable approach for the simultaneous quantification of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, in biological samples. The high sensitivity, specificity, and accuracy of these methods make them well-suited for a variety of applications in drug development and clinical research. The choice of sample preparation technique and specific instrument parameters should be optimized based on the specific requirements of the study.

References

Troubleshooting & Optimization

Technical Support Center: Saxagliptin Monohydrate Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with saxagliptin (B632) monohydrate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general aqueous solubility of saxagliptin monohydrate?

This compound is described as sparingly soluble in water.[1] However, its aqueous solubility is pH-dependent.

Q2: How does pH affect the solubility of this compound?

Saxagliptin is a weak base with a pKa of 7.3.[2] Its solubility is significantly higher in acidic to neutral conditions. The aqueous solubility has been reported to be at least 16.9 mg/mL over a pH range of 0.7 to 8.7, with a minimum solubility of 17.6 mg/mL across a pH range of 1.2 to 8.7.

Q3: I am observing incomplete dissolution of this compound in my aqueous buffer. What could be the cause?

Incomplete dissolution can be due to several factors:

  • pH of the buffer: As a weak base, saxagliptin's solubility decreases as the pH approaches and exceeds its pKa of 7.3. Ensure your buffer has a pH well below this value for optimal solubility.

  • Concentration: You may be exceeding the solubility limit of this compound in your specific buffer system.

  • Buffer composition: While specific comparative data is limited, the components of your buffer could potentially interact with saxagliptin and affect its solubility.

  • Temperature: Lower temperatures generally lead to lower solubility.

  • Time and Agitation: Insufficient time or inadequate agitation may not be enough to achieve thermodynamic equilibrium.

Q4: What is the recommended method for preparing a stock solution of saxagliptin in an aqueous buffer?

For aqueous solutions, it is recommended to directly dissolve the crystalline solid in the desired buffer.[3] To prepare a stock solution, start with a buffer of a suitable pH (e.g., below 7) and add the this compound powder while stirring. Gentle warming and sonication can be used to aid dissolution, but care should be taken to avoid degradation. For higher concentrations, preparing a stock solution in an organic solvent like DMSO, ethanol, or methanol (B129727) and then diluting it into your aqueous buffer is a common practice.[3] However, ensure the final concentration of the organic solvent is low enough to not affect your experiment.[3]

Q5: Is saxagliptin stable in aqueous buffer solutions?

Saxagliptin can undergo intramolecular cyclization to form a cyclic amidine degradation product.[4] This degradation is pH-dependent. Lowering the pH can reduce the formation of the main degradation product, epi-cyclic amidine.[5][6][7] It is generally recommended to use freshly prepared aqueous solutions of saxagliptin.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate forms after dissolving this compound in buffer. The pH of the final solution may have shifted, or the concentration exceeds the solubility limit at that pH. The solution may be supersaturated.Verify the final pH of the solution. If necessary, adjust the pH with a suitable acid. Consider preparing a more dilute solution.
Inconsistent solubility results between experiments. Variations in experimental conditions such as temperature, agitation speed, and equilibration time. Purity of the this compound may vary.Standardize your protocol for temperature, agitation, and time. Ensure you are using a consistent source and lot of this compound.
Difficulty dissolving saxagliptin hydrochloride in PBS (pH 7.2). The solubility of saxagliptin hydrochloride in PBS at pH 7.2 is approximately 2 mg/mL.[3] You may be trying to prepare a solution with a higher concentration.Prepare a solution at or below 2 mg/mL. Alternatively, use a buffer with a lower pH to increase solubility.
Cloudiness or haze in the solution. This could be due to very fine, undissolved particles or the beginning of precipitation.Filter the solution through a 0.22 µm or 0.45 µm filter. If the cloudiness persists, it may indicate a solubility issue.

Data Presentation

Table 1: Solubility of Saxagliptin and its Salts in Various Solvents

Compound Form Solvent/Buffer pH Temperature Solubility Reference
This compoundAqueous Buffer1.2 - 8.7Not Specified≥ 17.6 mg/mL
This compoundWaterNot Specified24 °CSparingly soluble[1]
Saxagliptin HydrochloridePBS7.2Not Specified~ 2 mg/mL[3]
Saxagliptin HydrochlorideEthanolNot SpecifiedNot Specified~ 10 mg/mL[3]
Saxagliptin HydrochlorideDMSONot SpecifiedNot Specified~ 20 mg/mL[3]
Saxagliptin HydrochlorideDimethyl formamide (B127407) (DMF)Not SpecifiedNot Specified~ 20 mg/mL[3]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound using the Shake-Flask Method

This protocol is based on the widely accepted shake-flask method for determining thermodynamic solubility.

Materials:

  • This compound

  • Aqueous buffers of desired pH values (e.g., pH 2, 4, 6, 7, 8, 9)

  • Volumetric flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • Validated analytical method for saxagliptin quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a volumetric flask containing a known volume of the desired aqueous buffer. The excess solid should be clearly visible.

  • Tightly cap the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the flasks at a constant speed (e.g., 100-150 rpm) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at intermediate time points (e.g., 4, 8, 12, 24, 48 hours) to confirm that equilibrium has been achieved (i.e., the concentration of saxagliptin in solution does not change significantly between time points).

  • After the incubation period, remove the flasks and allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution as necessary with the corresponding buffer to fall within the calibration range of your analytical method.

  • Quantify the concentration of saxagliptin in the diluted solution using a validated analytical method.

  • Repeat the experiment at least in triplicate for each pH value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh excess This compound mix Combine solid and buffer in a sealed flask prep_solid->mix prep_buffer Prepare aqueous buffer of desired pH prep_buffer->mix shake Shake at constant temperature and speed (24-48 hours) mix->shake settle Allow excess solid to settle shake->settle filter Filter supernatant settle->filter quantify Quantify saxagliptin concentration (e.g., HPLC) filter->quantify

Figure 1. Experimental workflow for determining the aqueous solubility of this compound.

degradation_pathway saxagliptin Saxagliptin conditions pH-dependent intramolecular cyclization saxagliptin->conditions amidine Cyclic Amidine (Degradation Product) conditions->amidine

Figure 2. Primary degradation pathway of saxagliptin in aqueous solution.

troubleshooting_logic start Incomplete Dissolution of this compound check_ph Is the buffer pH significantly below 7.3? start->check_ph check_conc Is the concentration below the known solubility limit? check_ph->check_conc Yes adjust_ph Adjust buffer pH to a lower value check_ph->adjust_ph No check_conditions Are agitation and time sufficient for equilibration? check_conc->check_conditions Yes reduce_conc Prepare a more dilute solution check_conc->reduce_conc No optimize_conditions Increase agitation/time or apply gentle warming/sonication check_conditions->optimize_conditions No dissolved Dissolution Successful check_conditions->dissolved Yes adjust_ph->start reduce_conc->start optimize_conditions->start

Figure 3. Logical troubleshooting workflow for this compound dissolution issues.

References

common analytical interferences in saxagliptin monohydrate HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical interferences encountered during the HPLC analysis of saxagliptin (B632) monohydrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Peak Tailing in the Saxagliptin Peak

Question: I am observing significant tailing in the main saxagliptin peak. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue in HPLC and can compromise the accuracy of integration and quantification. The primary causes for peak tailing in saxagliptin analysis are often related to secondary interactions with the stationary phase or issues with the mobile phase.

Potential Causes & Troubleshooting Steps:

  • Secondary Silanol (B1196071) Interactions: Saxagliptin, being a basic compound, can interact with acidic residual silanol groups on the silica-based stationary phase.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups, thereby reducing secondary interactions.

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the number of available free silanol groups.

    • Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.

  • Insufficient Buffer Capacity: An inadequately buffered mobile phase may not effectively control the ionization state of saxagliptin, leading to peak asymmetry.

    • Solution: Ensure the buffer concentration is sufficient (typically 10-50 mM) and that the mobile phase pH is at least 2 pH units away from the pKa of saxagliptin.

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can lead to peak tailing.

    • Solution 1: Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove strongly retained impurities.

    • Solution 2: Replace Column: If washing does not resolve the issue, the column may be permanently damaged and require replacement.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.

    • Solution: Minimize the length and internal diameter of all connecting tubing.

Issue 2: Appearance of Ghost Peaks in the Chromatogram

Question: I am seeing unexpected peaks, often referred to as "ghost peaks," in my chromatograms, even in blank runs. What is the source of these peaks and how can I eliminate them?

Answer:

Ghost peaks are extraneous peaks that can interfere with the identification and quantification of the analyte of interest. They typically originate from contamination in the HPLC system, mobile phase, or sample preparation process.

Potential Causes & Troubleshooting Steps:

  • Mobile Phase Contamination: Impurities in the solvents or additives, or microbial growth in aqueous mobile phases, are common sources of ghost peaks.

    • Solution 1: Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and freshly prepared mobile phases.

    • Solution 2: Degas Mobile Phase: Properly degas the mobile phase to prevent the formation of air bubbles, which can cause baseline disturbances and spurious peaks.

    • Solution 3: Filter Mobile Phase: Filter aqueous mobile phases through a 0.22 µm or 0.45 µm membrane filter to remove particulate matter and microorganisms.

  • System Contamination: Carryover from previous injections, leaching from system components (e.g., seals, tubing), or contaminated injection vials can introduce ghost peaks.

    • Solution 1: Implement a Rigorous Wash Protocol: Flush the injector and the entire system with a strong solvent between runs.

    • Solution 2: Check for Leaks and Worn Parts: Regularly inspect and replace worn pump seals, injector seals, and tubing.

    • Solution 3: Use Clean Vials and Septa: Ensure that sample vials, caps, and septa are clean and of high quality to prevent leaching of contaminants.

  • Sample Diluent: If the sample diluent is stronger than the initial mobile phase in a gradient elution, it can cause the appearance of a ghost peak at the beginning of the chromatogram.

    • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase.

Issue 3: Baseline Drift or Wander

Question: My HPLC baseline is drifting upwards or downwards during the analysis, making it difficult to accurately integrate the peaks. What could be causing this?

Answer:

Baseline drift can be a persistent issue that affects the accuracy and precision of an analytical method. It is often caused by changes in the mobile phase composition, temperature fluctuations, or column equilibration issues.

Potential Causes & Troubleshooting Steps:

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analysis is a common cause of baseline drift.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase until a stable baseline is achieved. This may require flushing with 10-20 column volumes of the mobile phase.

  • Mobile Phase Composition: In gradient elution, a mismatch in the UV absorbance of the mobile phase components can cause a drifting baseline. Contamination or degradation of mobile phase solvents can also contribute.

    • Solution 1: Use UV-Compatible Solvents: Select mobile phase components with low UV absorbance at the detection wavelength.

    • Solution 2: Prepare Fresh Mobile Phase: Use freshly prepared mobile phase for each analytical run to avoid degradation and contamination.

  • Temperature Fluctuations: Changes in the ambient temperature or inadequate column temperature control can lead to baseline drift.

    • Solution: Use a column oven to maintain a constant and stable column temperature. Ensure the laboratory environment has stable temperature control.

  • Detector Lamp Issues: An aging or failing detector lamp can result in a noisy or drifting baseline.

    • Solution: Check the lamp energy and replace it if it is nearing the end of its operational life.

Data Presentation

The following tables summarize quantitative data related to common interferences in saxagliptin monohydrate HPLC analysis.

Table 1: Summary of Forced Degradation Studies of Saxagliptin

Stress Condition% Degradation ObservedMajor Degradation Products Identified
Acid Hydrolysis (e.g., 0.4N HCl)5.28% - 11.30%[1]Cyclic amidine (SCA), Epimer (ESCA), Formyl amide (SFA)[2]
Base Hydrolysis (e.g., 0.02N NaOH)11.30%[1]Cyclic amidine (SCA), Epimer (ESCA), Formyl amide (SFA)[2]
Oxidative (e.g., 4% H₂O₂)4.63%[1]N/A
Thermal (e.g., 80°C)3.35%[1]N/A
Photolytic0.22%[1]N/A

Table 2: Excipient Compatibility Screening for Saxagliptin

ExcipientCompatibilityObservations
MethocelCompatibleNo significant degradation of saxagliptin observed.[3]
Polyethylene Glycol (PEG)CompatibleNo significant degradation of saxagliptin observed.[3]
Opadry RedCompatibleNo significant degradation of saxagliptin observed.[3]
Opadry PinkCompatibleNo significant degradation of saxagliptin observed.[3]
Opadry WhiteCompatibleNo significant degradation of saxagliptin observed.[3]

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound HPLC analysis.

Protocol 1: Typical HPLC Method for Saxagliptin Analysis

This protocol provides a general procedure for the reversed-phase HPLC analysis of saxagliptin.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size).[4]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer pH 2.7) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common isocratic ratio is 80:20 (v/v) buffer to acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 210 nm or 212 nm.[4]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: Ambient or controlled at 30°C.

System Suitability Tests:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

Table 3: Typical System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor)≤ 2.0
Theoretical Plates (N)> 2000
% RSD of Peak Area (for 6 replicate injections)≤ 2.0%
% RSD of Retention Time (for 6 replicate injections)≤ 1.0%

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on saxagliptin.

  • Acid Degradation: Dissolve saxagliptin in a suitable solvent and add 0.4N HCl. Reflux the solution for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 80°C).[1] Neutralize the solution before injection.

  • Base Degradation: Dissolve saxagliptin in a suitable solvent and add 0.02N NaOH. Reflux the solution for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 80°C).[1] Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve saxagliptin in a suitable solvent and add 4% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).[1]

  • Thermal Degradation: Store the solid saxagliptin sample in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).[1] Dissolve the sample in a suitable solvent before injection.

  • Photolytic Degradation: Expose the saxagliptin sample (solid or in solution) to UV light for a specified duration.

Analyze the stressed samples using a validated stability-indicating HPLC method and compare the chromatograms to that of an unstressed sample to identify and quantify the degradation products.

Visualizations

The following diagrams illustrate key workflows and relationships in saxagliptin HPLC analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45µm filter dissolve->filter inject Inject Sample onto HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report

Caption: A typical workflow for the HPLC analysis of this compound.

G cluster_degradation Degradation Pathways saxagliptin Saxagliptin sca Cyclic Amidine (SCA) saxagliptin->sca Acid/Base Hydrolysis esca Epimer (ESCA) saxagliptin->esca Acid/Base Hydrolysis sfa Formyl Amide (SFA) saxagliptin->sfa Acid/Base Hydrolysis

Caption: Major degradation pathways of saxagliptin under hydrolytic stress.

G start Peak Tailing Observed? cause1 Secondary Silanol Interactions? start->cause1 Yes cause2 Insufficient Buffer? start->cause2 No sol1 Adjust Mobile Phase pH Use End-Capped Column cause1->sol1 Yes cause3 Column Contamination? cause2->cause3 No sol2 Increase Buffer Concentration cause2->sol2 Yes sol3 Wash or Replace Column cause3->sol3 Yes

Caption: A troubleshooting decision tree for saxagliptin peak tailing.

References

Technical Support Center: Optimizing Saxagliptin Monohydrate Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of saxagliptin (B632) monohydrate for long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of saxagliptin monohydrate in a research setting.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected degradation of saxagliptin in solution. Inappropriate pH of the solvent/buffer. Saxagliptin is susceptible to both acidic and alkaline hydrolysis.[1][2][3]- Maintain the pH of aqueous solutions within a stable range. A slightly acidic pH may be preferable to minimize the formation of certain degradants.[4][5]- Use a validated stability-indicating method, such as RP-HPLC, to monitor the purity of your solution over time.[1][6]
Oxidative stress. The compound can degrade in the presence of oxidizing agents.[1][2]- Avoid using solvents or reagents with significant oxidative potential. If unavoidable, consider purging solutions with an inert gas (e.g., nitrogen or argon).- Store solutions protected from light, as photolytic conditions can sometimes catalyze oxidative degradation.
Formation of unknown peaks in HPLC analysis. Interaction with excipients or other formulation components. Impurities from excipients, such as aldehydes and carboxylic acids from polyethylene (B3416737) glycol (PEG), can react with saxagliptin.[4][7]- If formulating saxagliptin, carefully select high-purity excipients.- Be aware that the ratio of excipients to the drug can influence the degradation profile.[7]
Degradation products. The primary degradation products of saxagliptin include cyclic amidine (SCA), epimer (ESCA), and formyl amide (SFA).[7][8]- Utilize a validated stability-indicating HPLC method capable of separating saxagliptin from its known degradation products.[6][9]- Characterize the unknown peaks using techniques like LC-MS/MS to identify the degradants.[2][3]
Physical changes in solid this compound (e.g., discoloration, clumping). High temperature and/or humidity. Degradation of saxagliptin in the solid state is accelerated by increased temperature and relative humidity.[4][7]- Store solid this compound at controlled room temperature, typically 20°C to 25°C (68°F to 77°F), with excursions permitted to 15°C to 30°C (59°F to 86°F).[10][11]- For long-term storage, especially in humid environments, store in a desiccator or a sealed container with a desiccant.[12]
Inconsistent results in bioassays or other functional experiments. Degradation of the active compound. The presence of degradation products can lead to a lower effective concentration of saxagliptin and potentially interfere with the assay.- Prepare fresh solutions for each experiment from a properly stored solid stock.- If solutions must be stored, conduct a stability study under your specific storage conditions (e.g., -20°C or -80°C) to determine the acceptable storage duration.[13]- Always verify the purity of the compound before initiating critical long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[10][11] To minimize degradation due to humidity, it is advisable to store the compound in a tightly sealed container, preferably with a desiccant, especially for long-term storage.[12]

Q2: How stable is saxagliptin in aqueous solutions?

A2: The stability of saxagliptin in aqueous solutions is highly dependent on the pH. It undergoes degradation under both acidic and alkaline conditions.[1][2] It is recommended to prepare fresh solutions for experiments. If storage is necessary, solutions should be kept at low temperatures (e.g., -20°C or -80°C) and for a validated period.[13] A stability study should be performed to determine how long the solution remains viable for your specific experimental needs.

Q3: What are the major degradation products of saxagliptin?

A3: The primary degradation products of saxagliptin that have been identified are cyclic amidine (SCA), an epimer of cyclic amidine (ESCA), and a formyl amide (SFA).[7][8] These can form through pathways such as hydrolysis and intramolecular reactions.

Q4: Can I use any HPLC method to check the purity of my saxagliptin sample?

A4: It is crucial to use a validated, stability-indicating HPLC method. Such a method is specifically designed to separate the intact saxagliptin from its degradation products and any potential impurities.[6][9] Using a non-specific method may fail to detect degradation, leading to inaccurate experimental results.

Q5: Are there any known incompatibilities with common excipients?

A5: Yes, impurities in certain excipients can promote the degradation of saxagliptin. For example, aldehydes and carboxylic acids, which can be present as impurities in polyethylene glycol (PEG), are known to react with the amine group of saxagliptin.[4][7] The ratio of PEG to saxagliptin can also influence the formation of degradation products.[7] When preparing formulations, using high-purity excipients is recommended.

Quantitative Data on Saxagliptin Degradation

The following table summarizes the degradation of saxagliptin under various stress conditions as reported in forced degradation studies.

Stress Condition Reagent/Condition Duration Temperature % Degradation Reference
Acid Hydrolysis0.1N HCl--0.93%[1]
1.0 N HCl30 minutesAmbientSignificant
5N HCl24 hours60°CSignificant[14]
Base Hydrolysis0.1 N NaOH--3.17%[1]
1.0 N NaOH3 hoursAmbientSignificant
Oxidative Stress3% H₂O₂--2.24%[1]
30% H₂O₂2 hours60°CSignificant[14]
Thermal Stress-10 days105°CStable
-24 hours105°CStable[14]
Photolytic StressSunlight & UV light7 days-Stable[14]
Humidity Stress90% RH7 days25°CStable[14]

Note: "Significant" indicates that degradation was observed, but the exact percentage was not specified in a comparable format in the cited source.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Saxagliptin

This protocol is a representative example based on published methods for the analysis of saxagliptin and its degradation products.[1][6]

Objective: To determine the purity of a saxagliptin sample and quantify its degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Phosphoric acid or Perchloric acid (analytical grade)

  • Water (HPLC grade)

  • C18 or C8 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer, for example, 0.1% phosphoric acid in water, and adjust the pH to 3.0.[6]

    • The mobile phase can be an isocratic mixture of the aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio (e.g., 70:30 v/v).[6] Alternatively, a gradient elution may be used.[2]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve saxagliptin reference standard in a suitable solvent (e.g., methanol with a small amount of acidified water) to prepare a stock solution.[6]

    • Perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 15.0 - 100.0 µg/mL).[6]

  • Sample Preparation:

    • Dissolve the saxagliptin sample to be tested in the diluent to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 or C8 analytical column

    • Flow Rate: 1.0 - 1.2 mL/min[1][6]

    • Injection Volume: 10 µL[1]

    • Column Temperature: Ambient or controlled (e.g., 30°C)[9]

    • Detection Wavelength: 212 nm or 225 nm[1][6]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify and quantify the saxagliptin peak and any degradation product peaks by comparing their retention times with the standard and their response factors.

Visualizations

Saxagliptin_Degradation_Pathway SAXA Saxagliptin SCA Cyclic Amidine (SCA) (Intramolecular Cyclization) SAXA->SCA pH, Temp, Humidity SFA Formyl Amide (SFA) SAXA->SFA Reaction with formic acid ESCA Epimer of SCA (ESCA) SCA->ESCA Epimerization Hydrolysis Hydrolysis (Acidic/Alkaline) Hydrolysis->SAXA Excipient_Impurities Excipient Impurities (e.g., Formic Acid) Excipient_Impurities->SFA

Caption: Major degradation pathways of saxagliptin.

Stability_Testing_Workflow start Start: Saxagliptin Sample stress Forced Degradation (Stress Testing) (Acid, Base, Oxidative, Thermal, Photolytic) start->stress storage Long-Term Storage (Controlled Temp/Humidity) start->storage sampling Periodic Sampling stress->sampling storage->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis data Data Evaluation (Purity, Degradant Levels) analysis->data end End: Determine Stability Profile data->end

Caption: Workflow for assessing saxagliptin stability.

References

Technical Support Center: Forced Degradation Studies of Saxagliptin Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on saxagliptin (B632) monohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary stress conditions to be applied for forced degradation studies of saxagliptin monohydrate according to ICH guidelines?

A1: According to ICH Q1A(R2) guidelines, forced degradation studies for this compound should include hydrolytic (acid and base), oxidative, thermal, and photolytic stress conditions.[1][2][3] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are stability-indicating.[1]

Q2: Under which conditions is saxagliptin known to be most labile?

A2: Saxagliptin is particularly susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative stress conditions.[4][5] It has been reported to be relatively stable under photolytic and thermal stress.[4]

Q3: What are the major degradation products of saxagliptin that I should be looking for?

A3: The primary degradation products of saxagliptin that have been identified are its cyclic amidine (SCA), an epimer of the cyclic amidine (ESCA), and a formyl amide (SFA).[6][7] More extensive studies have identified up to seven degradation products in total.[5]

Q4: What analytical techniques are most suitable for analyzing saxagliptin and its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.[8] For the identification and structural elucidation of the degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS) and high-resolution MS (like ESI-Q-TOF-MS/MS), is highly recommended.[4][5]

Q5: Are there any specific considerations for forced degradation studies of saxagliptin in its solid dosage form?

A5: Yes, for solid forms, degradation is influenced by temperature and humidity.[6] Excipients, such as polyethylene (B3416737) glycol (PEG), can also play a significant role. PEG can degrade to form reactive impurities like formic acid, which can lower the micro-environmental pH and affect the degradation pathway of saxagliptin.[6][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or minimal degradation (<5%) observed under stress conditions. Stress conditions are not stringent enough (concentration, temperature, or duration).- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Extend the duration of the stress exposure.- For thermal stress, increase the temperature in increments (e.g., 10°C).- Ensure direct exposure of the sample to the stressor, especially for photolytic studies.
Excessive degradation (>20%) or complete loss of the parent drug. Stress conditions are too harsh.- Reduce the concentration of the stressor.- Decrease the duration of exposure.- For thermal and hydrolytic studies, lower the temperature.- Take multiple time points to identify the optimal duration for 5-20% degradation.
Poor resolution between saxagliptin and its degradation peaks in the chromatogram. The analytical method is not stability-indicating.- Optimize the mobile phase composition (e.g., change the organic modifier, buffer pH, or gradient slope).- Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).- Adjust the column temperature.- Ensure the detection wavelength is appropriate for both the parent drug and the degradants.
Appearance of unexpected peaks or artifacts in the chromatogram. - Impurities in the reagents or solvents.- Interaction with the container or closure system.- Degradation of excipients in the formulation.- Run a blank with only the stressor and solvent to identify any reagent-related peaks.- Use high-purity solvents and reagents.- Investigate potential leachables from the container.- Analyze a placebo sample under the same stress conditions to identify excipient-related degradants.
Difficulty in identifying the structure of a degradation product. Insufficient data from the analytical technique.- Utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition.- Perform MS/MS fragmentation studies on both the parent drug and the degradant to identify structural similarities and differences.- If possible, isolate the impurity using preparative HPLC and perform structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols & Data

Summary of Forced Degradation Conditions for Saxagliptin

The following table summarizes typical starting conditions for forced degradation studies of saxagliptin. These may need to be adjusted to achieve the target degradation of 5-20%.

Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis 0.4 N HCl[8]80°C[8]24 hours[8]
Base Hydrolysis 0.1 N NaOHRoom Temperature30 minutes
Oxidative 20% Hydrogen Peroxide (H₂O₂)[10]Room Temperature30 minutes[10]
Thermal Dry Heat in Oven105°C[10]6 hours[10]
Photolytic UV/Visible LightAmbientExpose to a minimum of 1.2 million lux hours and 200 watt hours/m²[2][11]
Detailed Protocol: Acid Hydrolysis
  • Sample Preparation: Accurately weigh this compound powder and dissolve it in a suitable diluent to a known concentration (e.g., 2000 µg/mL).

  • Stress Application: Add an equal volume of 0.4 N HCl to the sample solution.[8]

  • Incubation: Place the sample in a water bath or oven maintained at 80°C and reflux for 24 hours.[8]

  • Neutralization: After the incubation period, cool the sample to room temperature and carefully neutralize it with an appropriate volume of a suitable base (e.g., 0.4 N NaOH).

  • Dilution: Dilute the neutralized sample with the mobile phase to a final concentration suitable for the analytical method.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method. Analyze a control sample (unstressed) and a blank (reagents only) for comparison.

Analytical Method Parameters (Example)
ParameterSpecification
Column C18 (100 x 4.6 mm, 5 µm)[5]
Mobile Phase Gradient elution with 10 mM Ammonium Formate and Methanol[5]
Flow Rate 1.0 mL/min
Detection UV at 210 nm[8]
Column Temperature 25°C[8]

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis A This compound (Bulk or Formulation) B Prepare Stock Solution A->B C Acid Hydrolysis (e.g., 0.4N HCl, 80°C) B->C D Base Hydrolysis (e.g., 0.1N NaOH, RT) B->D E Oxidation (e.g., 20% H₂O₂, RT) B->E F Thermal (e.g., 105°C Dry Heat) B->F G Photolytic (UV/Vis Light) B->G L Unstressed Control B->L H Neutralize/Dilute Stressed Samples C->H D->H E->H F->H G->H I HPLC Analysis (Stability-Indicating Method) H->I J LC-MS/MS Analysis (for Identification) I->J K Characterize Degradants J->K L->I G cluster_hydrolytic Hydrolytic Degradation cluster_oxidative Oxidative/Other Degradation Saxagliptin Saxagliptin SCA Cyclic Amidine (SCA) Saxagliptin->SCA Acid/Base Hydrolysis SFA Formyl Amide (SFA) Saxagliptin->SFA Oxidation/ Hydrolysis Other Other Degradants Saxagliptin->Other Various Stress ESCA Epimer of SCA (ESCA) SCA->ESCA Epimerization

References

Technical Support Center: Minimizing Saxagliptin Monohydrate Degradation in Analytical Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with saxagliptin (B632) monohydrate. The information herein is designed to help minimize degradation during analytical testing and ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: My saxagliptin sample is showing significant degradation during analysis. What are the most likely causes?

A1: Saxagliptin is known to be susceptible to degradation under specific conditions. The most common causes of degradation in an analytical setting are exposure to acidic or alkaline pH conditions (hydrolysis) and oxidative stress.[1][2][3][4] It is crucial to control the pH of your sample and mobile phase and to minimize exposure to oxidizing agents. The drug is generally stable under photolytic (light) and thermolytic (heat) stress, although prolonged exposure to high heat can lead to some degradation.[2][3][5]

Q2: I am observing unexpected peaks in my chromatogram. What are the known degradation products of saxagliptin?

A2: Forced degradation studies have identified several degradation products of saxagliptin. The primary degradation pathways are hydrolysis and oxidation, leading to the formation of specific impurities. Under acidic and basic stress, four main degradants have been reported.[4] Oxidative conditions can lead to the formation of these and additional degradation products.[4] One of the major degradation products is a cyclic amidine derivative.[6][7][8]

Q3: What are the optimal storage conditions for saxagliptin analytical samples to minimize degradation?

A3: To minimize degradation, analytical samples of saxagliptin should be stored at refrigerated temperatures (2-8 °C).[9] Stock solutions are often prepared in an acidified methanolic medium and stored under these conditions.[9] For longer-term storage of plasma samples, temperatures of -28°C have been shown to maintain stability for over a month.[10] It is also advisable to protect samples from light, although saxagliptin is relatively stable to photolytic stress.[2][3]

Q4: How can I prevent pH-related degradation of saxagliptin during my HPLC analysis?

A4: Controlling the pH of the mobile phase is critical. A slightly acidic pH is often employed to ensure good peak shape and minimize degradation. For instance, a mobile phase containing a buffer at pH 3.0 or 5.5 has been used successfully.[9][11] Using a buffer such as ammonium (B1175870) formate (B1220265) or sodium dihydrogen phosphate (B84403) helps maintain a stable pH throughout the chromatographic run.[3][11] Avoid highly acidic or alkaline conditions in your sample preparation and mobile phase.

Q5: Are there any excipients in formulated products that can promote saxagliptin degradation?

A5: Yes, certain excipients can influence the stability of saxagliptin. For example, polyethylene (B3416737) glycol (PEG) used in tablet film coats can degrade to form acidic products like formic acid.[6][7] This change in the micro-environmental pH can then accelerate the degradation of saxagliptin.[6][7] When working with formulated products, be aware of the potential interactions between excipients and the active pharmaceutical ingredient.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of saxagliptin peak area over time in prepared samples. Sample instability due to hydrolysis or oxidation.Prepare samples fresh whenever possible. If storage is necessary, store at 2-8°C and protect from light. For plasma samples, store at -28°C.[9][10] Ensure the sample solvent is at an appropriate pH (slightly acidic).
Appearance of new, unidentified peaks in the chromatogram. Degradation of saxagliptin.Review the sample preparation and storage conditions. Compare the retention times of the unknown peaks with known degradation products if standards are available. Perform forced degradation studies to confirm the identity of the degradants.
Poor peak shape (e.g., tailing) for the saxagliptin peak. Inappropriate mobile phase pH.Adjust the mobile phase pH to a slightly acidic range (e.g., pH 3.0-5.5) using a suitable buffer like phosphate or formate.[3][9][11]
Inconsistent results between different batches of the same sample. Inconsistent sample handling and storage. Degradation due to excipients in formulated products.Standardize sample preparation, handling, and storage procedures. For formulated products, investigate potential excipient interactions that may lead to degradation.

Summary of Forced Degradation Studies

The following table summarizes the conditions and outcomes of forced degradation studies performed on saxagliptin.

Stress ConditionReagents and Duration% Degradation ObservedReference
Acidic Hydrolysis 1 M HCl, reflux for 2 hours8.73%[12]
Alkaline Hydrolysis 2 M NaOH at 80°C for 2 hours7.64%[12]
Oxidative Degradation 6% H2O2 at room temperature for 2 daysStable[12]
Thermal Degradation Dry heat at 80°C for 7 daysStable[12]
Photolytic Degradation UV radiation (254 nm and 360 nm) for 6 days3.64%[12]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure for conducting forced degradation studies on saxagliptin to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Accurately weigh and dissolve saxagliptin monohydrate in a suitable solvent (e.g., methanol) to obtain a known concentration.[12]

  • Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 1 M hydrochloric acid. Reflux the solution for a specified period (e.g., 2 hours).[12] After cooling, neutralize the solution with an appropriate base (e.g., 1 M sodium hydroxide) and dilute to the final concentration with the mobile phase.

  • Alkaline Degradation: To an aliquot of the stock solution, add an equal volume of 2 M sodium hydroxide. Heat the solution at a specified temperature (e.g., 80°C) for a set time (e.g., 2 hours).[12] After cooling, neutralize the solution with an appropriate acid (e.g., 2 M hydrochloric acid) and dilute to the final concentration.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 6%) and keep it at room temperature for a defined period (e.g., 2 days).[12] Dilute to the final concentration with the mobile phase.

  • Thermal Degradation: Place the solid drug substance or a solution in a tightly sealed container and expose it to dry heat at a specific temperature (e.g., 80°C) for an extended period (e.g., 7 days).[12] After the stress period, dissolve and/or dilute the sample to the final concentration.

  • Photolytic Degradation: Expose the drug solution to UV radiation (e.g., at 254 nm and 360 nm) in a photostability chamber for a defined duration.[12] A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol describes a general reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of saxagliptin and its degradation products.

  • Column: C18 column (e.g., 100 x 4.6 mm, 5 µm).[2][3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffer and an organic solvent. A common mobile phase consists of 10 mM ammonium formate and methanol.[2][3] Another option is a buffer of sodium dihydrogen phosphate (pH adjusted to 5.5) and acetonitrile.[11]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[11][13]

  • Detection: UV detection at a wavelength of 210 nm or 220 nm.[2][5]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).[5]

  • Injection Volume: 10 µL.[5][13]

  • Sample Preparation: Dissolve the sample in a suitable diluent, which is often the mobile phase itself.

Visualizations

Saxagliptin_Degradation_Pathway Saxagliptin Saxagliptin Hydrolysis Hydrolytic Stress (Acidic/Alkaline pH) Saxagliptin->Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) Saxagliptin->Oxidation Hydrolytic_DPs Hydrolytic Degradation Products (DP1-DP4) Hydrolysis->Hydrolytic_DPs Forms Oxidative_DPs Oxidative Degradation Products (DP1, DP4, DP5-DP7) Oxidation->Oxidative_DPs Forms

Caption: Major degradation pathways of saxagliptin under stress conditions.

Experimental_Workflow start Start: Saxagliptin Sample prep Sample Preparation (Dissolution, Dilution) start->prep stress Forced Degradation (Optional) (Acid, Base, Peroxide, Heat, Light) prep->stress unstressed Unstressed Sample stress->unstressed Control stressed Stressed Sample stress->stressed Stress hplc RP-HPLC Analysis data Data Acquisition and Processing hplc->data report Results and Stability Assessment data->report unstressed->hplc stressed->hplc

Caption: General workflow for saxagliptin stability analysis.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of saxagliptin (B632). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the LC-MS/MS analysis of saxagliptin.

Q1: I am observing significant ion suppression for saxagliptin. How can I identify the source and mitigate this matrix effect?

A1: Ion suppression is a common challenge in LC-MS/MS analysis, where components of the sample matrix co-elute with the analyte and reduce its ionization efficiency, leading to a decreased signal intensity.[1][2][3]

Initial Assessment:

  • Post-Column Infusion: This technique helps identify regions in the chromatogram where ion suppression occurs. Infuse a standard solution of saxagliptin post-column while injecting an extracted blank matrix sample. A dip in the baseline signal of saxagliptin indicates the retention time of matrix components causing suppression.

  • Post-Extraction Spike Analysis: Compare the peak area of saxagliptin in a neat solution to the peak area of a blank matrix sample spiked with saxagliptin after extraction. A lower peak area in the spiked matrix sample confirms the presence of matrix effects.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[1][4]

    • Solid-Phase Extraction (SPE): SPE can selectively isolate saxagliptin while removing a significant portion of matrix components like phospholipids (B1166683) and salts.[5][6][7]

    • Liquid-Liquid Extraction (LLE): LLE is another effective technique for cleaning up the sample by partitioning saxagliptin into an immiscible organic solvent, leaving many matrix interferences behind in the aqueous layer.[8][9]

    • Protein Precipitation (PPT): While simpler, PPT is generally less clean than SPE or LLE and may result in more significant matrix effects.[10][11] If using PPT, consider a subsequent clean-up step.

  • Chromatographic Separation:

    • Modify Gradient Elution: Adjust the mobile phase gradient to better separate saxagliptin from co-eluting matrix components.

    • Change Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl) to alter the selectivity of the separation.[6][7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects.[2][12] Since the SIL-IS has nearly identical physicochemical properties to saxagliptin, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[2] Saxagliptin-15N,d2 is a commonly used SIL-IS.[6][13][14]

  • Sample Dilution: If the concentration of saxagliptin is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[2] However, this will also reduce the analyte signal, so it is only feasible for samples with higher concentrations.

Q2: My recovery for saxagliptin is low and inconsistent. What are the potential causes and solutions?

A2: Low and inconsistent recovery can stem from several factors during sample preparation.

Troubleshooting Steps:

  • Review Extraction Protocol:

    • SPE: Ensure the conditioning, loading, washing, and elution steps are optimized. The choice of sorbent and elution solvent is critical. Incomplete elution is a common cause of low recovery.

    • LLE: Check the pH of the aqueous sample and the choice of organic solvent. The partition coefficient of saxagliptin is pH-dependent. Ensure vigorous mixing to achieve equilibrium, but avoid emulsion formation.

    • PPT: The ratio of precipitating solvent (e.g., acetonitrile (B52724), methanol) to plasma is important. Insufficient solvent may lead to incomplete protein precipitation and co-precipitation of the analyte.

  • Check for Analyte Stability: Saxagliptin can be susceptible to degradation under certain conditions.[15][16] Ensure that the sample processing conditions (e.g., pH, temperature) do not lead to degradation.

  • Optimize Reconstitution Solvent: After evaporation of the extraction solvent, the choice of reconstitution solvent is important. Saxagliptin must be fully soluble in this solvent to ensure accurate injection.

Q3: I'm seeing poor peak shape for saxagliptin (e.g., tailing, fronting, or splitting). What should I investigate?

A3: Poor peak shape can be caused by chromatographic issues or problems with the sample itself.

Troubleshooting Steps:

  • Column Health:

    • Contamination: The column may be contaminated with matrix components. Flush the column with a strong solvent.

    • Column Void: A void may have formed at the head of the column. Reversing the column and flushing may help, but replacement is often necessary.

  • Mobile Phase:

    • pH: Ensure the mobile phase pH is appropriate for the column and for saxagliptin (which is basic).

    • Compatibility: The mobile phase should be compatible with the sample diluent. Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion.

  • Injection Volume and Sample Overload: Injecting too large a volume or too high a concentration of the sample can lead to peak fronting.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for analyzing saxagliptin in plasma?

A1: The "best" technique depends on the required sensitivity and the complexity of the matrix.

  • Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally considered superior for minimizing matrix effects and achieving high sensitivity.[5][6][7][8][9]

  • Protein Precipitation (PPT) is a simpler and faster method but often results in less clean extracts and may be more prone to matrix effects.[10][11]

Q2: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of saxagliptin?

A2: While not strictly necessary for every application, using a SIL-IS such as Saxagliptin-15N,d2 is highly recommended for achieving the best accuracy and precision.[6][13][14] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing reliable correction for any signal suppression or enhancement.[2][12]

Q3: What are the typical mass transitions (MRM) for saxagliptin and its active metabolite, 5-hydroxy saxagliptin?

A3: While specific transitions should be optimized in your laboratory, commonly reported precursor to product ion transitions in positive electrospray ionization mode are:

  • Saxagliptin: The exact m/z values can vary slightly based on the instrument and conditions, but the precursor ion corresponds to [M+H]+.

  • 5-hydroxy saxagliptin: The precursor ion corresponds to [M+H]+.

It is crucial to determine the optimal collision energies for each transition on your specific mass spectrometer.

Q4: What are some key considerations for chromatographic method development for saxagliptin?

A4:

  • Column: A C18 or phenyl column is commonly used.[6][7][8]

  • Mobile Phase: A mixture of acetonitrile or methanol (B129727) with an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is typical.[5][6][8] The pH of the aqueous phase can influence peak shape and retention.

  • Gradient Elution: A gradient elution is often employed to provide good separation from endogenous matrix components and to elute saxagliptin with a sharp peak in a reasonable run time.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the LC-MS/MS analysis of saxagliptin.

Table 1: Comparison of Sample Preparation Techniques and Recovery

Sample Preparation MethodAnalyte(s)Recovery (%)Reference
Solid-Phase Extraction (SPE)Saxagliptin & 5-hydroxy saxagliptin85.90 - 87.84[5]
Solid-Phase Extraction (SPE)Saxagliptin & DapagliflozinNot explicitly stated, but method was successful[7]
Liquid-Liquid Extraction (LLE)Saxagliptin> 81.01[8]
Protein PrecipitationMetformin, Saxagliptin & 5-hydroxy saxagliptin> 92[10]

Table 2: Matrix Effect Data for Saxagliptin Analysis

Sample Preparation MethodAnalyte(s)Matrix Effect (%)Reference
Liquid-Liquid Extraction (LLE)Saxagliptin90.27 - 109.15[8]
Protein PrecipitationMetformin, Saxagliptin & 5-hydroxy saxagliptin91.0 - 110.0[10]
Protein PrecipitationSaxagliptin & 5-hydroxy saxagliptin84.24 - 93.26 (IS-normalized: 100.42 - 109.39)[11]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Saxagliptin in Human Plasma

This protocol is a generalized procedure based on common practices and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of internal standard working solution (e.g., Saxagliptin-15N,d2). Vortex to mix. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute saxagliptin and the internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Saxagliptin in Rat Plasma

This protocol is a generalized procedure based on published methods and should be optimized.[8]

  • Sample Preparation: To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of internal standard working solution.

  • Extraction: Add 500 µL of ethyl acetate. Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma Sample add_is Add Internal Standard start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Choose Method lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->lle Choose Method spe Solid-Phase Extraction (e.g., Mixed-Mode Cation Exchange) add_is->spe Choose Method vortex1 Vortex & Centrifuge ppt->vortex1 vortex2 Vortex & Centrifuge lle->vortex2 spe_steps Condition -> Load -> Wash -> Elute spe->spe_steps evap Evaporate to Dryness vortex1->evap vortex2->evap spe_steps->evap recon Reconstitute evap->recon inject Inject into LC-MS/MS recon->inject end Data Acquisition inject->end

Caption: Experimental workflow for saxagliptin sample preparation and analysis.

troubleshooting_workflow cluster_solutions Mitigation Strategies start Significant Ion Suppression Observed? use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->use_sil_is Yes end_ok Problem Resolved start->end_ok No improve_cleanup Improve Sample Cleanup (Switch to SPE or LLE) use_sil_is->improve_cleanup optimize_chrom Optimize Chromatography (Gradient, Column) improve_cleanup->optimize_chrom dilute Dilute Sample optimize_chrom->dilute re_evaluate Re-evaluate Matrix Effect dilute->re_evaluate re_evaluate->improve_cleanup Suppression Persists re_evaluate->end_ok Suppression Mitigated end_not_ok Further Optimization Needed

Caption: Troubleshooting decision tree for addressing matrix effects.

References

Technical Support Center: Enhancing Saxagliptin Detection in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of saxagliptin (B632). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the sensitivity of saxagliptin detection in various biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting saxagliptin in biological samples?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of saxagliptin in biological matrices like human plasma.[1] This technique consistently achieves low limits of quantification (LLOQ), often in the sub-ng/mL range.[2][3]

Q2: Why is the simultaneous determination of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, important?

A2: 5-hydroxy saxagliptin is the major active metabolite of saxagliptin. For comprehensive pharmacokinetic and pharmacodynamic studies, it is crucial to simultaneously measure the concentrations of both the parent drug and its active metabolite.[1][4]

Q3: What are the common challenges encountered during the bioanalysis of saxagliptin?

A3: Common challenges include matrix effects (ion suppression or enhancement), achieving adequate sensitivity for low-dose clinical studies, and ensuring the stability of the analyte during sample collection, processing, and storage.[5][6][7] Low recovery during sample extraction can also be a significant issue.[5]

Q4: How can matrix effects be minimized in saxagliptin bioanalysis?

A4: Matrix effects can be mitigated through several strategies:

  • Efficient sample preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).[8]

  • Chromatographic separation: Optimizing the chromatographic conditions to separate saxagliptin from co-eluting matrix components is crucial.[7]

  • Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[1]

  • Dilution of the sample: Diluting the sample can reduce the concentration of interfering substances.

Q5: What type of internal standard (IS) is recommended for saxagliptin analysis?

A5: The use of a stable isotope-labeled internal standard, such as saxagliptin-¹⁵N d₂, is highly recommended for LC-MS/MS analysis.[1] This type of IS has a similar chemical behavior to the analyte, which helps to compensate for variability in sample preparation and matrix effects, leading to higher accuracy and precision.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low signal intensity or poor sensitivity 1. Inefficient extraction of saxagliptin from the matrix.2. Ion suppression due to matrix effects.3. Suboptimal mass spectrometer settings.4. Analyte degradation.1. Optimize the sample preparation method. Consider switching from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts.[8]2. Improve chromatographic separation to avoid co-elution with interfering components. Use a stable isotope-labeled internal standard to compensate for suppression.[1][7]3. Tune the mass spectrometer parameters (e.g., collision energy, declustering potential) specifically for saxagliptin and its metabolite.4. Ensure proper sample handling and storage conditions to prevent degradation.
High variability in results (poor precision) 1. Inconsistent sample preparation.2. Significant and variable matrix effects between samples.3. Instrument instability.1. Standardize the extraction procedure and ensure consistent execution. The use of automated liquid handling systems can improve precision.2. Employ a stable isotope-labeled internal standard.[1] Evaluate different biological lots for matrix effects during method validation.[6]3. Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.[9]
Poor recovery 1. Inappropriate extraction solvent or SPE sorbent.2. Suboptimal pH during extraction.3. Incomplete elution from the SPE cartridge.1. Test different extraction solvents (for LLE) or SPE sorbents (e.g., mixed-mode cation exchange for basic compounds like saxagliptin).[2]2. Adjust the pH of the sample and extraction solvent to optimize the partitioning of saxagliptin.3. Optimize the elution solvent composition and volume for SPE.
Peak tailing or poor peak shape 1. Secondary interactions with the analytical column.2. Column overload.3. Inappropriate mobile phase composition.1. Use a column with end-capping or a different stationary phase. The addition of a small amount of an amine modifier to the mobile phase can sometimes help.2. Reduce the injection volume or the concentration of the sample.3. Adjust the mobile phase pH or organic solvent ratio.
Interference peaks 1. Endogenous components from the biological matrix.2. Concomitant medications or their metabolites.3. Contaminants from collection tubes or solvents.1. Develop a more selective sample clean-up procedure.[2] Enhance chromatographic resolution.2. If known, obtain standards of potential interfering compounds and check for co-elution.3. Use high-purity solvents and test different brands of collection tubes, as some plasticizers can leach out and cause interference.[10]

Quantitative Data Summary

The following tables summarize the performance of various published methods for the determination of saxagliptin in human plasma.

Table 1: Comparison of LC-MS/MS Methods for Saxagliptin Detection

MethodSample PreparationLLOQ (ng/mL)Recovery (%)Reference
UPLC-MS/MSMixed-mode SPE0.150Not Reported[2]
HILIC-MSProtein Precipitation0.1>92[3]
LC-MS/MSSolid-Phase Extraction0.05Not Reported[1]
LC-MS/MSIon-pair SPE0.1085.90 - 87.84[4][8]
LC-QTOF/MSProtein PrecipitationNot Reported94.32 ± 0.74[5]
LC-MS/MSLiquid-Liquid Extraction2.00Not Reported[11]

Table 2: Comparison of HPLC Methods for Saxagliptin Detection

MethodDetectionLLOQ (µg/mL)Recovery (%)Reference
RP-HPLCUV (220 nm)0.096Not Reported[12]
RP-HPLC-UVUV (254 nm)0.01Within limits[13]
HPLCFluorescence0.0005Not Reported[14]

Detailed Experimental Protocols

Method 1: Highly Sensitive UPLC-MS/MS with Solid-Phase Extraction

This method is adapted from a procedure for the simultaneous quantification of saxagliptin and its active metabolite.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add the internal standard (saxagliptin-¹⁵N d₂).

  • Load the sample onto a suitable SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analytes with an optimized elution solvent.

  • The eluate can be directly injected or evaporated and reconstituted in the mobile phase. A key advantage of some methods is the elimination of the drying and reconstitution steps.[1]

2. Chromatographic Conditions

  • System: UPLC system

  • Column: A C18 analytical column (e.g., 50 mm × 2.1 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% acetic acid in 5 mM ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile).[1]

  • Flow Rate: 0.85 mL/min.[1]

  • Run Time: A short run time of approximately 1.8 minutes can be achieved.[1]

3. Mass Spectrometric Conditions

  • System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Saxagliptin: e.g., m/z 316.22 > 180.19[2]

    • 5-hydroxy saxagliptin: e.g., m/z 332.30 > 196.20[2]

Method 2: Simple and Rapid HILIC-MS with Protein Precipitation

This method is suitable for the simultaneous determination of saxagliptin and other analytes like metformin.[3]

1. Sample Preparation (Protein Precipitation)

  • To a plasma sample, add an acidic solution (e.g., to acidify the sample).[3]

  • Add a precipitating agent, such as acetonitrile (B52724).[3]

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Inject the supernatant directly into the LC-MS/MS system.

2. Chromatographic Conditions

  • System: HPLC or UPLC system.

  • Column: HILIC column (e.g., HILIC Chrom Matrix HP amide, 5 μm, 3.0 × 100 mm).[3]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate (B1220265) with 0.1% formic acid).[3]

3. Mass Spectrometric Conditions

  • System: Triple quadrupole mass spectrometer.

  • Ionization: ESI in positive mode.

  • Detection: MRM.

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is load_spe Load onto SPE Cartridge add_is->load_spe wash Wash Cartridge load_spe->wash elute Elute Analytes wash->elute injection Inject into UPLC-MS/MS elute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for saxagliptin detection using SPE and UPLC-MS/MS.

troubleshooting_logic start Low Sensitivity Issue check_recovery Is Recovery > 85%? start->check_recovery check_matrix Matrix Effect Evaluated? check_recovery->check_matrix Yes optimize_spe Optimize SPE Method (Sorbent, pH, Solvents) check_recovery->optimize_spe No use_sil_is Use Stable Isotope-Labeled IS check_matrix->use_sil_is No improve_chrom Improve Chromatography (Gradient, Column) check_matrix->improve_chrom Yes end Sensitivity Improved optimize_spe->end use_sil_is->end tune_ms Tune MS Parameters improve_chrom->tune_ms tune_ms->end

Caption: Troubleshooting logic for addressing low sensitivity in saxagliptin analysis.

References

Technical Support Center: Synthesis and Purification of Saxagliptin Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of saxagliptin (B632) monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the final step of saxagliptin synthesis?

A1: The most significant challenge is the thermodynamically favorable intramolecular cyclization of the saxagliptin free amine to form the inactive six-membered cyclic amidine impurity (SCA).[1][2] This side reaction can significantly reduce the yield and purity of the desired saxagliptin monohydrate.

Q2: What are the main degradation pathways for saxagliptin?

A2: Saxagliptin is susceptible to degradation under hydrolytic (both acidic and alkaline) and oxidative conditions.[3][4] It is relatively stable under photolytic and thermal stress.[3][4] Key degradation products include the cyclic amidine (SCA), its epimer (ESCA), and a formyl amide derivative (SFA).[5]

Q3: How does pH influence the stability of saxagliptin?

A3: The degradation of saxagliptin is pH-dependent. Alkaline conditions can promote the formation of the cyclic amidine impurity.[2] Conversely, a lower micro-environmental pH, for instance, due to the formation of acidic degradation products from excipients like polyethylene (B3416737) glycol (PEG), can suppress the formation of the epi-cyclic amidine degradation product.[5][6]

Q4: What are the critical process parameters to control during the synthesis of saxagliptin?

A4: Key parameters to control include temperature, pH, solvent, and the choice of coupling and dehydrating agents.[7] For instance, in the coupling step to form the amide bond, various reagents have been evaluated, with propylphosphonic anhydride (B1165640) (T3P) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) showing good results.[7][8]

Q5: How can the correct polymorphic form (monohydrate) of saxagliptin be obtained during crystallization?

A5: Controlling the solvent system and crystallization conditions is crucial for obtaining the desired monohydrate form. The monohydrate can be prepared by crystallization from specific solvent systems, such as ethanol-water mixtures.[9] It is important to avoid conditions that may lead to the formation of other polymorphs like the hemihydrate, dihydrate, or anhydrous forms.

Troubleshooting Guides

Problem 1: High Levels of Cyclic Amidine Impurity (SCA) Detected
Possible Cause Troubleshooting Step
High pH during work-up or isolationMaintain a neutral or slightly acidic pH during the final steps of the synthesis and purification.
Prolonged reaction or purification timesMinimize the time the saxagliptin free base is in solution, especially at elevated temperatures.
Inappropriate solvent systemUse a solvent system that disfavors the cyclization reaction. A profound solvent effect on the rate of cyclization has been observed.[2]
Problem 2: Low Yield of this compound

| Possible Cause | Troubleshooting Step | | Incomplete amide coupling reaction | Ensure optimal coupling agent and reaction conditions. Monitor the reaction progress by HPLC to ensure completion. | | Inefficient dehydration of the primary amide | Select an appropriate dehydrating agent and optimize reaction conditions. Propylphosphonic anhydride (T3P) has been shown to be effective.[7][8] | | Loss of product during purification | Optimize the crystallization and filtration steps to minimize product loss in the mother liquor. | | Formation of multiple byproducts | Re-evaluate the reaction conditions (temperature, stoichiometry of reagents) to minimize side reactions. |

Problem 3: Incorrect Polymorphic Form Obtained

| Possible Cause | Troubleshooting Step | | Incorrect solvent for crystallization | Use a validated solvent system known to produce the monohydrate form, such as aqueous ethanol.[9] | | Improper control of temperature during crystallization | Follow a controlled cooling profile during crystallization to favor the formation of the desired polymorph. | | Seeding with the wrong polymorph (or no seeding) | Use seed crystals of the pure this compound to direct the crystallization towards the desired form. |

Data Presentation

Table 1: Summary of Saxagliptin Degradation under Forced Conditions

Stress ConditionTemperatureTimeReagent% Degradation
Acid Hydrolysis80°C24h0.1 N HClSignificant
Base Hydrolysis80°C24h0.1 N NaOHSignificant
OxidativeRoom Temp24h30% H₂O₂Significant
Thermal80°C7 days-Not Significant
Photolytic---Not Significant

Note: "Significant" indicates that notable degradation was observed in forced degradation studies, though the exact percentage can vary based on specific experimental conditions.[10][11]

Experimental Protocols

Protocol 1: HPLC Analysis of Saxagliptin and its Impurities

This protocol is a general guideline based on published methods and should be optimized for specific laboratory conditions.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 100 x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[10]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Protocol 2: Preparation of this compound from Saxagliptin Trifluoroacetate (TFA) Salt

This is a representative procedure for the final deprotection and crystallization step.

  • Deprotection and Neutralization: Dissolve the Boc-protected saxagliptin in a suitable organic solvent. Add trifluoroacetic acid to remove the Boc protecting group. After completion of the deprotection, carefully neutralize the resulting saxagliptin TFA salt with a suitable base (e.g., a bicarbonate solution) to obtain the free base in an organic solvent.[12]

  • Solvent Exchange: If necessary, perform a solvent exchange to a suitable crystallization solvent, such as ethanol.

  • Crystallization: Add water to the ethanolic solution of saxagliptin free base to induce crystallization of the monohydrate. The amount of water should be carefully controlled.

  • Isolation: Cool the mixture to promote complete crystallization. Filter the solid product, wash with a cold solvent mixture (e.g., ethanol/water), and dry under vacuum at a controlled temperature (e.g., 35-45°C) to obtain this compound.[13]

Visualizations

Synthesis_Workflow cluster_0 Key Intermediates Preparation cluster_1 Core Synthesis cluster_2 Purification N-Boc-3-hydroxyadamantylglycine N-Boc-3-hydroxyadamantylglycine Amide Coupling Amide Coupling N-Boc-3-hydroxyadamantylglycine->Amide Coupling Methanoprolinamide Methanoprolinamide Methanoprolinamide->Amide Coupling Dehydration Dehydration Amide Coupling->Dehydration Boc-protected intermediate Deprotection Deprotection Dehydration->Deprotection Nitrile intermediate Crystallization Crystallization Deprotection->Crystallization Crude Saxagliptin Drying Drying Crystallization->Drying Final Product Final Product Drying->Final Product This compound Degradation_Pathways cluster_degradation Degradation Products Saxagliptin Saxagliptin SCA Cyclic Amidine (SCA) Saxagliptin->SCA Intramolecular Cyclization (Thermodynamically Favored) SFA Formyl Amide (SFA) Saxagliptin->SFA Reaction with formic acid sources ESCA Epi-cyclic Amidine (ESCA) SCA->ESCA Epimerization

References

stability of saxagliptin monohydrate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of saxagliptin (B632) monohydrate under various experimental and storage conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for saxagliptin monohydrate?

A: For long-term stability, this compound pharmaceutical primary standards should be stored at 2-8°C. For general laboratory use, it is recommended to store the container tightly closed in a dry, cool, and well-ventilated place[1]. The drug product is typically stored at controlled room temperature, 25°C (77°F), with excursions permitted to 15°-30°C (59°-86°F)[2].

Q2: Under which conditions is this compound known to be unstable?

A: Saxagliptin is labile and susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative stress conditions[3][4]. Significant degradation is observed when the compound is exposed to acids, bases, and oxidizing agents[5]. It is generally stable under neutral hydrolytic, photolytic (light), and thermolytic (heat) stress conditions[3][4]. However, some studies have shown degradation under dry heat and photolytic conditions as well[5].

Q3: What are the primary degradation products of saxagliptin?

A: Forced degradation studies have identified several degradation products. The main pathways involve hydrolysis and oxidation[3][4]. In solid dosage forms, key degradation products include a cyclic amidine (SCA), its epimer (ESCA), and a formyl amide (SFA)[6][7][8]. The formation of these products can be influenced by excipients and micro-environmental factors like pH[6][7][9]. A total of seven degradation products were identified in one comprehensive study under various stress conditions[3][4].

Q4: I am observing unexpected degradation in my saxagliptin sample. What are some potential causes?

A: Unexpected instability can arise from several factors:

  • Contaminated Solvents or Reagents: Ensure high purity of all solvents and reagents used in your experiments.

  • Incompatible Excipients: In formulated products, certain excipients can accelerate degradation. For instance, polyethylene (B3416737) glycol (PEG) can produce acidic degradation products like formic acid, which in turn affects saxagliptin's stability[6][7][9].

  • Incorrect pH: The stability of saxagliptin is highly dependent on pH. Deviations from a neutral pH can lead to acid or base-catalyzed hydrolysis.

  • Improper Storage: Exposure to high humidity, temperatures outside the recommended range, or strong light (despite general photostability) can contribute to degradation over time[2].

Q5: How can I monitor the stability of my saxagliptin sample?

A: A stability-indicating analytical method is required. The most common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection[5][10][11]. This method can separate the parent saxagliptin peak from its various degradation products, allowing for accurate quantification of the drug's purity and the extent of its degradation.

Summary of Forced Degradation Studies

The following table summarizes the degradation of saxagliptin under various stress conditions as reported in the literature.

Stress ConditionReagent/ParametersDurationTemperature% DegradationReference
Acid Hydrolysis 1 M HCl2 hours80°C8.73%[12]
0.1 N HCl2 hours60°C0.93%[13]
5 N HCl24 hours60°CSignificant[14]
Alkaline Hydrolysis 2 M NaOH2 hours80°C7.64%[12]
0.1 N NaOH10 minutesAmbientSignificant[11]
0.1 N NaOH--3.17%[13]
Oxidative 6% H₂O₂2 daysRoom TempStable[12]
3% H₂O₂--2.24%[13]
30% H₂O₂2 hours60°CSignificant[14]
Thermal Dry Heat5 days80°C4.88%[12]
Dry Heat24 hours105°CSignificant[14]
Photolytic UV Light (≥360Wh/m²)6 days30°C5.27% (Total)[12]
Sunlight & UV Light7 days-Significant[14]
Humidity 90% RH7 days25°CSignificant[14]

Note: "Significant" indicates that degradation was reported, but a specific percentage was not provided in the cited abstract.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions, as mandated by ICH guidelines.

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of saxagliptin in a suitable solvent like methanol (B129727) or a methanol/water mixture.

  • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1N to 1N HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2-24 hours)[11][13][14]. Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Treat the stock solution with a base (e.g., 0.1N to 1N NaOH) and incubate at room temperature or elevated temperature (e.g., 60°C) for a set time[14]. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3% to 30% H₂O₂) and keep at room temperature or 60°C for a specified duration[13][14].

  • Thermal Degradation: Expose solid saxagliptin powder or a solution to dry heat in an oven (e.g., 80°C to 105°C) for several hours to days[14].

  • Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light and/or sunlight for an extended period (e.g., 7 days) in a photostability chamber[14].

  • Sample Analysis: Following exposure, dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Stability-Indicating RP-HPLC Method

This is a representative protocol for the quantitative analysis of saxagliptin and its degradation products.

Objective: To separate and quantify saxagliptin in the presence of its process-related impurities and degradation products.

Typical Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector[11].

  • Column: C18 or C8 column (e.g., Zorbax SB-C8, 150 mm x 4.6 mm, 5µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[11]. The ratio can be isocratic (e.g., 70:30 v/v) or a gradient program[3].

  • Flow Rate: Typically 1.0 - 1.2 mL/min[10][11].

  • Detection Wavelength: 210 nm or 225 nm[5][11][14].

  • Column Temperature: Ambient or controlled (e.g., 25°C or 40°C)[5][14].

  • Injection Volume: 10 µL[14].

Visual Guides

Stability_Pathway This compound Stability Logic cluster_conditions Storage & Stress Conditions Saxagliptin This compound Acid Acidic (Hydrolysis) Saxagliptin->Acid Labile Alkali Alkaline (Hydrolysis) Saxagliptin->Alkali Labile Oxidative Oxidative (e.g., H2O2) Saxagliptin->Oxidative Labile Thermal Thermal (Heat) Saxagliptin->Thermal Generally Stable Photolytic Photolytic (UV/Light) Saxagliptin->Photolytic Generally Stable Neutral Neutral (Hydrolysis) Saxagliptin->Neutral Generally Stable Recommended Recommended Storage (2-8°C, Dry) Saxagliptin->Recommended Optimal Degradation Degradation Products (e.g., SCA, ESCA, SFA) Acid->Degradation Alkali->Degradation Oxidative->Degradation Thermal->Degradation Photolytic->Degradation Stable Stable Compound Neutral->Stable Recommended->Stable Experimental_Workflow Forced Degradation Experimental Workflow Start Prepare Saxagliptin Stock Solution Stress Apply Stress Condition (Acid, Base, Heat, etc.) Start->Stress Control Unstressed Control Sample Start->Control parallel Neutralize Neutralize/Dilute Sample Stress->Neutralize Inject Inject into HPLC System Neutralize->Inject Analyze Analyze Chromatogram (Peak Area, RT) Inject->Analyze Report Quantify Degradation & Identify Products Analyze->Report Control->Neutralize

References

Technical Support Center: Optimizing Oral Delivery of Saxagliptin in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the oral administration of saxagliptin (B632) in preclinical models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure the successful design and execution of your experiments. While saxagliptin generally exhibits good oral bioavailability in preclinical species, this guide will help you understand and control the variables that can influence its absorption and pharmacokinetic profile.

Frequently Asked Questions (FAQs)

Q1: Is the oral bioavailability of saxagliptin considered poor in preclinical models?

A1: Contrary to some assumptions, saxagliptin generally demonstrates good oral bioavailability in common preclinical species, typically ranging from 50% to 75%.[1][2] However, factors such as inter-species differences in metabolism, the specific formulation used, and the experimental conditions can lead to variability in observed bioavailability.

Q2: What are the primary factors that can influence the oral bioavailability of saxagliptin in my experiments?

A2: Several factors can affect the oral absorption and systemic exposure of saxagliptin:

  • Metabolism: Saxagliptin is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes in the liver and intestine.[3][4][5] The expression and activity of these enzymes can vary between species and even between individual animals, leading to differences in first-pass metabolism.

  • P-glycoprotein (P-gp) Efflux: Saxagliptin is a substrate for the P-glycoprotein efflux transporter.[6] P-gp is present in the intestinal epithelium and can actively transport saxagliptin back into the intestinal lumen, thereby reducing its net absorption.

  • Formulation: The formulation of the oral dosage form can significantly impact the dissolution and absorption of saxagliptin. Issues with solubility, stability in the formulation, or the choice of vehicle can all affect bioavailability.

  • Gastrointestinal (GI) Conditions: The pH of the GI tract, gastric emptying time, and the presence of food can influence the absorption of saxagliptin.

Q3: What is the primary active metabolite of saxagliptin and how does it affect my studies?

A3: The primary active metabolite of saxagliptin is 5-hydroxy saxagliptin (M2).[1][4] This metabolite is also a potent DPP-4 inhibitor. When assessing the pharmacodynamic effects of saxagliptin, it is important to consider the contribution of both the parent drug and its active metabolite.

Q4: Are there formulation strategies to modify the pharmacokinetic profile of saxagliptin for specific experimental goals?

A4: Yes, various formulation strategies can be employed to alter the release and absorption characteristics of saxagliptin. These are often aimed at achieving sustained release to reduce dosing frequency and maintain steady-state concentrations. Examples include:

  • Microparticles: Encapsulating saxagliptin in microparticles can provide a controlled-release formulation.[7][8][9]

  • Oral Dispersible Films (ODFs): ODFs are designed for rapid disintegration in the oral cavity, which can lead to pre-gastric absorption and potentially bypass first-pass metabolism.[10][11]

  • Lipospheres: Lipid-based formulations like lipospheres can enhance the oral bioavailability of drugs by various mechanisms, including protecting the drug from degradation and facilitating lymphatic uptake.[6]

  • Nanoformulations: Nanoparticle-based delivery systems are being explored to improve the solubility and absorption of various drugs.[12][13]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
High variability in plasma concentrations between animals 1. Inconsistent formulation or dosing technique.2. Genetic variability in metabolic enzymes (CYP3A4/5) or transporters (P-gp) within the animal strain.3. Differences in food intake or GI motility.1. Ensure the formulation is homogenous and administer a precise dose using appropriate techniques (e.g., oral gavage).2. Use a well-characterized and genetically homogenous animal strain if possible.3. Standardize the fasting and feeding schedule for all animals in the study.
Lower than expected plasma exposure (AUC) 1. Poor dissolution of the saxagliptin formulation.2. Rapid metabolism in the study species.3. High P-gp efflux activity.1. Evaluate the solubility of saxagliptin in the chosen vehicle. Consider using solubilizing agents or a different formulation approach.2. Characterize the metabolic profile of saxagliptin in the specific preclinical model. If metabolism is extensive, a different animal model might be considered.3. Co-administration with a P-gp inhibitor can be explored in mechanistic studies to assess the contribution of P-gp to saxagliptin's bioavailability.
Unexpectedly rapid clearance of saxagliptin 1. High metabolic clearance in the chosen species.2. Rapid renal excretion.1. Investigate the in vitro metabolism of saxagliptin using liver microsomes from the study species.2. Assess the renal clearance of saxagliptin in your model.
Inconsistent pharmacodynamic (PD) effects despite consistent dosing 1. Saturation of the DPP-4 enzyme at the administered dose.2. Contribution of the active metabolite (5-hydroxy saxagliptin).1. Conduct a dose-response study to ensure you are working within a sensitive range of the dose-response curve.2. Measure the plasma concentrations of both saxagliptin and its active metabolite to better correlate exposure with the observed PD effects.

Experimental Protocols

Protocol 1: Preparation of a Simple Saxagliptin Suspension for Oral Gavage in Rodents

Objective: To prepare a homogenous suspension of saxagliptin for consistent oral administration in rodents.

Materials:

  • Saxagliptin powder

  • Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water)

  • Mortar and pestle

  • Spatula

  • Calibrated balance

  • Stir plate and magnetic stir bar

  • Volumetric flask

Procedure:

  • Calculate the required amount of saxagliptin and vehicle based on the desired concentration and final volume.

  • Weigh the saxagliptin powder accurately using a calibrated balance.

  • Triturate the saxagliptin powder in a mortar with a pestle to reduce particle size and improve uniformity.

  • Gradually add a small amount of the vehicle to the powder and levigate to form a smooth paste.

  • Transfer the paste to a volumetric flask.

  • Rinse the mortar and pestle with additional vehicle and add the rinsing to the volumetric flask to ensure complete transfer of the drug.

  • Add the remaining vehicle to the flask to reach the final desired volume.

  • Add a magnetic stir bar and stir the suspension continuously on a stir plate for at least 30 minutes before dosing to ensure homogeneity.

  • Visually inspect the suspension for uniformity before each administration.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the oral bioavailability of a saxagliptin formulation in rats.

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Saxagliptin formulation for oral administration

  • Saxagliptin solution for intravenous (IV) administration

  • Oral gavage needles

  • Syringes for dosing and blood collection

  • Anesthesia (if required for blood collection)

  • Anticoagulant (e.g., EDTA)

  • Centrifuge

  • Sample storage tubes

  • Analytical method for quantifying saxagliptin in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight (with free access to water) before dosing.

  • Divide the rats into two groups: an oral administration group and an IV administration group.

  • For the oral group, administer a known dose of the saxagliptin formulation via oral gavage.

  • For the IV group, administer a known dose of the saxagliptin solution intravenously (e.g., via the tail vein).

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from each rat into tubes containing an anticoagulant.

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples to determine the concentration of saxagliptin at each time point using a validated analytical method.

  • Calculate the pharmacokinetic parameters, including the Area Under the Curve (AUC), for both the oral and IV groups.

  • Calculate the absolute oral bioavailability (F%) using the following formula:

    F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Data Presentation

Table 1: Pharmacokinetic Parameters of Saxagliptin in Preclinical Species

Species Dose (mg/kg) Route Bioavailability (%) Tmax (h) Cmax (ng/mL) Half-life (h)
Rat10Oral~500.511002.1
Dog1Oral~751.01503.0
Monkey1Oral~601.02004.4

Data compiled from publicly available literature.[1] Values are approximate and can vary based on the study design and formulation.

Visualizations

experimental_workflow cluster_prep Formulation & Dosing cluster_animal In Vivo Model cluster_analysis Analysis cluster_outcome Outcome formulation Saxagliptin Formulation (e.g., Suspension, Solution) dosing Oral Administration (Gavage) formulation->dosing Precise Dosing animal_model Preclinical Model (e.g., Rat, Dog) dosing->animal_model blood_sampling Serial Blood Sampling animal_model->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation lc_ms LC-MS/MS Analysis plasma_separation->lc_ms Quantification pk_analysis Pharmacokinetic Analysis lc_ms->pk_analysis Concentration-Time Data bioavailability Determination of Oral Bioavailability pk_analysis->bioavailability

Caption: Experimental workflow for an oral bioavailability study.

saxagliptin_absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation sax_oral Oral Saxagliptin sax_in_cell Saxagliptin sax_oral->sax_in_cell Passive Diffusion pgp P-glycoprotein (Efflux Pump) sax_in_cell->pgp cyp3a4 CYP3A4/5 (Metabolism) sax_in_cell->cyp3a4 sax_blood Saxagliptin sax_in_cell->sax_blood Absorption pgp->sax_oral Efflux metabolite 5-hydroxy saxagliptin (Active Metabolite) cyp3a4->metabolite metabolite_blood 5-hydroxy saxagliptin metabolite->metabolite_blood Absorption

Caption: Factors influencing saxagliptin absorption in the intestine.

References

Validation & Comparative

Validating Saxagliptin Monohydrate Assays: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in preclinical studies of saxagliptin (B632), the accurate and reliable quantification of this dipeptidyl peptidase-4 (DPP-4) inhibitor is paramount. The choice of analytical methodology can significantly influence the quality and interpretation of pharmacokinetic, pharmacodynamic, and toxicology data. This guide provides an objective comparison of the two most prevalent analytical techniques for saxagliptin monohydrate quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The selection between these methods hinges on the specific requirements of the preclinical study, including the biological matrix, required sensitivity, sample throughput, and available instrumentation. While HPLC-UV offers a cost-effective and robust solution for routine analysis of bulk drug and pharmaceutical formulations, LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for bioanalytical applications where low concentrations in complex biological matrices are expected.[1]

Comparative Performance of Analytical Methods

The following tables summarize the key performance characteristics of validated HPLC-UV and LC-MS/MS methods for the determination of saxagliptin, based on published data.

Table 1: HPLC-UV Method Performance

ParameterReported Range/ValueMatrixReference
Linearity Range 10 - 50 µg/mLBulk Drug[2]
10 - 125 µg/mLBulk/Tablet[3]
10 - 50 µg/mLPharmaceutical Formulation[4]
Accuracy (% Recovery) 98.95 - 101.22%Bulk/Tablet[3]
Precision (%RSD) < 2.0%Bulk Drug[2]
< 1.5% (System), < 2% (Method)Bulk Drug[2]
Limit of Detection (LOD) 0.5815 µg/mLPharmaceutical Formulation[4]
Limit of Quantification (LOQ) 1.7622 µg/mLPharmaceutical Formulation[4]

Table 2: LC-MS/MS Method Performance

ParameterReported Range/ValueMatrixReference
Linearity Range 0.5 - 100 ng/mLRat Plasma[5]
0.10 - 100 ng/mLHuman Plasma[6][7]
0.05 - 100 ng/mLHuman Plasma[8]
Accuracy (% RE) 90.62 - 105.60%Rat Plasma[5]
Precision (%RSD) < 9.66%Rat Plasma[5]
Limit of Quantification (LOQ) 0.5 ng/mLRat Plasma[5]
0.10 ng/mLHuman Plasma[6][7]
0.05 ng/mLHuman Plasma[8]
Extraction Recovery > 81.01%Rat Plasma[5]
85.90 - 87.84%Human Plasma[6][7]

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS assays are provided below. These protocols are based on established and validated methods from the scientific literature.

Protocol 1: Reversed-Phase HPLC-UV Method

This method is suitable for the quantification of saxagliptin in bulk drug or simple formulations.

1. Instrumentation:

  • HPLC system with a UV-Vis detector.[1]

  • Reversed-phase C18 column (e.g., 250mm x 4.6mm, 5µm particle size).[1]

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Ortho-phosphoric acid

  • Mobile Phase: A mixture of acetonitrile, methanol, and water in a 40:10:50 (v/v/v) ratio, with the pH adjusted to 3.5 using ortho-phosphoric acid.[4]

3. Chromatographic Conditions:

  • Flow Rate: 0.7 mL/min[4]

  • Injection Volume: 20 µL[4]

  • Detection Wavelength: 223 nm[4]

  • Column Temperature: Ambient

  • Retention Time: Approximately 3.98 minutes[4]

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 10-50 µg/mL).[4]

  • Sample Preparation: Dissolve the sample containing saxagliptin in the mobile phase and dilute to fall within the calibration range.

Protocol 2: UPLC-MS/MS Method for Plasma Samples

This highly sensitive and specific method is ideal for pharmacokinetic studies in preclinical animal models.

1. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[5]

2. Reagents and Mobile Phase:

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Ethyl acetate (B1210297) (for extraction)

  • Mobile Phase: A mixture of methanol and 0.1% formic acid in water (40:60, v/v).[5]

3. Chromatographic and Mass Spectrometric Conditions:

  • Flow Rate: (A typical flow rate for UPLC is around 0.2-0.5 mL/min, specific value to be optimized)

  • Injection Volume: (Typically 5-10 µL)

  • Ionization Mode: Positive electrospray ionization (ESI+)[5]

  • Detection: Multiple Reaction Monitoring (MRM)[5]

4. Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add an internal standard solution.

  • Perform liquid-liquid extraction with ethyl acetate.[5]

  • Vortex mix and centrifuge the sample.

  • Separate and evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC-UV and LC-MS/MS assays.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Saxagliptin Standard B Prepare Stock Solution A->B C Prepare Calibration Standards B->C E Inject into HPLC System C->E D Prepare Sample Solution D->E F Separation on C18 Column E->F G UV Detection F->G H Generate Chromatogram G->H I Quantify Concentration H->I

Caption: Experimental workflow for saxagliptin quantification by HPLC-UV.

LCMSMS_Workflow cluster_extraction Plasma Sample Extraction cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis P1 Plasma Sample Spiking (with Internal Standard) P2 Liquid-Liquid Extraction (e.g., with Ethyl Acetate) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Evaporate Organic Layer P3->P4 P5 Reconstitute Residue P4->P5 A1 Inject into UPLC System P5->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (MRM) A2->A3 D1 Data Acquisition A3->D1 D2 Peak Integration & Quantification D1->D2

Caption: Workflow for preclinical bioanalysis of saxagliptin using LC-MS/MS.

References

Head-to-Head Comparison of Saxagliptin and Sitagliptin Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Saxagliptin (B632) and sitagliptin (B1680988), both potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors, are widely utilized in the management of type 2 diabetes mellitus. Their primary mechanism of action involves preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release. While clinically their glucose-lowering effects are often considered comparable, preclinical studies in animal models provide a nuanced understanding of their pharmacological properties and efficacy. This guide offers an objective, data-driven comparison of saxagliptin and sitagliptin in various animal models, focusing on key efficacy parameters and experimental methodologies.

Comparative Efficacy in Animal Models

Preclinical studies have demonstrated that both saxagliptin and sitagliptin effectively inhibit plasma DPP-4 activity and improve glycemic control in animal models. A direct relationship between the inhibition of plasma DPP-4 and acute glucose lowering has been established for both compounds in mice.[1][2]

DPP-4 Inhibition and Glucose Lowering in Mice

A comparative study in lean mice demonstrated that both saxagliptin and sitagliptin dose-dependently inhibit plasma DPP-4 activity, with maximal inhibition levels reaching approximately 80-95%.[2] This inhibition of DPP-4 activity was directly correlated with a dose-dependent reduction in plasma glucose excursion during an oral glucose tolerance test (OGTT), with a maximal reduction of over 50% compared to vehicle-treated animals.[2] Despite differences in their chemical structures and binding potencies, the study concluded that the direct relationship between plasma DPP-4 inhibition and glucose lowering is a common feature of these inhibitors.[1][2]

Table 1: Comparative Efficacy of Saxagliptin and Sitagliptin in Lean Mice

ParameterSaxagliptinSitagliptinReference
Maximal Plasma DPP-4 Inhibition ~80-95%~80-95%[2]
Maximal Reduction in Glucose Excursion (OGTT) >50%>50%[2]
Renal DPP-4 Inhibition in Rats

In a study investigating the effects on renal DPP-4 activity in normal rats, both saxagliptin and sitagliptin, administered orally, were shown to reduce DPP-4 activity in the glomeruli and proximal tubules of the kidney.[3] Notably, at 18 hours post-treatment, the staining intensity for DPP-4 was reduced in both groups compared to the control.[3] The study highlighted that saxagliptin treatment resulted in a significantly greater reduction in DPP-4 staining intensity in both the glomeruli and proximal tubules compared to sitagliptin.[3] This suggests potential differences in the duration or extent of action at the tissue level.

Experimental Protocols

The following sections detail the methodologies employed in key comparative studies.

In Vivo Assessment of DPP-4 Inhibition and Antihyperglycemic Activity in Mice
  • Animal Model: Male C57Bl/6N mice.

  • Drug Administration: Compounds were administered orally (p.o.) by gavage.

  • Experimental Procedure:

    • Animals were fasted overnight.

    • Saxagliptin, sitagliptin, or vehicle was administered.

    • After a specified time, an oral glucose tolerance test (OGTT) was performed by administering a glucose bolus (2 g/kg).

    • Blood samples were collected at various time points post-glucose challenge to measure plasma glucose and DPP-4 activity.

  • Assay for DPP-4 Activity: Plasma DPP-4 activity was measured using a fluorometric assay with the substrate Gly-Pro-AMC.

In Situ DPP-4 Activity Staining in Rat Kidneys
  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Saxagliptin (10 mg/kg) or sitagliptin (30 mg/kg) was administered orally.

  • Experimental Procedure:

    • At 18 hours after drug administration, rats were anesthetized.

    • Kidneys were perfused and harvested.

    • Cryosections of the kidney were prepared.

    • In situ DPP-4 activity staining was performed using Gly-Pro-4-methoxy-β-naphthylamide as a substrate and Fast Blue B salt for visualization.

    • The staining intensity was quantified using an H-score.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas Ingested Food Ingested Food L-cells L-cells Ingested Food->L-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 secretes DPP-4 Enzyme DPP-4 Enzyme Active GLP-1->DPP-4 Enzyme degraded by Pancreatic Beta-cells Pancreatic Beta-cells Active GLP-1->Pancreatic Beta-cells stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells Active GLP-1->Pancreatic Alpha-cells inhibits Inactive GLP-1 Inactive GLP-1 DPP-4 Enzyme->Inactive GLP-1 Saxagliptin / Sitagliptin Saxagliptin / Sitagliptin Saxagliptin / Sitagliptin->DPP-4 Enzyme inhibit Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion decreases

Caption: DPP-4 Inhibition Signaling Pathway.

Experimental_Workflow Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Vehicle Group Vehicle Group Randomization->Vehicle Group Saxagliptin Group Saxagliptin Group Randomization->Saxagliptin Group Sitagliptin Group Sitagliptin Group Randomization->Sitagliptin Group Drug Administration Drug Administration Vehicle Group->Drug Administration Saxagliptin Group->Drug Administration Sitagliptin Group->Drug Administration Efficacy Assessment Efficacy Assessment Drug Administration->Efficacy Assessment Data Analysis Data Analysis Efficacy Assessment->Data Analysis Statistical Comparison Statistical Comparison Data Analysis->Statistical Comparison

Caption: General Experimental Workflow.

Conclusion

Preclinical data from animal models indicate that both saxagliptin and sitagliptin are effective inhibitors of DPP-4, leading to significant improvements in glycemic control. While acute glucose-lowering efficacy appears comparable in mice and directly linked to plasma DPP-4 inhibition, studies in rats suggest potential differences in their effects on tissue-specific DPP-4 activity, with saxagliptin showing a more pronounced and sustained inhibition in the kidney. These findings underscore the importance of considering not only systemic but also tissue-level pharmacodynamics when comparing the efficacy of DPP-4 inhibitors. Further long-term comparative studies in various diabetic animal models would be beneficial to fully elucidate the potential differentiating features of these two important therapeutic agents.

References

Unveiling the Selectivity of Saxagliptin Monohydrate: A Comparative Guide to its Cross-Reactivity in Non-DPP-4 Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a drug candidate is paramount. This guide provides an objective comparison of saxagliptin (B632) monohydrate's performance in non-DPP-4 enzyme assays, supported by experimental data and detailed protocols. The focus is on its cross-reactivity with structurally and functionally related enzymes, offering valuable insights for preclinical and clinical research.

Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a well-established therapeutic agent for type 2 diabetes. Its mechanism of action involves the inhibition of DPP-4, which in turn increases the levels of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to improved glycemic control. However, the potential for off-target effects through the inhibition of other enzymes, particularly those within the same protease family, necessitates a thorough evaluation of its selectivity profile.

Comparative Analysis of Inhibitory Activity

The selectivity of saxagliptin and its active metabolite, 5-hydroxysaxagliptin, has been evaluated against a panel of related serine proteases, including DPP-8, DPP-9, Fibroblast Activation Protein (FAP), and Prolyl Endopeptidase (PEP). The following tables summarize the inhibitory potency (IC50 or Ki) of saxagliptin and other commercially available DPP-4 inhibitors against these enzymes, providing a clear comparison of their selectivity.

CompoundDPP-4DPP-8DPP-9FAPProlyl Endopeptidase (PEP)
Saxagliptin Ki: 1.3 nM [1]~400-fold selective vs. DPP-4 [1]~75-fold selective vs. DPP-4 [1]>1000-fold selective vs. DPP-4 [1]>6000-fold selective vs. DPP-4 [1]
5-hydroxysaxagliptinKi: 2.6 nM[1]~950-fold selective vs. DPP-4[1]~160-fold selective vs. DPP-4[1]>1000-fold selective vs. DPP-4[1]>6000-fold selective vs. DPP-4[1]
VildagliptinKi: 3 nM[2]~400-fold selective vs. DPP-4[1]~20-fold selective vs. DPP-4[1]--
SitagliptinIC50: 18 nM[3]~1900-fold selective vs. DPP-4[1]~3000-fold selective vs. DPP-4[1]--
LinagliptinIC50: 1 nM[4]>10,000-fold selective vs. DPP-4[4]>10,000-fold selective vs. DPP-4[4]~90-fold selective vs. DPP-4[5]-
Alogliptin-Highly selective vs. DPP-4Highly selective vs. DPP-4--

Table 1: Comparative in vitro inhibitory activity of various DPP-4 inhibitors against DPP-4 and other non-DPP-4 enzymes. Selectivity is expressed as a fold-difference in potency relative to DPP-4.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key enzyme assays are provided below.

DPP-4, DPP-8, and DPP-9 Inhibition Assays

Principle: The enzymatic activity is measured by monitoring the cleavage of a fluorogenic or chromogenic substrate. The inhibition by saxagliptin is determined by measuring the reduction in enzyme activity in the presence of the inhibitor.

Materials:

  • Recombinant human DPP-4, DPP-8, or DPP-9 enzyme

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) or Chromogenic substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl and 1 mg/mL BSA

  • Saxagliptin monohydrate

  • 96-well black microplate

  • Fluorescence or absorbance microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add 50 µL of the diluted saxagliptin solutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a blank (no enzyme).

  • Add 25 µL of the respective enzyme solution (DPP-4, DPP-8, or DPP-9) to each well, except for the blank wells. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate. For DPP-8 and DPP-9, concentrations of 30 ng/mL and 20 ng/mL, respectively, have been reported to be optimal[6].

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution to all wells. Final substrate concentrations of 0.2 mmol/L for DPP-8 and DPP-9 have been suggested[6].

  • Immediately measure the fluorescence (Excitation: 350-380 nm, Emission: 450-460 nm for AMC-based substrates) or absorbance (405 nm for pNA-based substrates) in kinetic mode for a set period (e.g., 30 minutes) at 37°C.

  • Calculate the rate of reaction for each concentration of saxagliptin.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fibroblast Activation Protein (FAP) Inhibition Assay

Principle: Similar to the DPP assays, FAP activity is measured using a specific fluorogenic substrate.

Materials:

  • Recombinant human FAP enzyme

  • Fluorogenic substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-GP-AMC)

  • Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Follow the same serial dilution and plate setup as described for the DPP assays.

  • Dilute the recombinant human FAP to a working concentration of 0.2 µg/mL in the assay buffer.

  • Add 50 µL of the diluted FAP solution to the appropriate wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare the substrate solution by diluting the Z-GP-AMC stock to 100 µM in the assay buffer.

  • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

  • Measure the fluorescence in kinetic mode at excitation and emission wavelengths of 380 nm and 460 nm, respectively, for 5 minutes.

  • Calculate the rate of reaction and determine the IC50 value as described previously.

Prolyl Endopeptidase (PEP) / Prolyl Oligopeptidase (POP) Inhibition Assay

Principle: The assay measures the cleavage of a fluorogenic substrate by PEP.

Materials:

  • Purified PEP/POP enzyme

  • Fluorogenic substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-GP-AMC) or Suc-Gly-Pro-AMC

  • Assay Buffer: 100 mM K-phosphate buffer, pH 7.5[7]

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine 100 µL of the assay buffer, 10 µL of the enzyme solution, and the diluted saxagliptin solutions.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 5 µL of the substrate stock solution (e.g., 0.2 mmol/L final concentration)[7].

  • Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes)[7][8].

  • Stop the reaction by adding a stopping solution (e.g., 500 µL of 1.5 M acetic acid)[7].

  • Measure the fluorescence of the released 7-amino-4-methylcoumarin (B1665955) (Excitation: ~370 nm, Emission: ~440 nm)[7].

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.

DPP4_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_drug cluster_pancreas Pancreatic β-cell Active Incretins\n(GLP-1, GIP) Active Incretins (GLP-1, GIP) DPP-4 DPP-4 Active Incretins\n(GLP-1, GIP)->DPP-4 Substrate Insulin (B600854) Secretion Insulin Secretion Active Incretins\n(GLP-1, GIP)->Insulin Secretion Stimulation Inactive Peptides Inactive Peptides DPP-4->Inactive Peptides Cleavage Saxagliptin Saxagliptin Saxagliptin->DPP-4 Inhibition Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake

DPP-4 Inhibition Pathway by Saxagliptin

The diagram above illustrates the primary mechanism of action of saxagliptin. By inhibiting the DPP-4 enzyme, saxagliptin prevents the degradation of active incretin hormones, leading to enhanced insulin secretion and improved glucose homeostasis.

Saxagliptin_Off_Target_Pathway cluster_drug cluster_cardiomyocyte Cardiomyocyte Saxagliptin Saxagliptin DPP-9 DPP-9 Saxagliptin->DPP-9 Potential Inhibition (Cross-reactivity) CaMKII CaMKII DPP-9->CaMKII Modulation PKC PKC DPP-9->PKC Modulation Altered Ca2+ Handling Altered Ca2+ Handling CaMKII->Altered Ca2+ Handling Impaired Contractility Impaired Contractility PKC->Impaired Contractility

Potential Off-Target Pathway of Saxagliptin

This second diagram depicts a potential off-target effect of saxagliptin. Through cross-reactivity with DPP-9 in cardiomyocytes, saxagliptin may modulate the activity of CaMKII and PKC, potentially leading to altered calcium handling and impaired cardiac contractility. This highlights the importance of considering tissue-specific expression and the intracellular concentration of the drug when evaluating potential off-target effects.

Conclusion

This comparative guide demonstrates that while saxagliptin is a highly potent DPP-4 inhibitor, it exhibits a favorable selectivity profile against the tested non-DPP-4 enzymes. The provided data and experimental protocols serve as a valuable resource for researchers investigating the pharmacology of saxagliptin and other DPP-4 inhibitors. A thorough understanding of a drug's selectivity is crucial for predicting its therapeutic window and potential for adverse effects, ultimately contributing to the development of safer and more effective medicines. Further research into the clinical relevance of the observed in vitro cross-reactivity is warranted.

References

A Comparative Pharmacokinetic Profile of Saxagliptin and Vildagliptin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of two widely used dipeptidyl peptidase-4 (DPP-4) inhibitors, saxagliptin (B632) and vildagliptin (B1682220). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to facilitate informed decisions in research and clinical development.

Introduction to DPP-4 Inhibitors

Saxagliptin and vildagliptin are oral hypoglycemic agents that belong to the class of DPP-4 inhibitors. Their primary mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the degradation of these hormones, saxagliptin and vildagliptin enhance their physiological effects, leading to increased glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and consequently, improved glycemic control in patients with type 2 diabetes mellitus.

Pharmacokinetic Profiles: A Head-to-Head Comparison

The pharmacokinetic properties of a drug are crucial in determining its dosing regimen, efficacy, and potential for drug-drug interactions. Below is a summary of the key pharmacokinetic parameters for saxagliptin and vildagliptin.

Quantitative Pharmacokinetic Data
ParameterSaxagliptinVildagliptin
Absorption
Bioavailability~67-75%[1][2]~85%[3]
Time to Peak Concentration (Tmax)~2 hours (parent drug), ~4 hours (active metabolite)[4]~1.7-2.0 hours[5]
Effect of FoodCan be administered with or without food[6]Food delays Tmax but does not significantly affect overall exposure (AUC)[3][7]
Distribution
Plasma Protein BindingNegligible (<10%)Low (9.3%)[3]
Volume of Distribution (Vd)~2.7 L/kg (predicted for humans)~71 L[3]
Metabolism
Primary Metabolic PathwayHepatic metabolism via CYP3A4/5 to an active metabolite (5-hydroxy saxagliptin)[6]Primarily hydrolysis to an inactive metabolite (LAY151), with minimal CYP involvement (<1.6%)[3]
Active Metabolite(s)Yes, 5-hydroxy saxagliptin (BMS-510849), which is about half as potent as the parent drugNo major active metabolites
Excretion
Elimination Half-life (t½)~2.5 hours (parent drug), ~3.1 hours (active metabolite)~2-3 hours[3]
Route of EliminationRenal and hepatic clearance. Approximately 75% excreted in urine and 22% in feces.[1]Primarily renal excretion of metabolites, with about 23% of the unchanged drug excreted in the urine.[7]

Signaling Pathway of DPP-4 Inhibition

The therapeutic effect of both saxagliptin and vildagliptin is mediated through the potentiation of the incretin signaling pathway. The following diagram illustrates the key steps involved.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates Active GLP-1/GIP Active GLP-1/GIP L-cells->Active GLP-1/GIP release K-cells->Active GLP-1/GIP release DPP-4 Enzyme DPP-4 Enzyme Active GLP-1/GIP->DPP-4 Enzyme degraded by β-cells β-cells Active GLP-1/GIP->β-cells stimulate α-cells α-cells Active GLP-1/GIP->α-cells inhibit Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites Saxagliptin / Vildagliptin Saxagliptin / Vildagliptin Saxagliptin / Vildagliptin->DPP-4 Enzyme inhibit Insulin Secretion ↑ Insulin Secretion ↑ β-cells->Insulin Secretion ↑ Glucagon Secretion ↓ Glucagon Secretion ↓ α-cells->Glucagon Secretion ↓ Hepatic Glucose Production ↓ Hepatic Glucose Production ↓ Glucagon Secretion ↓->Hepatic Glucose Production ↓

DPP-4 Inhibition Signaling Pathway

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily generated from clinical trials involving healthy volunteers and patients with type 2 diabetes. The following sections outline the general methodologies employed in these studies.

Bioanalytical Method for Plasma Concentration Measurement

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying saxagliptin, vildagliptin, and their metabolites in human plasma.

Sample Preparation:

  • Plasma samples are typically prepared by protein precipitation using acetonitrile (B52724) or by solid-phase extraction (SPE).

  • An internal standard (e.g., a deuterated analog of the drug) is added to the plasma sample before extraction to ensure accuracy and precision.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate the analytes from endogenous plasma components.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode is typically used for detection.

  • Detection: Multiple reaction monitoring (MRM) is used to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

Clinical Pharmacokinetic Study Design

The following workflow outlines a typical clinical study design to assess the pharmacokinetic profile of saxagliptin or vildagliptin.

PK_Study_Workflow cluster_details Key Considerations Study Population Study Population Study Design Study Design Study Population->Study Design Population Healthy Volunteers or T2DM Patients Study Population->Population Dosing Regimen Dosing Regimen Study Design->Dosing Regimen Design Randomized, Crossover or Parallel Group, Open-label or Double-blind Study Design->Design Blood Sampling Blood Sampling Dosing Regimen->Blood Sampling Dosing Single or Multiple Doses, Fed or Fasted State Dosing Regimen->Dosing Bioanalysis Bioanalysis Blood Sampling->Bioanalysis Sampling Serial blood draws at predefined time points (e.g., pre-dose, and multiple post-dose time points) Blood Sampling->Sampling PK Analysis PK Analysis Bioanalysis->PK Analysis Data Interpretation Data Interpretation PK Analysis->Data Interpretation

Clinical Pharmacokinetic Study Workflow

Study Population: Studies are conducted in healthy adult volunteers or in patients with type 2 diabetes mellitus. Key inclusion and exclusion criteria are established to ensure a homogenous study population and to minimize variability.

Study Design: Most pharmacokinetic studies for these drugs follow a randomized, open-label or double-blind, crossover or parallel-group design. Crossover designs are often used in healthy volunteer studies to minimize inter-individual variability.

Dosing and Administration: Participants receive a single oral dose or multiple doses of the drug. Studies may be conducted under fasting or fed conditions to assess the effect of food on drug absorption.

Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours post-dose). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Pharmacokinetic Analysis: The plasma concentration-time data for the parent drug and any active metabolites are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance using non-compartmental or compartmental analysis.

Conclusion

Saxagliptin and vildagliptin, while both effective DPP-4 inhibitors, exhibit distinct pharmacokinetic profiles. Vildagliptin has a higher oral bioavailability and is primarily eliminated through hydrolysis, with minimal involvement of the CYP450 system. This suggests a lower potential for drug-drug interactions mediated by CYP enzymes. Saxagliptin, on the other hand, is metabolized by CYP3A4/5 to an active metabolite, which contributes to its overall therapeutic effect. The presence of an active metabolite and reliance on CYP3A4/5 for metabolism are important considerations in patient populations receiving concomitant medications that are inhibitors or inducers of this enzyme system. Understanding these differences is essential for optimizing therapeutic strategies and for the design of future clinical research in the field of diabetes management.

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Saxagliptin (B632). The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this anti-diabetic drug. The methodologies and data are compiled from various scientific publications to offer a comparative perspective.

Experimental Protocols

A stability-indicating method is crucial for distinguishing the intact active pharmaceutical ingredient (API) from its potential degradation products. The development and validation of such a method for Saxagliptin typically follow the International Council for Harmonisation (ICH) guidelines.

Chromatographic Conditions:

A common approach involves a Reverse-Phase HPLC (RP-HPLC) system. While specific conditions may vary, a representative method is detailed below:

  • Column: C18 columns, such as Zorbax SB-C8 (150 mm x 4.6 mm, 5µm) or Grace C18 (250mm x 4.6ID, 5 micron), are frequently employed for the separation.[1]

  • Mobile Phase: A gradient or isocratic elution is used. A typical mobile phase consists of a mixture of a buffer solution (e.g., 0.1% ortho-phosphoric acid mixed with sodium dihydrogen phosphate (B84403) solution) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1] For instance, a mobile phase of methanol and water in an 80:20 v/v ratio has been reported.[1]

  • Flow Rate: A flow rate of 1.0 ml/min is commonly used.

  • Detection: UV detection at a wavelength of 210 nm or 212 nm is often utilized.[1][2]

  • Column Temperature: The column temperature is typically maintained at around 30°C.

  • Injection Volume: A 20 µL injection volume is standard.[1]

Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies are performed on Saxagliptin. This involves subjecting the drug substance to various stress conditions as per ICH guidelines to generate potential degradation products. The method must be able to resolve the main drug peak from any degradants.[3]

  • Acid Hydrolysis: The drug is treated with an acid, such as 1.0 N HCl, for a specified period (e.g., 30 minutes) at ambient temperature.

  • Alkali Hydrolysis: The drug is exposed to a base, like 1.0 N NaOH, for a duration (e.g., 3 hours) at room temperature.

  • Oxidative Degradation: Hydrogen peroxide (e.g., 20%) is used to induce oxidative stress.[4]

  • Thermal Degradation: The drug is subjected to dry heat, for example, at 105°C for several days.

  • Photolytic Degradation: The drug is exposed to UV light to assess its photosensitivity.

Data Presentation

The validation of the HPLC method involves evaluating several key parameters to ensure its suitability for its intended purpose. The following tables summarize typical validation data for a stability-indicating HPLC method for Saxagliptin.

Table 1: Summary of Validation Parameters for a Stability-Indicating HPLC Method for Saxagliptin

Validation ParameterTypical ResultsAcceptance Criteria (%RSD)
Linearity (Correlation Coefficient, r²) >0.999>0.995
Accuracy (% Recovery) 98.51% - 100.80%98.0% - 102.0%
Precision (Repeatability, %RSD) < 2.0%< 2.0%
Intermediate Precision (%RSD) < 2.0%< 2.0%
Limit of Detection (LOD) 0.39 µg/ml - 0.6070 µg/ml-
Limit of Quantification (LOQ) 1.29 µg/ml - 1.8395 µg/ml-
Robustness No significant change in results with minor variations in method parameters.< 2.0%

Data compiled from multiple sources for illustrative purposes.[1][2][5]

Table 2: Comparison of Different Reported HPLC Methods for Saxagliptin Analysis

ParameterMethod AMethod BMethod C
Column Zorbax SB-C8 (150 mm x 4.6 mm, 5µm)Grace C18 (250mm x 4.6ID, 5 micron)[1]Kromasil C18 (150 × 4.6 mm, 5 μm)[5]
Mobile Phase Buffer and Acetonitrile (Gradient)Methanol: Water (80:20 v/v)[1]Phosphate buffer (pH 3) and Acetonitrile (60:40)[5]
Flow Rate 1.0 ml/min0.8 ml/min[1]1.0 mL/min[5]
Detection Wavelength Not Specified212 nm[1]230 nm[5]
Retention Time 20 minutes4.196 min[1]Not Specified
Linearity Range 50-375 µg/ml[2]10 - 50 µg/ml[1]0.625-3.75 μg/mL[5]
Correlation Coefficient (r²) 0.9999[2]0.999[1]>0.999[5]

Mandatory Visualizations

The following diagrams illustrate the workflow of the method validation process and the degradation pathways of Saxagliptin.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application MD1 Literature Review & Initial Parameter Selection MD2 Chromatographic Optimization (Column, Mobile Phase, Flow Rate) MD1->MD2 V1 Specificity (Forced Degradation) MD2->V1 Optimized Method V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Detection Limit (LOD) & Quantitation Limit (LOQ) V4->V5 V6 Robustness V5->V6 A1 Routine Quality Control V6->A1 Validated Method A2 Stability Studies V6->A2 Validated Method

Caption: Workflow for the validation of a stability-indicating HPLC method.

ForcedDegradation cluster_stress Stress Conditions cluster_degradants Degradation Products Saxagliptin Saxagliptin (Intact Drug) Acid Acid Hydrolysis (e.g., HCl) Saxagliptin->Acid Base Alkali Hydrolysis (e.g., NaOH) Saxagliptin->Base Oxidative Oxidative (e.g., H2O2) Saxagliptin->Oxidative Thermal Thermal (Dry Heat) Saxagliptin->Thermal Photolytic Photolytic (UV Light) Saxagliptin->Photolytic DP1 Degradation Product(s) Acid->DP1 Base->DP1 Oxidative->DP1 Thermal->DP1 Photolytic->DP1

Caption: Forced degradation pathways of Saxagliptin under various stress conditions.

References

A Comparative Analysis of the Potency and Selectivity of Saxagliptin and Its Major Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin (B632), and its primary active metabolite, 5-hydroxy saxagliptin, reveals distinct yet complementary activities. This guide provides a comprehensive comparison of their potency and selectivity, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Saxagliptin is an oral hypoglycemic agent prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect stems from the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By blocking DPP-4, saxagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.[3][4]

The metabolism of saxagliptin is primarily mediated by cytochrome P450 (CYP) 3A4 and 3A5 enzymes, resulting in the formation of its major active metabolite, 5-hydroxy saxagliptin.[3][5][6] This metabolite also exhibits significant DPP-4 inhibitory activity and contributes to the overall therapeutic effect of the parent drug.[5][6]

Comparative Potency against DPP-4

In vitro studies have demonstrated that while both saxagliptin and 5-hydroxy saxagliptin are potent inhibitors of DPP-4, saxagliptin exhibits a higher potency. The inhibitory constant (Ki) for saxagliptin against human DPP-4 is approximately 1.3 nM, while its 5-hydroxy metabolite has a Ki of 2.6 nM, indicating it is about half as potent as the parent compound.[7][8] Similarly, other studies have consistently reported that 5-hydroxy saxagliptin is roughly two-fold less potent than saxagliptin.[6][9][10]

The following table summarizes the key in vitro potency data for saxagliptin and 5-hydroxy saxagliptin against human DPP-4 at 37°C.

CompoundKi (nM)Dissociation Half-Life (t1/2)
Saxagliptin1.350 minutes
5-hydroxy saxagliptin2.623 minutes

Data sourced from BMC Pharmacology.[7][8]

Selectivity Profile

A critical aspect of a DPP-4 inhibitor's safety and efficacy is its selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9, to minimize off-target effects. Both saxagliptin and 5-hydroxy saxagliptin demonstrate a high degree of selectivity for DPP-4.[7][8][11]

Notably, the 5-hydroxy metabolite exhibits even greater selectivity than the parent drug.[11] Saxagliptin is approximately 400-fold more selective for DPP-4 over DPP-8 and 75-fold more selective over DPP-9.[7] In comparison, 5-hydroxy saxagliptin shows an even better selectivity profile, being approximately 950-fold more selective for DPP-4 over DPP-8 and 160-fold more selective over DPP-9.[7]

The table below outlines the selectivity of saxagliptin and its metabolite against other dipeptidyl peptidases.

CompoundSelectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)
Saxagliptin~400~75
5-hydroxy saxagliptin~950~160

Data sourced from BMC Pharmacology.[7]

Experimental Protocols

The determination of the potency and selectivity of DPP-4 inhibitors involves specific in vitro assays. A common method for assessing potency is the measurement of the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki).

DPP-4 Inhibition Assay:

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

  • Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme is used. A fluorogenic or chromogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) or Gly-Pro-p-nitroanilide (Gly-Pro-pNA), is prepared in a suitable buffer (e.g., Tris-HCl).[7][12]

  • Inhibitor Incubation: The DPP-4 enzyme is pre-incubated with varying concentrations of the inhibitor (saxagliptin or 5-hydroxy saxagliptin) for a defined period at a specific temperature (e.g., 37°C).[7]

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the substrate. The rate of substrate cleavage is monitored over time by measuring the increase in fluorescence or absorbance.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[7]

Selectivity Assays:

To determine the selectivity of the compounds, similar inhibition assays are performed using other dipeptidyl peptidases, such as DPP-8 and DPP-9, and a panel of other proteases.[7] The IC50 values obtained for these enzymes are then compared to the IC50 value for DPP-4 to calculate the selectivity ratio.

Signaling Pathways and Experimental Workflows

cluster_metabolism Metabolism cluster_action Mechanism of Action Saxagliptin Saxagliptin CYP3A4/5 CYP3A4/5 Saxagliptin->CYP3A4/5 DPP-4 DPP-4 Saxagliptin->DPP-4 Inhibition 5-hydroxy saxagliptin 5-hydroxy saxagliptin 5-hydroxy saxagliptin->DPP-4 Inhibition CYP3A4/5->5-hydroxy saxagliptin Increased Insulin Secretion Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Incretins (GLP-1, GIP)->DPP-4 Degradation

Caption: Metabolic pathway of saxagliptin and its mechanism of action.

Start Start Prepare DPP-4 Enzyme and Substrate Prepare DPP-4 Enzyme and Substrate Start->Prepare DPP-4 Enzyme and Substrate Pre-incubate Enzyme with Inhibitor Pre-incubate Enzyme with Inhibitor Prepare DPP-4 Enzyme and Substrate->Pre-incubate Enzyme with Inhibitor Initiate Reaction with Substrate Initiate Reaction with Substrate Pre-incubate Enzyme with Inhibitor->Initiate Reaction with Substrate Monitor Fluorescence/Absorbance Monitor Fluorescence/Absorbance Initiate Reaction with Substrate->Monitor Fluorescence/Absorbance Calculate IC50 and Ki Calculate IC50 and Ki Monitor Fluorescence/Absorbance->Calculate IC50 and Ki End End Calculate IC50 and Ki->End

Caption: Experimental workflow for determining DPP-4 inhibition.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Saxagliptin Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of saxagliptin (B632) monohydrate with other dipeptidyl peptidase-4 (DPP-4) inhibitors. The information presented is supported by experimental data from in vitro and in vivo studies, offering valuable insights for researchers and professionals in the field of drug development.

Correlation of In Vitro and In Vivo Efficacy

Saxagliptin is a potent and selective inhibitor of the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, saxagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659) release. This mechanism of action translates from its in vitro enzymatic inhibition to its in vivo glycemic control.

The in vitro potency of saxagliptin, as measured by its IC50 value (the concentration required to inhibit 50% of the enzyme's activity), correlates with its ability to lower blood glucose levels in vivo. Clinical studies have demonstrated that saxagliptin effectively reduces glycated hemoglobin (HbA1c) levels in patients with type 2 diabetes, both as a monotherapy and in combination with other antidiabetic agents.[1][2][3][4][5]

Data Presentation

In Vitro Efficacy: Comparison of DPP-4 Inhibitors

The following table summarizes the in vitro potency of saxagliptin and other commonly used DPP-4 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

DPP-4 InhibitorIC50 (nM)Selectivity vs. DPP-8/DPP-9
Saxagliptin ~1.3 - 50High
Sitagliptin (B1680988)~18 - 100Moderate
Linagliptin~1High
Alogliptin~5 - 15High

Data compiled from multiple sources. Absolute values may vary based on assay conditions.

In Vivo Efficacy: Head-to-Head Comparison of HbA1c Reduction

The table below presents a summary of the in vivo efficacy of saxagliptin in comparison to other DPP-4 inhibitors, focusing on the key clinical endpoint of HbA1c reduction in patients with type 2 diabetes.

ComparisonStudy DesignBaseline HbA1c (%)Mean Change in HbA1c (%)Conclusion
Saxagliptin 5 mg vs. Sitagliptin 100 mg (as add-on to metformin)18-week, randomized, double-blind~8.1Saxagliptin: -0.52Sitagliptin: -0.62Non-inferiority of saxagliptin to sitagliptin was not met in this specific study.[2]
DPP-4 Inhibitors vs. Placebo (Meta-analysis)Systematic review and mixed treatment comparisonNot specifiedDPP-4 inhibitors showed statistically significant reductions compared to placebo.All approved DPP-4 inhibitors appear to have similar glycemic efficacy, resulting in a moderate (0.5–0.8%) reduction in HbA1c.[2]
DPP-4 Inhibitors vs. Sulfonylureas (Meta-analysis)Meta-analysis of randomized clinical trialsNot specifiedSulfonylureas lowered HbA1c slightly more than DPP-4 inhibitors.DPP-4 inhibitors are associated with a lower risk of hypoglycemia and weight gain.[6][7]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

  • Enzyme: Recombinant human DPP-4 (e.g., from R&D Systems).

  • Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) (e.g., from Sigma-Aldrich).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent like Triton X-100 (e.g., 0.1%).

  • Inhibitor: Test compound (e.g., saxagliptin) and a known DPP-4 inhibitor as a positive control (e.g., sitagliptin).

  • Plate: 96-well black, flat-bottom microplate.

  • Instrumentation: Fluorescence plate reader (e.g., SpectraMax M5, Molecular Devices).

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the diluted test compound (or buffer for control wells), and the DPP-4 enzyme solution.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[8][9][10][11][12]

  • Monitor the fluorescence kinetically over a period of time (e.g., 30-60 minutes) at 37°C.

  • Calculate the initial reaction velocities (RFU/min) from the linear portion of the progress curves.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of a test compound on glucose tolerance in a murine model of diabetes or in healthy mice.

Materials:

  • Animals: Male C57BL/6 mice (or a relevant diabetic mouse model).

  • Test Compound: Saxagliptin or other DPP-4 inhibitors, formulated for oral administration.

  • Glucose Solution: A sterile solution of D-glucose (e.g., 20% w/v in water).

  • Equipment:

    • Oral gavage needles.

    • Glucometer and test strips (e.g., OneTouch Ultra).

    • Blood collection supplies (e.g., lancets, micro-hematocrit tubes).

    • Animal scale.

    • Centrifuge for plasma separation (optional).

Procedure:

  • Fast the mice overnight (approximately 16-18 hours) with free access to water.[13]

  • Record the body weight of each mouse.

  • Administer the test compound or vehicle orally by gavage at a pre-determined time before the glucose challenge (e.g., 30-60 minutes).

  • At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.

  • Immediately after the baseline blood collection, administer the glucose solution orally by gavage at a standard dose (e.g., 2 g/kg body weight).[13][14][15][16]

  • Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose administration.[16]

  • Measure the blood glucose concentration at each time point using a glucometer.

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.

Mandatory Visualization

DPP4_Signaling_Pathway cluster_Gut Gut cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas cluster_Outcome Therapeutic Outcome Food Intake Food Intake GLP-1_GIP GLP-1 and GIP (Active Incretins) Food Intake->GLP-1_GIP stimulates secretion of DPP4 DPP-4 Enzyme GLP-1_GIP->DPP4 degrades Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) GLP-1_GIP->Insulin_Secretion stimulates Glucagon_Secretion ↓ Glucagon Secretion GLP-1_GIP->Glucagon_Secretion suppresses Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Saxagliptin Saxagliptin Saxagliptin->DPP4 inhibits Glycemic_Control Improved Glycemic Control Insulin_Secretion->Glycemic_Control Glucagon_Secretion->Glycemic_Control

Caption: DPP-4 Inhibition Signaling Pathway.

Experimental_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Evaluation Compound_Library Compound Library DPP4_Assay DPP-4 Inhibition Assay (IC50 Determination) Compound_Library->DPP4_Assay Selectivity_Assay Selectivity Assays (vs. DPP-8, DPP-9, etc.) DPP4_Assay->Selectivity_Assay Lead_Compounds Identification of Lead Compounds Selectivity_Assay->Lead_Compounds Pharmacokinetics Pharmacokinetic Studies (ADME) Lead_Compounds->Pharmacokinetics Animal_Models Animal Models of Type 2 Diabetes Animal_Models->Pharmacokinetics OGTT Oral Glucose Tolerance Test (Efficacy) Animal_Models->OGTT HbA1c_Reduction Chronic Dosing Studies (HbA1c Reduction) Animal_Models->HbA1c_Reduction Pharmacokinetics->OGTT OGTT->HbA1c_Reduction Preclinical_Candidate Selection of Preclinical Candidate HbA1c_Reduction->Preclinical_Candidate Clinical_Trials Clinical_Trials Preclinical_Candidate->Clinical_Trials Proceed to

Caption: Preclinical Drug Discovery Workflow for DPP-4 Inhibitors.

References

A Comparative Review of the Clinical Efficacy of Gliptins for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors, or gliptins, represent a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM). Their mechanism of action involves the inhibition of the DPP-4 enzyme, which rapidly inactivates the endogenous incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the activity of these incretins, gliptins enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release, leading to improved glycemic control with a low risk of hypoglycemia and a neutral effect on body weight. This guide provides a comparative analysis of the clinical efficacy of five commonly prescribed gliptins: sitagliptin (B1680988), vildagliptin (B1682220), saxagliptin (B632), linagliptin (B1675411), and alogliptin (B1666894), supported by data from clinical trials and meta-analyses.

Mechanism of Action: The Incretin Pathway

The therapeutic effect of gliptins is mediated through the potentiation of the incretin pathway. Following food intake, GLP-1 and GIP are released from intestinal L-cells and K-cells, respectively. These hormones bind to their specific G-protein coupled receptors on pancreatic β-cells, initiating a signaling cascade that results in increased insulin synthesis and secretion. A simplified representation of this signaling pathway is depicted below.

cluster_0 Intestinal Lumen cluster_1 Enteroendocrine Cells cluster_2 Circulation cluster_3 Pancreatic β-cell Food Intake Food Intake L-cells L-cells Food Intake->L-cells K-cells K-cells Food Intake->K-cells Active GLP-1 & GIP Active GLP-1 & GIP L-cells->Active GLP-1 & GIP Release K-cells->Active GLP-1 & GIP Release DPP-4 Enzyme DPP-4 Enzyme Active GLP-1 & GIP->DPP-4 Enzyme Degradation GLP-1R & GIPR GLP-1 & GIP Receptors Active GLP-1 & GIP->GLP-1R & GIPR Binding Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites Gliptins Gliptins Gliptins->DPP-4 Enzyme Inhibition AC Adenylyl Cyclase GLP-1R & GIPR->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Epac2 Exchange protein activated by cAMP 2 cAMP->Epac2 Insulin Secretion Insulin Secretion PKA->Insulin Secretion Potentiation Epac2->Insulin Secretion Potentiation

Caption: Simplified signaling pathway of DPP-4 inhibitor action.

Comparative Clinical Efficacy

The primary measure of glycemic control in clinical trials is the reduction in glycated hemoglobin (HbA1c). Other important efficacy endpoints include changes in fasting plasma glucose (FPG), postprandial glucose (PPG), and body weight. The following tables summarize the comparative efficacy of the five gliptins based on data from head-to-head trials and network meta-analyses.[1][2][3][4][5][6][7][8][9][10][11][12]

Table 1: Comparative Efficacy of Gliptins (Monotherapy and Add-on to Metformin)

GliptinMean Change in HbA1c (%)Mean Change in FPG (mg/dL)Effect on Body Weight
Sitagliptin -0.5 to -0.8[9]-15 to -25Neutral
Vildagliptin -0.6 to -0.9[8]-18 to -28Neutral
Saxagliptin -0.5 to -0.7[9]-12 to -22Neutral
Linagliptin -0.5 to -0.7[6][7]-10 to -20Neutral
Alogliptin -0.5 to -0.6[12]-10 to -20Neutral

Note: Values represent typical ranges observed in clinical trials and may vary depending on baseline glycemic control, patient population, and study duration.

Table 2: Head-to-Head Comparison of HbA1c Reduction (%)

ComparisonHbA1c ReductionKey FindingsReference
Sitagliptin vs. Vildagliptin Similar efficacyBoth agents demonstrated comparable reductions in HbA1c.[13]
Saxagliptin vs. Sitagliptin Similar efficacyNon-inferiority of saxagliptin to sitagliptin was established.[9]
Linagliptin vs. Sitagliptin Similar efficacyNo significant difference in HbA1c reduction was observed.[6][7]
Alogliptin vs. Sitagliptin Similar efficacyComparable glycemic control was noted between the two agents.[12]
Vildagliptin vs. Linagliptin vs. Sitagliptin Vildagliptin showed slightly greater reductionIn one study, vildagliptin as an add-on to insulin and another oral agent resulted in a greater HbA1c decrease compared to sitagliptin and linagliptin.[8][8]

Experimental Protocols

To ensure the robust evaluation of clinical efficacy, head-to-head clinical trials of gliptins typically follow a standardized methodology. Below is a representative experimental protocol synthesized from various trial designs.[14][15][16][17][18][19][20][21][22]

1. Study Design:

  • Phase: III or IV, multicenter, randomized, double-blind, active-comparator, parallel-group trial.

  • Duration: Typically 24 to 52 weeks.

2. Patient Population:

  • Inclusion Criteria:

    • Adults (≥18 years) with a diagnosis of T2DM.

    • Inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) on diet and exercise alone or on a stable dose of metformin (B114582) (≥1500 mg/day).

    • Body Mass Index (BMI) within a specified range (e.g., 25-40 kg/m ²).

  • Exclusion Criteria:

    • Type 1 diabetes mellitus.

    • History of pancreatitis.

    • Severe renal impairment (eGFR < 30 mL/min/1.73m²), unless the study is specifically designed for this population with dose adjustments.

    • Recent cardiovascular events.

    • Use of other antihyperglycemic agents that are not part of the study protocol.

3. Intervention:

  • Randomization: Patients are randomly assigned in a 1:1 ratio to receive one of the two comparator gliptins at their approved daily dosage.

  • Blinding: Both patients and investigators are blinded to the treatment allocation.

4. Efficacy Assessments:

  • Primary Endpoint: Change from baseline in HbA1c at the end of the treatment period.

  • Secondary Endpoints:

    • Change from baseline in FPG and 2-hour PPG.

    • Proportion of patients achieving a target HbA1c of <7.0%.

    • Change from baseline in body weight.

  • Measurement Schedule: Efficacy parameters are typically measured at baseline and at regular intervals (e.g., weeks 12, 24, and 52) throughout the study.

5. Safety Assessments:

  • Monitoring and recording of all adverse events (AEs), including serious adverse events (SAEs).

  • Assessment of hypoglycemic events (symptomatic and asymptomatic).

  • Laboratory safety tests (e.g., liver function tests, renal function tests).

Experimental Workflow

The logical flow of a typical head-to-head clinical trial for comparing the efficacy of two gliptins is illustrated in the following diagram.

Screening Screening Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Screening->Inclusion_Exclusion Baseline Baseline Assessment (HbA1c, FPG, etc.) Inclusion_Exclusion->Baseline Eligible Screen_Failure Screen Failure Inclusion_Exclusion->Screen_Failure Not Eligible Randomization Randomization Baseline->Randomization Treatment_A Treatment Arm A (Gliptin A) Randomization->Treatment_A Treatment_B Treatment Arm B (Gliptin B) Randomization->Treatment_B Follow_Up_A Follow-up Visits (e.g., Weeks 12, 24, 52) Treatment_A->Follow_Up_A Follow_Up_B Follow-up Visits (e.g., Weeks 12, 24, 52) Treatment_B->Follow_Up_B Endpoint_A Primary & Secondary Endpoint Assessment Follow_Up_A->Endpoint_A Endpoint_B Primary & Secondary Endpoint Assessment Follow_Up_B->Endpoint_B Analysis Statistical Analysis Endpoint_A->Analysis Endpoint_B->Analysis

Caption: A typical workflow for a head-to-head gliptin clinical trial.

Conclusion

The available clinical evidence from head-to-head trials and network meta-analyses suggests that sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin exhibit a comparable clinical efficacy profile in terms of HbA1c and FPG reduction, with a neutral effect on body weight.[1][2][3][6][7][8][9][10][11][12] While some studies may show minor differences in glycemic control between individual agents, these are generally not considered to be clinically significant.[8] Therefore, the choice of a specific gliptin may be guided by other factors such as dosing frequency, potential for drug-drug interactions, and cost-effectiveness. For drug development professionals, the established efficacy and safety profile of this class provides a clear benchmark for the development of novel antihyperglycemic agents. Future research may focus on long-term cardiovascular outcomes and the potential for differential effects in specific patient subpopulations.

References

Safety Operating Guide

Proper Disposal of Saxagliptin Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of saxagliptin (B632) monohydrate in a research environment, ensuring the safety of personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper handling and disposal of active pharmaceutical ingredients (APIs) like saxagliptin monohydrate are paramount. Adherence to established safety protocols and waste management regulations is critical to minimize occupational exposure and prevent environmental contamination. This document provides a step-by-step guide for the proper disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While not always classified as a hazardous substance, this compound should be handled as a potent pharmaceutical compound.[1] The primary routes of potential exposure in a laboratory setting are inhalation of airborne particles and direct skin or eye contact.[1] Therefore, a comprehensive approach to personal protective equipment is essential.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety glasses with side shields or chemical splash goggles.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory For operations that may generate dust, a NIOSH-approved respirator is recommended.[3] Use in a well-ventilated area or under a fume hood.[4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[4]

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the recommended PPE.

  • Contain the Spill: Carefully sweep up the spilled solid material.[2] Avoid actions that could generate dust.

  • Collect and Transfer: Place the collected material into a clearly labeled, sealed container for disposal.[2][3]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water.

  • Dispose of Cleaning Materials: All materials used for cleanup, including contaminated wipes and PPE, should be placed in the designated waste container.

Disposal Procedure for Unused this compound

The disposal of chemical waste, including unused this compound, is regulated by federal, state, and local authorities. The Environmental Protection Agency (EPA) governs the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5]

Step-by-Step Disposal Protocol:

  • Waste Characterization: Determine if the this compound waste is classified as hazardous or non-hazardous according to RCRA regulations. While saxagliptin itself is not typically listed as a hazardous waste, it is crucial to consult your institution's environmental health and safety (EHS) office for guidance on proper waste classification.[6]

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated and clearly labeled waste container.[7]

  • Containerization:

    • Use a compatible, leak-proof container with a secure lid.

    • Label the container clearly with "this compound Waste" and any other information required by your institution.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.[4]

  • Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the waste by a licensed hazardous waste contractor. These contractors will ensure the final disposal is conducted in a compliant manner, typically through incineration.

Important Considerations:

  • Do Not Sewer: Never dispose of this compound down the drain.[6] This is prohibited as it can lead to the contamination of water systems.[5]

  • Empty Containers: Containers that held this compound should be managed as chemical waste unless they have been triple-rinsed. The rinsate from the cleaning process must also be collected as hazardous waste.[8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition cluster_spill Spill Response start Unused this compound Identified for Disposal ppe Don Appropriate PPE start->ppe characterize Characterize Waste (Consult EHS) ppe->characterize segregate Segregate into a Designated Container characterize->segregate label_container Label Container Clearly segregate->label_container store Store in a Secure, Designated Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Contractor (Incineration) contact_ehs->disposal spill Spill Occurs contain Contain and Collect Spill spill->contain decontaminate Decontaminate Area contain->decontaminate dispose_spill_waste Dispose of Cleanup Materials as Waste decontaminate->dispose_spill_waste

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling saxagliptin monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling saxagliptin (B632) monohydrate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Saxagliptin monohydrate is a potent dipeptidyl peptidase IV (DPP-IV) inhibitor.[1] While its toxicological properties have not been fully investigated, it is classified as harmful if swallowed and may cause allergic skin reactions or respiratory difficulties if inhaled.[2][3] It is also suspected of causing cancer, damaging fertility, and causing organ damage through prolonged or repeated exposure.[3][4] Therefore, strict adherence to safety protocols is imperative.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks, a combination of engineering controls and personal protective equipment is required. All handling of this compound powder should occur in a designated area with controlled access.

Engineering Controls:

  • Ventilation: Use adequate general or local exhaust ventilation to keep airborne concentrations low. Operations should be conducted within a chemical fume hood or a similar containment device.[2][3][5]

  • Safety Stations: Ensure easy access to eyewash stations and safety showers.[6][7]

Personal Protective Equipment Summary:

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles or glasses with side shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[8] A face shield may be required for splash hazards.
Hand Protection Wear two pairs of chemotherapy-grade gloves that comply with ASTM standard D6978.[9] Change gloves every 30 minutes or immediately if contaminated, punctured, or torn.[9]
Body Protection Wear a disposable, long-sleeved gown that opens in the back with closed cuffs.[9] Protective clothing should be worn to prevent skin contact.[2][6]
Respiratory Protection For operations that may generate dust, a NIOSH/MSHA-approved full-facepiece airline respirator in positive pressure mode is recommended.[2] An N95 respirator is a minimum requirement.[9]

Operational Plan for Handling this compound

The following step-by-step procedure ensures the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Handling Area prep2 Assemble all required PPE prep1->prep2 prep3 Verify functionality of engineering controls (fume hood, etc.) prep2->prep3 handling1 Don all required PPE prep3->handling1 handling2 Carefully weigh and handle this compound in a fume hood handling1->handling2 handling3 Avoid generating dust handling2->handling3 handling4 Clean up any spills immediately handling3->handling4 post1 Decontaminate work surfaces handling4->post1 post2 Doff PPE in the correct order post1->post2 post3 Dispose of waste in designated containers post2->post3 post4 Wash hands thoroughly post3->post4

Diagram 1: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a laboratory hood.

    • Assemble all necessary PPE as detailed in the table above.

    • Ensure engineering controls such as fume hoods are functioning correctly.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Carefully weigh and handle the compound within the fume hood to minimize dust generation.

    • Should a spill occur, clean it up immediately following the accidental release measures outlined in the Safety Data Sheet.[2]

  • Post-Handling:

    • Decontaminate all surfaces that have come into contact with the compound.

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

    • Dispose of all contaminated waste in appropriately labeled hazardous waste containers.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2]

  • Waste Containers: Use clearly labeled, sealed containers for all waste.

  • Contaminated Materials: All disposable PPE, weighing papers, and other contaminated materials should be treated as hazardous waste.

  • Unused Product: Do not dispose of unused this compound down the drain or in general waste.[6] It should be disposed of through a licensed hazardous waste disposal company.

Mechanism of Action: DPP-IV Inhibition

Saxagliptin functions by inhibiting the dipeptidyl peptidase IV (DPP-IV) enzyme. This enzyme is responsible for the degradation of incretin (B1656795) hormones, which play a role in regulating blood sugar. By inhibiting DPP-IV, saxagliptin increases the levels of active incretins, leading to improved glycemic control.

Saxagliptin Saxagliptin DPPIV DPP-IV Enzyme Saxagliptin->DPPIV inhibits Degradation Incretin Degradation DPPIV->Degradation causes Incretins Active Incretins Incretins->Degradation Glycemic_Control Improved Glycemic Control Incretins->Glycemic_Control leads to

Diagram 2: Simplified Signaling Pathway of Saxagliptin.

Experimental Protocols:

Detailed experimental protocols for the use of this compound as a reference standard should be followed as prescribed in the relevant pharmacopoeia (e.g., European Pharmacopoeia) or by the specific guidelines of the study.[1] These protocols will provide precise instructions on sample preparation, analytical methods, and data interpretation. Always consult the specific monograph for the intended use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.